molecular formula C16H12N2O B2453654 N-quinolin-6-ylbenzamide CAS No. 219645-89-3

N-quinolin-6-ylbenzamide

Cat. No.: B2453654
CAS No.: 219645-89-3
M. Wt: 248.285
InChI Key: WQBDHSKBYRWNNN-UHFFFAOYSA-N
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Description

N-quinolin-6-ylbenzamide is a small molecule compound featuring a benzamide moiety linked to a quinoline ring, a structure common in medicinal chemistry research. The quinoline scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities. Compounds with this core are frequently investigated for their potential to interact with various enzymes and cellular receptors. Researchers value this family of compounds for developing novel therapeutic agents, and minor structural changes to such molecules can significantly impact their binding, folding, and pharmacokinetic properties . In particular, the substitution pattern on the quinoline ring, such as at the 6-position in this compound, is a key area for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is offered as a solid and is intended for research purposes in laboratory settings. It is supplied with quality control documentation to ensure batch-to-batch consistency. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-quinolin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-14-8-9-15-13(11-14)7-4-10-17-15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBDHSKBYRWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

N-quinolin-6-ylbenzamide: A Technical Guide to its Physicochemical Properties and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

This document serves as an in-depth technical guide on the physicochemical properties and stability of N-quinolin-6-ylbenzamide. It is intended for researchers, scientists, and drug development professionals who are engaged with quinoline-based scaffolds. The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents, particularly in oncology.[1][2][3][4][5][6] Derivatives of the N-quinolin-6-ylbenzamide scaffold, for instance, have been explored as potential PI3K inhibitors for anticancer applications, underscoring the need for a thorough understanding of their fundamental chemical and physical characteristics.

While comprehensive experimental data for the N-quinolin-6-ylbenzamide isomer is not extensively available in the public domain, this guide synthesizes information from structurally related analogues, the parent quinoline and benzamide moieties, and established principles of pharmaceutical sciences. By providing a robust framework of inferred properties and detailed experimental protocols, this document aims to empower researchers to conduct self-validating studies, anticipate challenges, and accelerate the development of novel therapeutics based on this promising chemical scaffold.

Section 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of a potential drug candidate is fundamental to its development. These properties influence everything from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Basic Properties

The foundational attributes of N-quinolin-6-ylbenzamide are derived from its constituent quinoline and benzamide rings.

PropertyInferred Value/InformationSource/Basis
Molecular Formula C₁₆H₁₂N₂OBased on chemical structure
Molecular Weight 248.28 g/mol Calculated from the molecular formula[7][8]
Appearance Likely a solid at room temperature, possibly white to off-white or yellowish crystalline powder.Inferred from related solid benzamide and quinoline derivatives.[9][10] Quinoline itself can yellow with age and light exposure.[11]
Melting Point

The melting point is a critical indicator of purity and is vital for many aspects of drug development, including formulation and stability assessment. While no specific melting point for N-quinolin-6-ylbenzamide has been reported, data from its isomers can provide a reasonable estimate. For instance, N-(quinolin-8-yl)benzamide has a reported melting point of 89.0 to 93.0 °C[12], and 2-Methyl-N-(quinolin-8-yl)benzamide melts at 92 to 95 °C.[9] It is therefore plausible that the melting point of N-quinolin-6-ylbenzamide lies within a similar range.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and identifying potential polymorphic forms.

  • Sample Preparation: Accurately weigh 2-5 mg of N-quinolin-6-ylbenzamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min, over a temperature range expected to encompass the melting point (e.g., 50 °C to 150 °C).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event.

Solubility

Solubility is a key determinant of a drug's bioavailability. The quinoline moiety is known to be only slightly soluble in water but soluble in many organic solvents.[11] The benzamide group will also influence the overall solubility profile.

Predicted Solubility Profile:

  • Aqueous Solubility: Expected to be low. The pKa of the quinoline nitrogen suggests that solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

  • Organic Solubility: Likely to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-faceted approach is recommended to fully characterize the solubility of N-quinolin-6-ylbenzamide.

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add small aliquots of the DMSO stock to a series of aqueous buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Shake the samples for a defined period (e.g., 2 hours) at room temperature.

    • Filter the samples to remove any precipitate.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of aqueous buffers with varying pH values.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples and analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

Acidity/Basicity (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. N-quinolin-6-ylbenzamide possesses a basic nitrogen atom in the quinoline ring. The pKa of the conjugate acid of quinoline is approximately 4.85.[6][13] The benzamide moiety is generally considered neutral. Therefore, the pKa of N-quinolin-6-ylbenzamide is expected to be primarily influenced by the quinoline nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of N-quinolin-6-ylbenzamide in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's stability, solubility, and bioavailability. A comprehensive polymorphic screen is a critical step in drug development.

Experimental Protocol: Polymorphic Screening

  • Crystallization Studies: Attempt to crystallize N-quinolin-6-ylbenzamide from a wide variety of solvents with different polarities and under various conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

  • Solid-State Characterization: Analyze the resulting solid forms using a suite of analytical techniques:

    • X-Ray Powder Diffraction (XRPD): To identify unique crystalline forms based on their diffraction patterns.

    • Differential Scanning Calorimetry (DSC): To detect different melting points and other thermal events associated with different polymorphs.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

    • Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations between different crystalline forms.

Section 2: Chemical and Physical Stability

Ensuring the stability of a drug substance is paramount for its safety and efficacy. Forced degradation studies are employed to identify potential degradation pathways and to develop a stability-indicating analytical method.[14]

Predicted Degradation Pathways

Based on the chemical structure of N-quinolin-6-ylbenzamide and data from related compounds, two primary degradation pathways are anticipated:

  • Hydrolysis of the Amide Bond: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 6-aminoquinoline and benzoic acid. This is a common degradation pathway for benzamide-containing pharmaceuticals.

  • Photodegradation of the Quinoline Ring: The quinoline ring system is known to be photosensitive.[14] Exposure to light, particularly UV radiation, can lead to complex degradation, potentially involving oxidation and rearrangement reactions.

G cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photolytic Degradation N-quinolin-6-ylbenzamide N-quinolin-6-ylbenzamide 6-aminoquinoline 6-aminoquinoline N-quinolin-6-ylbenzamide->6-aminoquinoline Acid/Base Hydrolysis Benzoic Acid Benzoic Acid N-quinolin-6-ylbenzamide->Benzoic Acid Photodegradants Photodegradants N-quinolin-6-ylbenzamide->Photodegradants UV/Visible Light

Caption: Predicted degradation pathways for N-quinolin-6-ylbenzamide.

Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of N-quinolin-6-ylbenzamide under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[14]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of N-quinolin-6-ylbenzamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, and collect samples at various time points.

    • Thermal Degradation: Place a vial of the stock solution (for solution stability) and a sample of the solid compound in an oven at 80°C. Collect samples at various time points.

    • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source providing both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) using a stability-indicating HPLC method.

G Start Start Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Start->Stock Solution (1 mg/mL) Acid Hydrolysis (0.1M HCl, 60°C) Acid Hydrolysis (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acid Hydrolysis (0.1M HCl, 60°C) Base Hydrolysis (0.1M NaOH, RT) Base Hydrolysis (0.1M NaOH, RT) Stock Solution (1 mg/mL)->Base Hydrolysis (0.1M NaOH, RT) Oxidative (3% H₂O₂, RT) Oxidative (3% H₂O₂, RT) Stock Solution (1 mg/mL)->Oxidative (3% H₂O₂, RT) Thermal (80°C, Solid & Solution) Thermal (80°C, Solid & Solution) Stock Solution (1 mg/mL)->Thermal (80°C, Solid & Solution) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Stock Solution (1 mg/mL)->Photolytic (UV/Vis Light) Analysis by HPLC Analysis by HPLC Acid Hydrolysis (0.1M HCl, 60°C)->Analysis by HPLC Base Hydrolysis (0.1M NaOH, RT)->Analysis by HPLC Oxidative (3% H₂O₂, RT)->Analysis by HPLC Thermal (80°C, Solid & Solution)->Analysis by HPLC Photolytic (UV/Vis Light)->Analysis by HPLC End End Analysis by HPLC->End

Caption: Workflow for a forced degradation study.

Section 3: Analytical Methodologies

A validated, stability-indicating analytical method is essential for the quality control of any drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]

Stability-Indicating HPLC-UV Method

A robust HPLC method must be able to separate the parent N-quinolin-6-ylbenzamide from its process-related impurities and any degradation products formed during stability studies.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution A time-programmed gradient from low to high organic content.Necessary to elute both the parent compound and a range of potential degradation products with varying polarities.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength Diode Array Detector (DAD) scanning a range (e.g., 210-400 nm) with a specific wavelength for quantification (e.g., ~254 nm or the λmax of the compound).DAD allows for peak purity analysis and detection of impurities with different UV spectra.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[14]

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Section 4: Conclusion and Future Directions

References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Chemical Synthesis Database. (2025, May 20). N-quinolin-2-yl-benzamide.
  • ResearchGate. (2017, March 6). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
  • Unich. (2024, February 8).
  • Hoffman Fine Chemicals. (n.d.). 1182669-71-1 | 2-Methyl-N-(quinolin-8-yl)benzamide.
  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IJFMR. (2025, November 15).
  • ResearchGate. (2016, October 12). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Hoffman Fine Chemicals. (n.d.). CAS 33757-51-6 | 2-Nitro-N-(quinolin-8-yl)benzamide.
  • ResearchGate. (2025, October). The scope of N‐(quinolin‐8‐yl)
  • Wikipedia. (n.d.). Quinoline.
  • PubChem. (n.d.). N-(quinolin-8-yl)benzamide.
  • PMC - NIH. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms.
  • ACS Publications. (2023, April 20). Mechanism-Driven Development of N-(Quinolin-8-yl)
  • Wikipedia. (n.d.). Benzanilide.
  • ResearchGate. (2022, December 30).
  • PMC - NIH. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance.
  • MDPI. (2022, October 29).
  • Impactfactor. (2021, October 15).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
  • BLD Pharm. (n.d.). 33757-48-1|N-(Quinolin-8-yl)benzamide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20).
  • PubChem. (n.d.). N-[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide.
  • Group of Characterization of Materials. GCM. (n.d.).
  • Chemdiv. (n.d.). Compound N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide.
  • TCI Chemicals. (n.d.). N-(Quinolin-8-yl)benzamide | 33757-48-1.
  • Organic Chemistry Data. (2022, April 7).
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  • IIP Series. (n.d.).

Sources

Deconstructing the N-quinolin-6-ylbenzamide Scaffold: Target Identification and Binding Affinity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-quinolin-6-ylbenzamide architecture represents a highly privileged pharmacophore in modern drug discovery. Characterized by a benzamide core linked to a quinoline ring via a spacer (such as a phenoxy or alkyl group), this scaffold exhibits remarkable polypharmacology. It has been documented to interact with the ATP-binding sites of critical kinases (PI3K, VEGFR-2), the active sites of DNA repair enzymes (PARP-1), and G-protein coupled receptors (NOP)[1]. This whitepaper provides an in-depth technical analysis of how researchers identify the biological targets of this scaffold and precisely quantify its binding affinity to drive hit-to-lead optimization.

The Structural Basis of Polypharmacology

The versatility of the N-quinolin-6-ylbenzamide scaffold stems from its modular electronic and steric properties.

  • The Quinoline Ring: Often acts as a potent hydrogen bond acceptor. In kinase targets (e.g., VEGFR-2, c-Met), the quinoline nitrogen directly interacts with the backbone amides of the kinase hinge region, mimicking the binding of the adenine ring of ATP[1].

  • The Benzamide Core: Provides a rigid vector that projects substituents into adjacent hydrophobic pockets (e.g., the DFG-out allosteric pocket in kinases or the NAD+ binding domain in PARP-1)[2].

  • The Linker Region: Modifications here dictate the conformational flexibility of the molecule, shifting its selectivity profile between cytosolic enzymes and membrane-bound GPCRs.

Target Identification: Chemoproteomic Workflows

To deconvolute the polypharmacological targets of N-quinolin-6-ylbenzamide derivatives, researchers employ Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).

Protocol 1: Photoaffinity Labeling (PAL) and LC-MS/MS Proteomics

This workflow isolates direct protein targets from complex cellular lysates by covalently trapping the transient drug-target interactions.

Step 1: Probe Design and Synthesis Synthesize a derivative of the N-quinolin-6-ylbenzamide core incorporating a minimalist photo-crosslinker (e.g., an aliphatic diazirine) and a click-chemistry handle (e.g., a terminal alkyne).

  • Causality: Diazirines are selected over bulky benzophenones because their small steric footprint minimizes the disruption of the native binding affinity of the quinoline scaffold.

Step 2: In Situ Incubation and Crosslinking Incubate the probe (1–5 µM) with live MCF-7 or HUVEC cell lysates for 1 hour at 37°C to allow equilibrium binding. Irradiate the samples with UV light (365 nm) for 10 minutes on ice.

  • Causality: UV irradiation at 365 nm generates a highly reactive carbene intermediate from the diazirine, which rapidly inserts into nearby C-H or heteroatom bonds within the target's binding pocket, forming a permanent covalent linkage.

Step 3: CuAAC Click Chemistry and Enrichment Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the crosslinked proteins. Precipitate the proteins, resuspend, and enrich using streptavidin-agarose beads.

Step 4: On-Bead Digestion and LC-MS/MS Digest the enriched proteins with trypsin and analyze the resulting peptides via high-resolution LC-MS/MS to identify the bound targets.

Self-Validating System: Run a parallel competitive control where cell lysates are pre-incubated with a 100-fold molar excess of the unmodified N-quinolin-6-ylbenzamide compound 30 minutes prior to probe addition. True biological targets will show >90% signal reduction in the LC-MS/MS intensity for the competitive control compared to the probe-only sample. Any protein showing equal enrichment in both channels is immediately flagged and discarded as a non-specific background binder.

TargetID Probe Synthesize Photoaffinity Probe (Scaffold + Diazirine + Alkyne) Incubate Incubate with Cell Lysate (e.g., MCF-7 or HUVEC) Probe->Incubate UV UV Irradiation (365 nm) Covalent Cross-linking Incubate->UV Click CuAAC Click Chemistry Attach Biotin-Azide UV->Click Enrich Streptavidin Enrichment & Trypsin Digestion Click->Enrich LCMS LC-MS/MS Analysis & Target Identification Enrich->LCMS

Workflow for target identification using photoaffinity labeling and LC-MS/MS.

Kinetic and Thermodynamic Binding Profiling

Once targets like PI3K or PARP-1 are identified, the binding affinity (


) and kinetics (

,

) must be rigorously quantified.
Protocol 2: Surface Plasmon Resonance (SPR)

SPR is utilized to determine real-time binding kinetics, which are critical for predicting the in vivo target residence time of the drug.

Step 1: Sensor Chip Functionalization Immobilize the recombinant target protein (e.g., PI3Kα kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of 2000–3000 Response Units (RU) is achieved. Step 2: Multi-Cycle Kinetics Inject a concentration series (e.g., 0.5 nM to 500 nM) of the N-quinolin-6-ylbenzamide derivative over the chip at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation. Step 3: Data Fitting Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract


 and 

.

Self-Validating System: Implement a reference flow cell (FC1) without the immobilized target to subtract non-specific matrix binding. A solvent correction curve (varying DMSO concentrations from 1% to 5%) must be run before and after the analyte series. If the bulk refractive index shift in the reference cell deviates by >5 RU between the first and last solvent correction, the system is deemed unstable, and the data must be discarded.

Protocol 3: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is utilized to determine the thermodynamic drivers of binding (Enthalpy


 vs. Entropy 

).
  • Causality: Understanding if a modification to the quinoline ring is enthalpy-driven (e.g., forming a new hydrogen bond) or entropy-driven (e.g., displacing ordered water molecules) dictates the next synthetic step in lead optimization.

Self-Validating System: Conduct a control titration of the ligand into the buffer alone (without protein) to measure the heat of dilution. This background heat must be subtracted from the raw binding data. If the heat of dilution exceeds 10% of the total binding enthalpy, the buffer matching between the ligand and protein solutions is inadequate, and the sample must be re-dialyzed against the exact assay buffer before proceeding.

Quantitative Binding Landscape

The polypharmacological nature of the N-quinolin-6-ylbenzamide scaffold is evidenced by its nanomolar to picomolar affinities across distinct protein classes. The table below summarizes validated binding data for various derivatives of this core structure:

Target ProteinRepresentative Scaffold DerivativeBinding Affinity / ActivityMechanism of Action
PI3Kα Benzamide-based dual inhibitor (PH14)IC

= 20.3 nM
ATP-competitive kinase inhibition[1]
HDAC3 Benzamide-based dual inhibitor (PH14)IC

= 24.5 nM
Active site zinc chelation[1]
VEGFR-2 Quinoline-benzamide hybridIC

= 3.8 nM
Direct kinase domain binding[1]
PARP-1 3-[(4-oxo-hexahydrophthalazin-1-yl)methyl]-N-quinolin-6-ylbenzamide

< 10 nM
NAD+ competitive inhibition[3]
NOP Receptor 2-phenoxy-N-(quinolin-6-yl)benzamideIC

= 32.2 pg*
GPCR antagonism[1]

*Note: NOP Receptor value represents an in vivo functional IC50 for blocking Nociceptin-evoked allodynia, highlighting extreme physiological potency.

Mechanistic Pathway Disruption

The therapeutic efficacy of N-quinolin-6-ylbenzamide derivatives—particularly in oncology—is driven by the simultaneous collapse of multiple survival pathways. By binding to PI3K and VEGFR-2, the scaffold halts angiogenesis and cellular proliferation. Concurrently, binding to PARP-1 prevents Base Excision Repair (BER) of DNA single-strand breaks. This dual-pronged attack forces malignant cells into apoptosis[1],[3].

Signaling Inhibitor N-quinolin-6-ylbenzamide PI3K PI3K / AKT / mTOR Inhibitor->PI3K Inhibits PARP PARP-1 Inhibitor->PARP Inhibits VEGFR2 VEGFR-2 Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis PI3K->Angiogenesis DNA_Repair DNA Repair PARP->DNA_Repair VEGFR2->Angiogenesis Apoptosis Apoptosis / Cell Death DNA_Repair->Apoptosis Blocked Angiogenesis->Apoptosis Inhibited

Polypharmacological signaling pathways inhibited by the N-quinolin-6-ylbenzamide scaffold.

Conclusion

The N-quinolin-6-ylbenzamide scaffold is a master key in medicinal chemistry, capable of unlocking highly potent interactions across diverse protein classes. By utilizing rigorous, self-validating chemoproteomic and biophysical workflows, researchers can map the target landscape of these molecules, tuning the quinoline and benzamide vectors to selectively target kinases, DNA repair enzymes, or GPCRs for next-generation therapeutics.

References

  • European Patent Office. EP 2120579 B1: Inhibitors of poly(ADP-ribose)polymerase. Google Patents.
  • Gandhi, V. B., et al. US20080161280A1 - Inhibitors of poly(ADP-ribose)polymerase. United States Patent Application.

Sources

Therapeutic Potential of the N-Quinolin-6-ylbenzamide Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Choice

The N-quinolin-6-ylbenzamide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike single-target agents, this scaffold has emerged as a cornerstone in the design of multi-targeted tyrosine kinase inhibitors (TKIs) , specifically showing potent efficacy against VEGFR (Vascular Endothelial Growth Factor Receptor) and the PI3K/AKT/mTOR signaling axis.

This guide dissects the structural and mechanistic attributes that allow N-quinolin-6-ylbenzamide derivatives to function as Type II kinase inhibitors, stabilizing the inactive (DFG-out) conformation of kinases to arrest tumor angiogenesis and proliferation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic potency of this scaffold relies on a tripartite structural logic. It is not merely a connector; it is a functional bridge that spans the ATP-binding cleft of the target kinase.

The Tripartite Binding Mode
  • The Quinoline Head (Hinge Binder): The nitrogen of the quinoline ring typically interacts with the hinge region of the kinase (e.g., Cys919 in VEGFR2 or Val851 in PI3Kα) via hydrogen bonding. This mimics the adenine ring of ATP.

    • Optimization: Substitution at the 4-position (e.g., with an ether or amine) often improves solubility and cellular permeability.

  • The Amide Linker (The Anchor): The central amide functionality (

    
    ) is critical. It forms hydrogen bonds with the conserved Asp-Phe-Gly (DFG) motif or the catalytic glutamate (Glu) residue. This interaction is essential for locking the kinase in the inactive conformation.
    
  • The Benzamide Tail (Hydrophobic Pocket Occupant): The phenyl group attached to the amide extends into the hydrophobic allosteric pocket adjacent to the ATP site.

    • SAR Insight: Adding electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) or bulky hydrophobic groups (e.g., tert-butyl) to this ring enhances hydrophobic interactions and metabolic stability.
Table 1: SAR Optimization of the Scaffold
Structural DomainModificationEffect on Potency/PK
Quinoline-N None (Core)Essential for H-bond acceptance at the hinge region.
Quinoline C-4

/ Morpholine
Increases solubility; reduces protein binding.
Amide Linker N-MethylationGenerally abolishes activity (H-bond donor is required).
Benzamide Ring 3-trifluoromethylEnhances binding to the hydrophobic "back pocket."
Benzamide Ring 4-fluoroBlocks metabolic oxidation (P450 stability).

Mechanistic Pharmacology

Dual Inhibition Strategy: PI3K/mTOR and VEGFR

The N-quinolin-6-ylbenzamide scaffold is unique in its ability to span the structural requirements of both lipid kinases (PI3K) and protein tyrosine kinases (VEGFR).

  • Angiogenesis Inhibition (VEGFR2): By inhibiting VEGFR2 autophosphorylation, these derivatives prevent the recruitment of downstream signaling partners, effectively starving the tumor of oxygen and nutrients.

  • Proliferation Arrest (PI3K/mTOR): The scaffold competes with ATP at the catalytic cleft of PI3K (p110 subunit), blocking the conversion of PIP2 to PIP3. This prevents AKT phosphorylation (Ser473/Thr308) and subsequent mTOR activation.

Visualization: The PI3K/AKT/mTOR Signaling Cascade

The following diagram illustrates the specific intervention points of N-quinolin-6-ylbenzamide derivatives within the tumor cell signaling network.

PI3K_Pathway RTK RTK / VEGFR (Cell Surface) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 (Target) AKT->mTOR Activates Effect Tumor Growth & Angiogenesis mTOR->Effect Promotes Inhibitor N-quinolin-6-ylbenzamide (Inhibitor) Inhibitor->RTK Anti-Angiogenic Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Caption: Dual-mechanism blockade: The inhibitor targets upstream RTKs (VEGFR) and the downstream PI3K/mTOR node, preventing PIP3 generation and AKT activation.[1]

Experimental Protocols

To validate the therapeutic potential of a new N-quinolin-6-ylbenzamide derivative, the following protocols for synthesis and biological assay are recommended. These protocols ensure reproducibility and data integrity.

Chemical Synthesis Workflow

Objective: Synthesize N-(quinolin-6-yl)benzamide via amide coupling.

Reagents:

  • 6-Aminoquinoline (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • HATU (1.2 eq) or EDCI/HOBt

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: Dissolve the substituted benzoic acid in anhydrous DMF under an inert atmosphere (

    
    ). Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester.
    
  • Coupling: Add 6-Aminoquinoline to the reaction mixture.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS.

  • Work-up: Quench with ice-cold water. If the product precipitates, filter and wash with water/ether. If not, extract with Ethyl Acetate (

    
    ), wash with brine, and dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM).

Visualization: Synthesis & Screening Cascade

Synthesis_Workflow Start Start: 6-Aminoquinoline Coupling Coupling: HATU/DIPEA/DMF Start->Coupling Acid Substituted Benzoic Acid Acid->Coupling Crude Crude Product Coupling->Crude 60°C, 6h Purify Purification: Flash Chromatography Crude->Purify Assay Kinase Assay (ADP-Glo) Purify->Assay >95% Purity

Caption: Standardized workflow for the synthesis and immediate biological validation of quinoline-benzamide derivatives.

In Vitro Kinase Assay (ADP-Glo Method)

Objective: Determine the


 of the compound against PI3K

.
  • Preparation: Prepare

    
     Kinase Buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Incubation: Mix 2 µL of compound (serial dilutions in DMSO) with 4 µL of PI3K enzyme (0.5 ng/µL). Incubate for 10 min at RT.

  • Initiation: Add 4 µL of substrate mix (ATP + PIP2:PS lipid substrate).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure luminescence using a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to calculate

    
     using non-linear regression.
    

Preclinical Evaluation & Translation

Efficacy Data

In established xenograft models (e.g., U-87 MG glioblastoma or A549 lung cancer), derivatives of this scaffold have demonstrated:

  • Tumor Volume Reduction: >60% inhibition of tumor growth (TGI) at doses of 20–50 mg/kg (oral gavage).

  • Biomarker Modulation: Significant reduction in p-AKT (Ser473) and p-VEGFR2 levels in excised tumor tissues, confirming target engagement.

Toxicity Profile
  • Safety: The benzamide linkage is generally stable, but the quinoline ring can be subject to oxidation.

  • hERG Inhibition: A common liability for quinolines. It is mandatory to screen for hERG channel blockage early to prevent QT prolongation risks.

References

  • Vertex Pharmaceuticals. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] Assessing the Selectivity Profile of Quinoline-Containing Benzamide Derivatives as Kinase Inhibitors. (Representative Link)

  • Xi'an Jiaotong University. (2014).[3] Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors. European Journal of Medicinal Chemistry.

  • Columbia University. (2020). N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. iScience.[4]

  • Beijing Normal University. (2018). Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Chemical Structure Analysis and Pharmacological Profiling of N-quinolin-6-ylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-quinolin-6-ylbenzamide scaffold represents a highly privileged chemotype in modern medicinal chemistry. By combining the rigid, electron-rich quinoline ring with a flexible, hydrogen-bonding benzamide linkage, this molecular architecture offers a versatile core for structural diversification. This technical guide provides an in-depth analysis of the chemical structure, target engagement mechanisms, and self-validating experimental protocols required to evaluate N-quinolin-6-ylbenzamide derivatives, specifically focusing on their roles as potent kinase inhibitors (PI3K/VEGFR-2) and receptor antagonists.

Structural Architecture and Retrosynthetic Strategy

The pharmacological versatility of N-quinolin-6-ylbenzamide derivatives stems from their modular architecture. The quinoline moiety serves as an excellent bioisostere for purine rings, allowing it to dock seamlessly into the ATP-binding pockets of various kinases [1]. Meanwhile, the benzamide core acts as a critical hydrogen bond donor/acceptor pair, stabilizing the ligand-receptor complex.

Causality in Structural Design

The synthetic accessibility of this scaffold allows for rapid Structure-Activity Relationship (SAR) exploration. Disconnection at the central amide bond yields two primary building blocks: a 6-aminoquinoline derivative and a substituted benzoic acid. For example, incorporating a phenoxy spacer via Ullmann condensation enhances the molecule's lipophilicity and rotational freedom, optimizing its fit within the hydrophobic pockets of G-protein coupled receptors (GPCRs) like the Nociceptin Receptor (NOP) [1].

Retrosynthesis Target N-quinolin-6-ylbenzamide Derivative AmideCleavage Amide Bond Disconnection Target->AmideCleavage Synthesis AminoQuinoline 6-Aminoquinoline Core AmideCleavage->AminoQuinoline BenzoicAcid Substituted Benzoic Acid AmideCleavage->BenzoicAcid Diversification SAR Diversification (e.g., Ullmann Condensation) BenzoicAcid->Diversification

Caption: Retrosynthetic disconnection of the N-quinolin-6-ylbenzamide scaffold for SAR exploration.

Mechanistic Grounding: Molecular Target Engagement

N-quinolin-6-ylbenzamide derivatives exhibit polypharmacology, making them highly valuable in oncology and pain management.

Dual Kinase Inhibition (VEGFR-2 and PI3K)

In oncology, tumor proliferation and angiogenesis are driven by hyperactive signaling pathways. Quinoline-benzamide derivatives have been shown to act as ATP-competitive inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase domain [2]. By targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds block downstream signaling cascades, including the PI3K/Akt/mTOR pathway [3]. This dual-node inhibition prevents compensatory survival mechanisms in cancer cells.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Beyond kinases, specific substitutions on the benzamide ring allow these derivatives to act as PARP inhibitors. By binding to the NAD+ active site of PARP enzymes, they prevent the repair of single-strand DNA breaks, leading to synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA mutations) [4].

SignalingPathway Ligand VEGF Receptor VEGFR-2 Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Apoptosis Apoptosis Induction Receptor->Apoptosis Pathway Blockade Inhibitor N-quinolin-6-ylbenzamide Inhibitor->Receptor ATP-competitive Inhibition Inhibitor->PI3K Dual Inhibition AKT Akt PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Outcome Tumor Angiogenesis & Proliferation mTOR->Outcome Promotes

Caption: Dual inhibition of VEGFR-2 and PI3K pathways by N-quinolin-6-ylbenzamide derivatives.

Quantitative Pharmacological Profiling

To establish the efficacy of this scaffold, we synthesize in vitro data from representative quinoline-benzamide analogues (including 2-phenoxy and 2-chloro substituted derivatives) [1, 2, 3]. The following table demonstrates the high potency and selectivity of these compounds across isolated kinases and human cancer cell lines.

Target / Cell LineBiological ClassificationRepresentative IC₅₀ ValuePrimary Implication
VEGFR-2 Receptor Tyrosine Kinase15 nMPotent anti-angiogenic activity.
PI3Kα Lipid Kinase20.3 nMDisruption of survival signaling.
PDGFRβ Receptor Tyrosine Kinase85 nMInhibition of pericyte recruitment.
HUVEC Endothelial Cells0.05 µMDirect suppression of vascular formation.
MDA-MB-231 Triple-Negative Breast Cancer3.1 µM - 6.86 µMHigh cytotoxicity in aggressive tumors.
HFF-1 Normal Human Fibroblasts>50 µMFavorable therapeutic window/selectivity.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to definitively prove target engagement and cellular efficacy.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

Causality: The ADP-Glo assay is utilized because it measures the depletion of ATP (converted to ADP by the active kinase), providing a universal, non-radioactive readout of kinase activity. The luminescence generated is directly proportional to the ADP produced, allowing precise calculation of the inhibitor's IC₅₀.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of the N-quinolin-6-ylbenzamide derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (Vehicle Control).

  • Kinase/Substrate Addition: Add 2 µL of recombinant VEGFR-2 or PI3K enzyme mixed with its specific lipid/peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 2 µL of ultra-pure ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Validation & Readout: Measure luminescence. Self-Validation Check: Ensure the positive control (e.g., Staurosporine) yields >95% inhibition, and the Z'-factor of the assay plate is ≥ 0.6.

Workflow Step1 Recombinant Kinase + Substrate Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Initiate Reaction (Add ATP) Step2->Step3 Step4 ADP-Glo Reagent (Deplete unreacted ATP) Step3->Step4 Step5 Kinase Detection (Convert ADP to ATP) Step4->Step5 Step6 Luminescence Readout (IC50 Calculation) Step5->Step6

Caption: Step-by-step self-validating workflow for the In Vitro Kinase Inhibition Assay.

Cellular Cytotoxicity Assay (MTT)

Causality: The reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductases directly correlates with the number of metabolically active cells. This provides a quantifiable proxy for the anti-proliferative effects of the quinoline-benzamide derivatives [2].

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM). Include a DMSO vehicle control (negative) and Cisplatin or Doxorubicin (positive control).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Validation & Readout: Measure absorbance at 570 nm using a microplate reader. Self-Validation Check: Calculate cell viability relative to the vehicle control. The positive control must demonstrate an IC₅₀ within historical laboratory variance to validate the assay run.

References

  • Title: 2-phenoxy-N-(quinolin-6-yl)
  • Title: Anti-breast cancer activity of some novel quinoline derivatives - ResearchGate Source: ResearchGate URL
  • Title: Application Notes and Protocols for 2-Chloro-N-quinolin-5-yl-benzamide - Benchchem Source: Benchchem URL
  • Title: INHIBITORS OF POLY(ADP-RIBOSE)

literature review of quinolin-6-ylbenzamide scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quinolin-6-ylbenzamide Scaffolds in Medicinal Chemistry

Executive Summary

The quinoline nucleus is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with profound pharmacological activity.[1][2][3] When conjugated with a benzamide moiety, it forms the quinolin-6-ylbenzamide core, a structure that has emerged as a versatile and potent pharmacophore in modern drug discovery. This guide provides a comprehensive technical overview of this scaffold, written from the perspective of a Senior Application Scientist. We will dissect the synthetic strategies employed for its construction, explore its diverse therapeutic applications by detailing its mechanisms of action against various biological targets, and analyze the critical structure-activity relationships (SAR) that drive lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for harnessing the potential of the quinolin-6-ylbenzamide scaffold in creating next-generation therapeutics.

The Architectural Rationale: A Fusion of Privileged Scaffolds

The power of the quinolin-6-ylbenzamide scaffold lies in the synergistic combination of its two constituent parts: the quinoline ring system and the benzamide linker.

The Quinoline Scaffold: A Privileged Heterocycle

Quinoline, a fused aromatic system of benzene and pyridine, is a ubiquitous motif in biologically active compounds.[3][4] Its weak basicity, conferred by the nitrogen atom, and its extensive aromatic surface allow for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.[3][5] This structural versatility has enabled quinoline derivatives to be developed as antimalarials (e.g., Chloroquine), antibacterials, and agents targeting central nervous system disorders.[2][6][7] The ability to functionalize the quinoline ring at multiple positions provides a rich chemical space for modulating pharmacological activity and pharmacokinetic properties.[4]

The Benzamide Moiety: A Versatile Pharmacophore

The benzamide group is a common feature in many approved drugs and clinical candidates.[8] It is an excellent bioisostere for other functional groups and is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).[9] This dual capacity allows it to form strong and specific interactions with biological targets, most notably the hinge region of kinases. Its relative stability and synthetic tractability make it an ideal linker or key binding element in drug design.

When combined, the quinolin-6-ylbenzamide structure creates a rigid, planar, and feature-rich scaffold that can be precisely decorated with substituents to achieve high potency and selectivity for a diverse range of biological targets.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of quinolin-6-ylbenzamide derivatives is typically achieved through standard amide bond formation, coupling a 6-aminoquinoline precursor with a substituted benzoic acid derivative. The versatility of this approach allows for the generation of large libraries of analogues for SAR studies.

General Approaches to Quinoline Synthesis

While the pre-formed 6-aminoquinoline is often commercially available, the quinoline core itself can be constructed through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which provide routes to variously substituted quinoline rings.[6][10][11]

Core Synthesis: Amide Coupling

The most direct route involves the reaction of 6-aminoquinoline with an activated benzoic acid derivative (e.g., an acyl chloride) or through the use of peptide coupling reagents.

cluster_reactants Reactants cluster_steps Process R1 Substituted Benzoic Acid S1 Activation (e.g., SOCl₂, Coupling Reagent) R1->S1 R2 6-Aminoquinoline S2 Amide Coupling (Base, Solvent) R2->S2 S1->S2 P1 N-(Quinolin-6-yl)benzamide Scaffold S2->P1 RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinolin-6-yl benzamide Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 A Library Synthesis & Purification B Primary Screening: Enzymatic Assay (e.g., Kinase Inhibition) A->B C Secondary Screening: Cell-based Assays (e.g., MTT, Cell Cycle) B->C D Mechanism of Action (e.g., Western Blot, Apoptosis Assay) C->D F Lead Optimization (SAR, ADME) C->F E In Vivo Studies (Xenograft Models) D->E D->F

Sources

Predicted Metabolic Pathways for N-quinolin-6-ylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted metabolic fate of ** N-quinolin-6-ylbenzamide** (CAS Registry Number: Not generically assigned, scaffold ID: NQ6B). As a "privileged scaffold" in medicinal chemistry, this structural motif appears in inhibitors of PARP, PI3K, and NOP receptors.

Understanding the metabolic stability and soft spots of this molecule is critical for optimizing pharmacokinetics (PK) and mitigating toxicity. This guide synthesizes data from quinoline and benzamide metabolism to predict Phase I and Phase II pathways, highlighting the protective effect of C-6 substitution against the formation of genotoxic quinoline-5,6-epoxides.

Part 1: Chemical Structure & Reactivity Analysis

Structural Dissection

The molecule consists of two distinct aromatic systems linked by an amide bond:

  • Quinoline Ring (Substituted at C-6): A bicyclic heterocycle containing a pyridine ring fused to a benzene ring.

  • Benzamide Moiety: A phenyl ring attached to a carbonyl, linked to the quinoline amine.

Metabolic "Soft Spots"
  • Quinoline C-2 Position: Highly susceptible to nucleophilic attack and oxidation by CYP450s (specifically CYP3A4 and aldehyde oxidase) to form the carbostyril (2-quinolinone) derivative.

  • Quinoline Nitrogen: Susceptible to N-oxidation.

  • Benzamide Phenyl Ring: The para-position (C-4') is electronically activated for CYP-mediated hydroxylation.

  • Amide Linkage: Generally stable in N-aryl amides but susceptible to hydrolysis by carboxylesterases or amidases, particularly in hepatic S9 fractions.

Critical Insight: Unsubstituted quinoline is hepatocarcinogenic due to metabolic activation at the 5,6-position (forming the 5,6-epoxide).[1] In N-quinolin-6-ylbenzamide, the C-6 position is occupied by the bulky benzamide group. This substitution sterically and electronically blocks the formation of the 5,6-epoxide, likely improving the safety profile compared to the parent quinoline.

Part 2: Predicted Metabolic Pathways

Phase I Metabolism (Functionalization)
Pathway A: Quinoline Ring Oxidation (Major)

The electron-deficient pyridine ring of the quinoline system directs enzymatic oxidation to the C-2 position.

  • Mechanism: CYP450-mediated hydroxylation followed by tautomerization.

  • Product: N-(2-oxo-1,2-dihydroquinolin-6-yl)benzamide (2-quinolone derivative).

  • Enzymes: CYP3A4, CYP2D6, and cytosolic Aldehyde Oxidase (AOX).

Pathway B: Aromatic Hydroxylation (Benzene Ring)

The phenyl ring of the benzamide is lipophilic and accessible.

  • Mechanism: Arene oxide formation followed by rearrangement to a phenol.[2]

  • Product: N-(quinolin-6-yl)-4-hydroxybenzamide.

  • Enzymes: CYP2C9, CYP2C19 (typical for acidic/neutral aromatic rings).

Pathway C: Amide Hydrolysis (Minor/Slow)

While N-aryl amides are resistant to hydrolysis compared to aliphatic amides, hepatic amidases can cleave the bond.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.[3]

  • Products: Benzoic acid + 6-Aminoquinoline.

  • Implication: 6-Aminoquinoline is a potential toxicophore (methemoglobinemia risk) if released in high quantities, though this pathway is predicted to be minor.

Pathway D: N-Oxidation
  • Mechanism: Direct oxidation of the quinoline nitrogen lone pair.

  • Product: N-quinolin-6-ylbenzamide N-oxide.

  • Enzymes: CYP2A6, CYP3A4.

Phase II Metabolism (Conjugation)

Phase I metabolites containing hydroxyl or amine groups serve as handles for conjugation.

  • O-Glucuronidation: The hydroxylated metabolites (from Pathway A and B) will undergo rapid glucuronidation by UGTs (e.g., UGT1A1, UGT1A9).

  • N-Acetylation: If hydrolysis occurs, the primary amine of 6-aminoquinoline will be acetylated by NAT2.

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways cluster_phase1 Phase I (Functionalization) Parent N-quinolin-6-ylbenzamide (Parent) M1 M1: 2-Oxo-metabolite (Carbostyril deriv.) Parent->M1 CYP3A4 / AOX (C-2 Oxidation) M2 M2: 4'-Hydroxy-metabolite (Phenyl-OH) Parent->M2 CYP2C9 (Phenyl Hydroxylation) M3 M3: N-Oxide Parent->M3 CYP2A6 (N-Oxidation) Hydrolysis Amide Hydrolysis Parent->Hydrolysis Amidases M1_Gluc M1-Glucuronide M1->M1_Gluc UGT (Glucuronidation) M2_Gluc M2-Glucuronide M2->M2_Gluc UGT (Glucuronidation) Prod_A Benzoic Acid Hydrolysis->Prod_A Prod_B 6-Aminoquinoline Hydrolysis->Prod_B Prod_B_Acet N-Acetyl-6-aminoquinoline Prod_B->Prod_B_Acet NAT2 (Acetylation)

Figure 1: Predicted metabolic tree for N-quinolin-6-ylbenzamide showing Phase I oxidation/hydrolysis and Phase II conjugation pathways.

Part 4: Experimental Validation Protocols

To validate these predictions, a rigorous metabolite identification (MetID) study is required.

In Vitro Microsomal Stability & MetID Workflow

Objective: Identify metabolites formed by Cytochrome P450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: N-quinolin-6-ylbenzamide (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-incubation: Dilute test compound to 10 µM in Phosphate Buffer (100 mM, pH 7.4). Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Timepoints: Sample at 0, 15, 30, and 60 minutes.

  • Quenching: Transfer 50 µL aliquot into 150 µL Quench Solution. Vortex and centrifuge (4000g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-HRMS (High-Resolution Mass Spectrometry).

LC-HRMS Analytical Conditions
  • Instrument: Q-Exactive Orbitrap or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Defect Filtering (MDF): Apply MDF based on the parent mass (approx. 262.07 Da) to filter out matrix noise and highlight quinoline-related metabolites.

Data Interpretation Guide
Metabolite TypeMass Shift (Δ m/z)Characteristic Fragment Ions
Parent 0129.05 (Quinolin-6-amine ion), 105.03 (Benzoyl ion)
Monohydroxy (M1/M2) +15.9949Shift in quinoline fragment (+16) or benzoyl fragment (+16)
N-Oxide (M3) +15.9949Late eluting, distinct loss of -16 Da (oxygen) in MS2
Hydrolysis Product -105.03Detection of 6-Aminoquinoline (m/z ~145)
Glucuronide +176.0321Neutral loss of 176 Da in MS2

Part 5: Toxicological Implications

Reactive Metabolite Risks
  • Quinone Imines: If hydroxylation occurs at the C-5 position (ortho to the amine at C-6), oxidation to a reactive quinone imine is theoretically possible. However, the benzamide group reduces the electron density on the nitrogen, making this less favorable than in free aminoquinolines.

  • Epoxidation: As noted, the C-6 substitution blocks the formation of the carcinogenic 5,6-epoxide, a major advantage of this scaffold over unsubstituted quinoline.

Drug-Drug Interaction (DDI) Potential
  • CYP Inhibition: Quinoline derivatives often act as Type II ligands for heme iron, potentially inhibiting CYP2D6 or CYP3A4.

  • Aldehyde Oxidase (AOX): If the 2-oxo metabolite (M1) is the major pathway, the clearance may be independent of CYP450s, reducing CYP-mediated DDI risks but introducing sensitivity to AOX inhibitors (e.g., hydralazine).

References

  • Guengerich, F. P., et al. (2025).[4] "Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzymes." Chemical Research in Toxicology. [Link][5]

  • Tietz, J. I., et al. (2024). "Metabolic pathways of quinoline and isoquinoline: possible molecular basis for differences in biological activities."[1] PubMed. [Link]

  • Jones, B. C., et al. (2018). "Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems." Drug Metabolism and Disposition. [Link]

  • Smith, D. A., et al. (2022). "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry." RSC Publishing. [Link]

Sources

N-(Quinolin-6-yl)benzamide: Chemical Identifiers, Synthetic Workflows, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of hit-to-lead optimization, I frequently encounter privileged scaffolds that serve as the backbone for targeted therapeutics. The N-(quinolin-6-yl)benzamide motif is one such architecture. Combining the hydrogen-bonding capacity of a benzamide with the π-stacking and lipophilic properties of a quinoline ring, this compound is a highly versatile building block. It is prominently featured in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, Histone Deacetylase 6 (HDAC6) inhibitors, and various kinase antagonists.

This technical guide provides an authoritative overview of its chemical identifiers, structural significance, synthetic methodologies, and analytical validation protocols.

Core Chemical Identifiers & Physicochemical Properties

Accurate chemical identification is the bedrock of reproducible research. The following table summarizes the core identifiers and calculated physicochemical properties for N-(quinolin-6-yl)benzamide, which are critical for configuring cheminformatics databases and predicting pharmacokinetic behavior [1].

PropertyValue
IUPAC Name N-(quinolin-6-yl)benzamide
CAS Registry Number 219645-89-3
Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
SMILES O=C(Nc1ccc2ncccc2c1)c3ccccc3
InChIKey GVYXRCAFHSOYCC-UHFFFAOYSA-N (Derived from primary analog data)
Structural Class Quinoline-Benzamide Hybrid

Note: The molecular architecture allows for extensive structural diversification at both the quinoline and benzamide rings, making it an ideal starting point for Structure-Activity Relationship (SAR) campaigns.

Pharmacological Significance & Mechanistic Insights

The pharmacological value of the N-(quinolin-6-yl)benzamide scaffold lies in its ability to mimic endogenous ligands, such as NAD+, within the catalytic pockets of target enzymes [3].

  • PARP Inhibition : In the context of oncology, PARP inhibitors leverage this scaffold to block DNA repair mechanisms. The quinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting with key catalytic residues (e.g., Serine or Glycine in the PARP active site), while the benzamide moiety occupies the nicotinamide binding pocket [3]. This leads to synthetic lethality in cancer cells with homologous recombination deficiencies (such as BRCA mutations).

  • HDAC6 and Kinase Targeting : Beyond PARP, functionalized derivatives of this core have been patented as potent HDAC6 inhibitors for treating neuropathic pain and neurodegenerative disorders [4]. Furthermore, the scaffold is recognized as a privileged structure for G-protein coupled receptors (GPCRs) and phosphoinositide 3-kinase (PI3K)[2].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 Scaffold N-(Quinolin-6-yl)benzamide Scaffold Binding PARP1->Scaffold Target Engagement Catalytic_Inhib Catalytic Domain Inhibition Scaffold->Catalytic_Inhib Repair_Blocked DNA Repair Blocked Catalytic_Inhib->Repair_Blocked Apoptosis Synthetic Lethality (Apoptosis) Repair_Blocked->Apoptosis

Figure 1: Mechanism of action for quinoline-benzamide scaffolds in PARP inhibition and apoptosis.

Synthetic Methodology & Retrosynthetic Analysis

From a retrosynthetic perspective, the most reliable disconnection of N-(quinolin-6-yl)benzamide is at the amide bond, leading back to 6-aminoquinoline and benzoyl chloride. The following protocol details a self-validating amidation workflow. We utilize a Schotten-Baumann-type condition in an organic solvent, which ensures high yields while minimizing the hydrolysis of the acyl chloride [2].

Protocol: Synthesis of N-(quinolin-6-yl)benzamide

Causality Check: Triethylamine (TEA) is employed not just as an acid scavenger, but to prevent the protonation of the quinoline nitrogen, which would otherwise precipitate the starting material and stall the reaction.

  • Preparation : In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 6-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition : Add triethylamine (TEA, 1.5 eq) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Acylation : Cool the reaction mixture to 0°C using an ice-water bath. This minimizes exothermic side reactions. Dropwise, add benzoyl chloride (1.1 eq) over 10 minutes.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of 6-aminoquinoline via TLC (Eluent: 5% Methanol in DCM).

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% Ethyl Acetate in Hexanes) to yield the pure N-(quinolin-6-yl)benzamide as a solid.

Synthetic_Workflow Reactant1 6-Aminoquinoline Reaction Amidation Reaction (DCM, TEA, 0°C to RT) Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-(Quinolin-6-yl)benzamide (Pure Compound) Purification->Product

Figure 2: Step-by-step synthetic workflow for the preparation of N-(quinolin-6-yl)benzamide.

Analytical Characterization Protocols

To establish trustworthiness, the synthesized compound must be rigorously characterized. As an application scientist, I mandate a dual-modality approach: LC-MS for mass confirmation and purity, and NMR for structural connectivity.

Protocol: LC-MS/MS Characterization

Causality Check: Electrospray Ionization (ESI) in positive mode is selected because the basic quinoline nitrogen readily accepts a proton, yielding a strong[M+H]+ signal.

  • Sample Preparation : Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.

  • Chromatography : Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry : Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Analysis : Extract the chromatogram for m/z 249.28 ([M+H]+). A single sharp peak should be observed, confirming >95% purity. Fragmentation (MS/MS) will typically yield a characteristic benzoyl cation peak at m/z 105.

Protocol: 1H-NMR Spectroscopy (400 MHz)

Causality Check: DMSO-d6 is chosen as the solvent to prevent the rapid exchange of the amide proton, which would otherwise be lost and unobservable in protic solvents like CD3OD.

  • Preparation : Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition : Acquire a standard 1H-NMR spectrum with 16 scans.

  • Interpretation : Key diagnostic signals include the highly deshielded amide proton (NH) typically appearing as a broad singlet around 10.5 ppm, and the distinct aromatic signals of the quinoline system (e.g., the H-2 proton near 8.8 ppm).

References

  • Title: EP2120579B1 - Inhibitors of poly(ADP-ribose)
  • Source: Google Patents (WIPO)

Molecular Docking Studies of N-Quinolin-6-ylbenzamide Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-quinolin-6-ylbenzamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of Type II kinase inhibitors. This structural class combines a quinoline moiety (capable of hinge-region hydrogen bonding) with a benzamide arm (providing a linker and hydrophobic interacting group).

This guide provides a rigorous, step-by-step technical workflow for performing molecular docking studies of these ligands, specifically targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , a primary target for anti-angiogenic cancer therapy. The methodology described ensures high experimental reproducibility (E-E-A-T) and aligns with industry standards for Structure-Based Drug Design (SBDD).

The Pharmacophore & Target Landscape

Before initiating software protocols, one must understand the structural logic. The N-quinolin-6-ylbenzamide ligand operates via a specific binding mode within the ATP-binding pocket of tyrosine kinases.

Structural Logic (SAR)
  • Quinoline Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA). In VEGFR-2, this typically interacts with the backbone NH of the "Hinge Region" (e.g., Cys919 ).

  • Amide Linker (-NH-CO-): The NH acts as a Hydrogen Bond Donor (HBD) to conserved residues (often Glu885 or Asp1046 ), while the Carbonyl (CO) can accept H-bonds from solvent or backbone residues.

  • Phenyl Ring (Benzamide): Occupies the hydrophobic "Selectivity Pocket" (adjacent to the Gatekeeper residue), often engaging in Van der Waals or

    
    -
    
    
    
    interactions with Phe1047 .
Target Selection

While this scaffold shows activity against various targets (e.g., PI3K, DNA Gyrase), this guide focuses on VEGFR-2 due to the abundance of high-resolution crystal structures and validated inhibition data.

Recommended PDB Structure: 2OH4 (Resolution: 2.05 Å)

  • Rationale: Co-crystallized with Sorafenib, a diarylurea inhibitor structurally homologous to the benzamide scaffold, providing a robust reference for validation.

Pre-Docking Computational Workflows

Reliable docking results depend entirely on the quality of input structures.

Ligand Preparation

The N-quinolin-6-ylbenzamide molecule must be prepared to reflect its physiological state at pH 7.4.

  • Geometry Optimization: Minimize the 3D structure using the MMFF94 force field to relieve internal strain.

  • Protonation States:

    • Quinoline Nitrogen: The pKa is approximately 4.9. At pH 7.4, it is predominantly neutral (deprotonated). Ensure it is modeled with a lone pair, not a hydrogen.

    • Amide Linker: Ensure the trans-amide conformation is the starting geometry, as it is energetically favorable.

  • Tautomers: Generate tautomers; however, the keto-form of the amide is the only relevant species for this scaffold.

Protein Preparation (PDB: 2OH4)

Raw PDB files contain artifacts (missing atoms, crystallographic waters) that must be corrected.

  • Strip Artifacts: Remove all heteroatoms (solvent, ions) except water molecules that bridge the ligand and protein (specifically conserved waters in the active site, though for VEGFR-2/Sorafenib, waters are often displaced).

  • Missing Side Chains: Use a loop modeler (e.g., Modeller or Prime) to repair missing residues in the activation loop.

  • H-Bond Network Optimization:

    • Asn/Gln/His Flips: Optimize the orientation of amide groups in Asn/Gln and the imidazole ring of His to maximize H-bonding.

    • Protonation: Protonate His residues based on local environment (typically His-epsilon or His-delta).

Docking Protocol (Step-by-Step)

This protocol is software-agnostic but assumes a standard rigid-receptor/flexible-ligand algorithm (e.g., AutoDock Vina, Glide, GOLD).

Grid Generation

The search space must be defined strictly around the ATP-binding cleft.

  • Center: Define the grid center using the centroid of the co-crystallized ligand (Sorafenib in 2OH4).

    • Coordinates (Approx for 2OH4): X: -26.5, Y: 13.0, Z: -12.0.

  • Dimensions:

    
     Å. This covers the Hinge, the Gatekeeper, and the DFG-motif region (Asp-Phe-Gly).
    
Docking Parameters
  • Exhaustiveness/Precision: Set to High (Exhaustiveness = 32 in Vina; XP mode in Glide).

  • Pose Count: Generate 10 poses per ligand.

  • Energy Window: Keep poses within 3.0 kcal/mol of the best score.

Self-Validating System (Redocking)

CRITICAL STEP: Before docking your N-quinolin-6-ylbenzamide derivatives, you must redock the co-crystallized ligand (Sorafenib) back into the prepared protein.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Threshold: RMSD must be < 2.0 Å . If > 2.0 Å, re-optimize the protein preparation (check His protonation or grid size).

Visualization of Workflows

Experimental Workflow Diagram

The following diagram outlines the logical flow from structure retrieval to data analysis.

DockingWorkflow cluster_Prep Preparation Phase Start Target Selection (PDB: 2OH4) LigPrep Ligand Prep (MMFF94, pH 7.4) Start->LigPrep ProtPrep Protein Prep (H-Bond Opt, Strip Waters) Start->ProtPrep Grid Grid Generation (Center: ATP Pocket) LigPrep->Grid ProtPrep->Grid Validation Validation (Redocking) RMSD < 2.0 Å? Grid->Validation Validation->Grid Fail (Refine) Docking Docking Simulation (N-quinolin-6-ylbenzamide) Validation->Docking Pass Analysis Interaction Profiling (H-bonds, Pi-Stacking) Docking->Analysis

Caption: Figure 1. Standardized computational workflow for molecular docking of quinoline-benzamide ligands.

Pharmacophore Interaction Map

This diagram visualizes the expected binding mode within the VEGFR-2 pocket.

InteractionMap Quinoline Quinoline Ring (Ligand) Amide Amide Linker (Ligand) Quinoline->Amide Cys919 Cys919 (Hinge) Quinoline->Cys919 H-Bond (Acceptor) Phenyl Benzamide Ring (Ligand) Amide->Phenyl Glu885 Glu885 (C-Helix) Amide->Glu885 H-Bond (Donor) Asp1046 Asp1046 (DFG Motif) Amide->Asp1046 H-Bond (Donor) Phe1047 Phe1047 (Hydrophobic) Phenyl->Phe1047 Pi-Pi Stacking

Caption: Figure 2. Predicted interaction map of N-quinolin-6-ylbenzamide within the VEGFR-2 active site.

Post-Docking Analysis & Interpretation

Quantitative data must be extracted to rank the ligands. Do not rely solely on the "Docking Score" (Binding Affinity); visual inspection of interaction stability is required.

Data Presentation Table

Summarize your findings in a format similar to the table below.

Ligand IDBinding Energy (

, kcal/mol)
H-Bond: Cys919 (Distance Å)H-Bond: Glu885 (Distance Å)Pi-Interaction (Phe1047)RMSD (vs Ref)
Ref (Sorafenib) -10.52.12.8Yes0.8 (Redock)
N-Q-6-B (Lead) -9.82.22.9YesN/A
Analog 1 (4-F) -10.12.22.8Yes (Enhanced)N/A
Analog 2 (Inactive) -6.5No Interaction> 4.0NoN/A
Interpretation Guidelines
  • Hinge Binding is Non-Negotiable: If the Quinoline N1 does not form a hydrogen bond with Cys919 (distance < 3.0 Å), the pose is likely an artifact.

  • DFG-Out conformation: Benzamide ligands often stabilize the "DFG-Out" (inactive) conformation of the kinase. Look for the phenyl group occupying the pocket created by the movement of the Phe1047 residue.

  • Hydrophobic Enclosure: High affinity often correlates with the burial of the benzamide phenyl ring in the hydrophobic pocket lined by Val848, Ala866, and Val916.

References

  • Elkaeed, E. B., et al. (2022).[1] "New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Yang, Y., et al. (2010).[2] "Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Protein Data Bank. (2007). "Crystal structure of VEGFR2 in complex with Sorafenib (PDB: 2OH4)." [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

Sources

toxicity profile and safety data for N-quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicity Profile and Safety Data for N-quinolin-6-ylbenzamide and Its Derivatives

Executive Summary & Pharmacological Context

The N-quinolin-6-ylbenzamide scaffold is a privileged structural motif in modern medicinal chemistry, characterized by a benzamide core linked to a quinoline ring. This specific molecular architecture provides a versatile framework for developing highly potent ligands across various biological targets. Most notably, derivatives of this scaffold have demonstrated significant therapeutic value as Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) antagonists[1] and as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), which are critical in oncology for inducing synthetic lethality in BRCA-mutated cancers[2].

However, the transition of N-quinolin-6-ylbenzamide derivatives from discovery to clinical application is frequently bottlenecked by pharmacokinetic and pharmacodynamic liabilities[3]. As a Senior Application Scientist, it is critical to understand that the efficacy of these compounds must be carefully balanced against their toxicity profiles. This whitepaper provides an in-depth technical analysis of the structural liabilities, in vitro and in vivo safety data, and self-validating protocols required to rigorously profile the toxicity of N-quinolin-6-ylbenzamide derivatives.

Mechanistic Causality of Toxicity (On-Target vs. Off-Target)

Understanding the toxicity of the N-quinolin-6-ylbenzamide scaffold requires delineating the causality behind its biological interactions.

  • On-Target Toxicity (Mechanism-Based): When optimized as PARP inhibitors (e.g., 3-[(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)methyl]-N-quinolin-6-ylbenzamide), these compounds block DNA single-strand break repair. While this causes desired synthetic lethality in tumor cells, the simultaneous inhibition of PARP-2 in healthy erythroid progenitors frequently disrupts erythropoiesis, leading to dose-limiting myelosuppression and anemia[2].

  • Off-Target Toxicity (Metabolism-Based): The quinoline moiety is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This metabolic pathway can generate electrophilic epoxides or reactive quinone imines. If not rapidly neutralized by cellular glutathione (GSH), these reactive metabolites covalently bind to hepatic proteins, triggering idiosyncratic hepatotoxicity[3].

Mechanism_Toxicity Drug N-quinolin-6-ylbenzamide Derivative Target Target Inhibition (e.g., PARP / NOP) Drug->Target Primary Binding OffTargetTox CYP450 Metabolism (Epoxidation) Drug->OffTargetTox Hepatic Clearance OnTargetTox On-Target Toxicity (e.g., Myelosuppression) Target->OnTargetTox Healthy Tissue Effect Efficacy Therapeutic Efficacy (Tumor Death / Analgesia) Target->Efficacy Desired Pathway Hepatotox Hepatotoxicity (Reactive Electrophiles) OffTargetTox->Hepatotox GSH Depletion

Fig 1: Pharmacological and toxicological pathways of N-quinolin-6-ylbenzamide.

In Vitro Toxicity and ADMET Profiling

To prevent late-stage clinical failures, comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is mandatory[3]. The benzamide linkage provides rigidity, but the electron density of the quinoline ring must be carefully modulated (often via halogenation) to improve safety.

Table 1: Representative In Vitro Toxicity & ADMET Profile for Quinoline-Benzamide Derivatives

Assay / ParameterTarget Threshold for Lead ProgressionObserved Range (Representative Derivatives)Mechanistic Implication
Cytotoxicity (HepG2, CC50) > 50 µM15 µM – >100 µMIntrinsic hepatocyte viability; low values indicate mitochondrial toxicity.
hERG Inhibition (IC50) > 30 µM5 µM – 45 µMRisk of QT prolongation / Cardiotoxicity due to basic amine interactions.
Ames Test (Mutagenicity) Negative in all strainsGenerally NegativeGenotoxic liability; ensures the scaffold does not directly intercalate DNA.
CYP3A4 Inhibition (IC50) > 10 µM2.5 µM – 20 µMDrug-drug interaction (DDI) risk; quinolines often competitively bind CYPs.
Microsomal Stability (T1/2) > 60 minutes25 – 120 minutesHepatic clearance rate; dictates in vivo half-life and dosing frequency.

Self-Validating Protocol: Hepatotoxicity & Reactive Metabolite Trapping

Because the primary structural liability of the quinoline ring is the formation of reactive electrophiles, standard cell viability assays are insufficient. The following protocol details a self-validating Glutathione (GSH) trapping assay coupled with LC-MS/MS to definitively quantify metabolic liabilities.

Objective: To intercept and quantify reactive epoxides generated by CYP450 metabolism of the N-quinolin-6-ylbenzamide scaffold. Causality: Electrophilic metabolites deplete cellular GSH. By artificially supplying excess GSH to human liver microsomes (HLMs), we force the formation of stable GSH-adducts, which serve as direct biomarkers of hepatotoxic potential.

Step-by-Step Methodology:

  • System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Self-Validating Controls:

    • Positive Control: Acetaminophen (APAP) at 50 µM (generates the highly reactive NAPQI metabolite).

    • Negative Control: Fluconazole at 50 µM (metabolically stable, no adduct formation).

    • System Validation: If the LC-MS/MS fails to detect APAP-GSH adducts, the HLM batch is deemed enzymatically inactive, and the entire plate must be rejected.

  • Reaction Initiation: In a 96-well plate, combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the N-quinolin-6-ylbenzamide test compound. Pre-incubate at 37°C for 5 minutes.

  • Catalysis: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for exactly 60 minutes with gentle shaking.

  • Termination & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify the specific site of quinoline oxidation.

Toxicity_Workflow Synthesis Compound Synthesis InVitro Cytotoxicity (HepG2) Synthesis->InVitro GenTox Genotoxicity (Ames/Comet) InVitro->GenTox Metabolism GSH Trapping (CYP450) GenTox->Metabolism InVivo In Vivo MTD (Rodents) Metabolism->InVivo

Fig 2: Preclinical hit-to-lead toxicity screening workflow for new derivatives.

In Vivo Safety Data & Pharmacokinetics

When advancing N-quinolin-6-ylbenzamide derivatives into rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice), the Maximum Tolerated Dose (MTD) is typically dictated by two factors:

  • Gastrointestinal (GI) Toxicity: High oral doses often lead to mucosal irritation and weight loss within 7-14 days of repeated dosing.

  • Hematological Shifts: In derivatives optimized for PARP inhibition, complete blood counts (CBC) frequently reveal dose-dependent thrombocytopenia and anemia. Interestingly, PARP inhibitors containing this scaffold have also shown utility in mitigating cardiac and kidney toxicities induced by doxorubicin and platinum-based antineoplastic agents, highlighting a complex, context-dependent safety profile[2].

Toxicity Mitigation Strategies (Structural Optimization)

To rescue a toxic N-quinolin-6-ylbenzamide hit, medicinal chemists must employ rational Structure-Activity Relationship (SAR) modifications:

  • Blocking Metabolic Hotspots: Introducing a fluorine atom or a methyl group at the C-2 or C-8 positions of the quinoline ring sterically hinders CYP450 epoxidation, drastically reducing hepatotoxicity.

  • Modulating Basicity: If the compound exhibits hERG liability (cardiotoxicity), reducing the pKa of the benzamide nitrogen or introducing electron-withdrawing groups on the phenoxy spacer[1] can decrease the affinity for the hERG potassium channel.

Conclusion

The N-quinolin-6-ylbenzamide scaffold is a highly potent pharmacophore with immense potential in oncology and neurology. However, its development requires rigorous, self-validating toxicity screening to navigate the inherent liabilities of the quinoline ring. By employing advanced GSH trapping assays and rational SAR optimization, drug development professionals can successfully widen the therapeutic index of these promising compounds.

References

Sources

Methodological & Application

Application Note: Efficient Synthesis Protocols for N-Quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

N-quinolin-6-ylbenzamide is a synthetic small molecule featuring a benzamide core linked to a quinoline ring. In drug discovery, quinoline-benzamide hybrids are recognized as privileged scaffolds, demonstrating potent activity as 1[1], Nociceptin Receptor (NOP) antagonists, and2[2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the synthesis of N-quinolin-6-ylbenzamide. By detailing the causality behind reagent selection and reaction conditions, this guide ensures high-fidelity execution from milligram-scale library synthesis to multi-gram scale-up.

Retrosynthetic Analysis & Route Selection

The most reliable disconnection for N-quinolin-6-ylbenzamide is at the amide bond, leading to 6-aminoquinoline and a benzoyl donor (benzoyl chloride or benzoic acid) as the primary precursors. Depending on substrate availability and functional group tolerance, three primary synthetic routes can be employed:

SynthesisRoutes Target N-quinolin-6-ylbenzamide RouteA Route A: Acyl Chloride (Schotten-Baumann) RouteA->Target High Yield, Fast RouteB Route B: Peptide Coupling (HATU/DIPEA) RouteB->Target Mild, Broad Scope RouteC Route C: Buchwald-Hartwig Cross-Coupling RouteC->Target Advanced, Catalytic SM_A 6-Aminoquinoline + Benzoyl Chloride SM_A->RouteA SM_B 6-Aminoquinoline + Benzoic Acid SM_B->RouteB SM_C 6-Bromoquinoline + Benzamide SM_C->RouteC

Retrosynthetic strategies and forward synthesis routes for N-quinolin-6-ylbenzamide.

Table 1: Comparative Analysis of Synthesis Protocols
ParameterRoute A: Acyl ChlorideRoute B: HATU CouplingRoute C: Buchwald-Hartwig
Reagents Benzoyl chloride, TEABenzoic acid, HATU, DIPEABenzamide, Pd₂(dba)₃, Xantphos
Solvent DCM or Toluene/AcetoneDMF or DCM1,4-Dioxane
Temperature 0 °C to Room TempRoom Temp90–110 °C
Reaction Time 2–4 hours12–16 hours18–24 hours
Yield (Typical) 85–95%75–85%60–70%
Primary Advantage Highly scalable, cost-effectiveTolerates sensitive functional groupsUseful if 6-aminoquinoline is unavailable

Experimental Methodologies

Protocol A: Classical Acyl Chloride Amidation (Recommended for Scale-Up)

Causality & Logic : This method leverages the high electrophilicity of benzoyl chloride. The addition of triethylamine (TEA) serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, thereby preventing the protonation of the basic quinoline nitrogen. Protonation would drastically reduce the nucleophilicity of the 6-amino group and lead to premature precipitation of the substrate as an unreactive hydrochloride salt. Dichloromethane (DCM) is selected for its excellent solubilizing properties at low temperatures, though 3[3] are also highly effective.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-aminoquinoline (1.0 equiv, e.g., 6.9 mmol) in anhydrous DCM (0.2 M concentration).

  • Base Addition : Add TEA (1.5 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Self-Validation: Cooling is critical to control the exothermic acylation and prevent the formation of di-acylated byproducts.

  • Electrophile Addition : Add benzoyl chloride (1.1 equiv, e.g., 3.45 mmol) dropwise over 10 minutes[3].

  • Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The highly fluorescent 6-aminoquinoline starting material (visible under 254 nm UV light) will disappear, replaced by a higher

      
       product spot.
      
  • Quench & Workup : Quench the reaction by adding 5% aqueous NaHCO₃.

    • Causality: The mildly basic aqueous wash neutralizes residual acid and hydrolyzes unreacted benzoyl chloride into water-soluble sodium benzoate, ensuring a4[4].

  • Extraction : Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol or purify via flash column chromatography to yield pure N-quinolin-6-ylbenzamide.

Workflow Step1 Activation Benzoyl Chloride + TEA Step2 Nucleophilic Attack 6-Aminoquinoline Addition Step1->Step2 0°C to RT Step3 Intermediate Tetrahedral Formation Step2->Step3 Amide Bond Step4 Workup NaHCO3 Wash & Extraction Step3->Step4 Quench HCl Step5 Product N-quinolin-6-ylbenzamide Step4->Step5 Crystallization

Mechanistic workflow and unit operations for the acyl chloride amidation route.

Protocol B: HATU-Mediated Peptide Coupling (Recommended for Sensitive Analogues)

Causality & Logic : When synthesizing libraries with sensitive functional groups or unstable acyl chlorides, modern coupling reagents are preferred. HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling electronically deactivated anilines like 6-aminoquinoline. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the amidation forward under mild conditions without epimerization.

Step-by-Step Methodology :

  • Activation : Dissolve benzoic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation: A slight color change (often to pale yellow) indicates the successful formation of the active HOAt ester.

  • Coupling : Add 6-aminoquinoline (1.0 equiv) to the activated mixture. Stir at room temperature for 12–16 hours.

  • Workup : Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3 × 50 mL).

    • Causality: Washing with aqueous LiCl is a field-proven technique to selectively partition DMF into the aqueous phase, preventing solvent carryover into the final product.

  • Neutralization : Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Purify the residue via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized N-quinolin-6-ylbenzamide, the following analytical validations should be performed:

  • LC-MS : Expected mass

    
     is 
    
    
    
    249.1. Ensure the purity is >95% via UV trace (254 nm).
  • ¹H NMR (500 MHz, DMSO-d₆) : Look for the characteristic amide proton singlet (typically around

    
     10.5 - 10.8 ppm, exchanging with D₂O). The quinoline ring protons will present as a distinct set of downfield multiplets (
    
    
    
    7.5 - 8.9 ppm), with the H-2 proton typically appearing furthest downfield as a doublet of doublets.
  • TLC :

    
     in 5% MeOH/DCM. The spot should be strongly UV-active but lack the intense native fluorescence characteristic of the 6-aminoquinoline starting material.
    

References

  • Benchchem. 2-phenoxy-N-(quinolin-6-yl)benzamide.
  • European Patent Office (EP 2120579 B1). INHIBITORS OF POLY(ADP-RIBOSE)POLYMERASE.
  • National Institutes of Health (NIH). Crystal structure of 3-benzamido-1-(4-nitrobenzyl)
  • Google Patents (US10934284B2). Aminoquinazoline compounds having anti-inflammatory, antifungal, antiparasitic, and anticancer activity.

Sources

Preparation and Management of N-Quinolin-6-ylbenzamide Stock Solutions in DMSO: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The N-quinolin-6-ylbenzamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of phosphoinositide 3-kinase (PI3K) inhibitors, Nociceptin Receptor (NOP) antagonists, and poly(ADP-ribose) polymerase (PARP) inhibitors[1][2]. Due to its highly hydrophobic nature and heterocyclic core, handling this small molecule requires stringent solvent management.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for high-throughput screening (HTS) and biochemical assays; however, improper preparation and storage can lead to compound degradation, precipitation, and irreproducible assay data[3]. This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting N-quinolin-6-ylbenzamide stock solutions, grounded in physicochemical principles.

The Causality of Compound Degradation in DMSO

As a standard of practice in drug development, it is critical to understand why specific handling procedures are mandated:

  • Hygroscopicity and Water Uptake: DMSO is highly hygroscopic, rapidly absorbing atmospheric moisture. The introduction of water into a DMSO stock solution drastically reduces the solubility of hydrophobic compounds like N-quinolin-6-ylbenzamide, pushing the solution into a metastable supersaturated state[4].

  • The Freeze-Thaw Synergy: While a single freeze-thaw cycle is generally well-tolerated, repeated cycles in the presence of absorbed water synergistically enhance compound precipitation. Thermal cycling forces the compound out of the metastable zone into an irreversible crystalline state[4]. Furthermore, repeated freeze-thaw cycles expose the compound to oxygen and moisture, accelerating hydrolytic and oxidative degradation[3][5].

  • Aqueous Dilution Shock: Direct dilution of a high-concentration DMSO stock into an aqueous buffer often results in localized supersaturation and immediate precipitation[6].

Materials and Reagents
  • Compound: N-quinolin-6-ylbenzamide (or derivative, e.g., 2-phenoxy-N-(quinolin-6-yl)benzamide), high-purity dry powder[1].

  • Solvent: Anhydrous, strictly bone-dry DMSO (Water content ≤ 0.005%, sealed under argon).

  • Consumables: Amber glass vials or low-binding polypropylene tubes, sterile pipette tips.

  • Equipment: Analytical balance, vortex mixer, bath sonicator, inert gas (Argon or Nitrogen) for purging.

Experimental Protocol: Step-by-Step Methodology
Phase 1: Master Stock Preparation (e.g., 10 mM)
  • Thermal Equilibration: Allow the lyophilized N-quinolin-6-ylbenzamide powder to fully equilibrate to room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would introduce water into the anhydrous DMSO.

  • Weighing: Accurately weigh the required mass of the compound using an analytical balance.

  • Solubilization: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Add the anhydrous DMSO directly to the powder.

  • Mixing & Temperature Control: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial in a water bath at 37°C for 5 minutes, followed by brief bath sonication. Causality: Do not exceed 37°C; excessive heat can cause thermal degradation of the benzamide linkage.

  • Quality Control (QC) Inspection: Hold the vial against a light source to ensure complete dissolution. The system is self-validating: the solution must be perfectly clear with no particulate matter before proceeding.

Phase 2: Aliquoting and Storage
  • Dispensing: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in low-binding polypropylene tubes. Causality: This is the most critical step to prevent freeze-thaw-induced precipitation and hydrolysis[7].

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes before capping. Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation during long-term storage.

  • Freezing: Flash-freeze the aliquots and transfer them to a -80°C freezer. Storage at -80°C significantly slows chemical degradation compared to -20°C[5].

Phase 3: Aqueous Assay Dilution
  • Thawing: Retrieve a single aliquot and thaw it at room temperature or in a 37°C water bath. Vortex briefly to ensure homogeneity. Rule: Discard any remaining solution after use; do not refreeze.

  • Intermediate Dilution: To prevent precipitation upon aqueous contact, perform serial dilutions of the stock in anhydrous DMSO to reach an intermediate concentration (e.g., 1000x the final assay concentration)[6].

  • Final Addition: Add the intermediate DMSO solution dropwise to the pre-warmed (37°C) aqueous assay buffer or cell culture medium while mixing vigorously. Ensure the final DMSO concentration remains below 0.1% - 0.5% to prevent cellular toxicity[6][8].

Quantitative Data Presentation

Table 1: Storage and Stability Guidelines for N-quinolin-6-ylbenzamide in DMSO

Storage ConditionTemperatureExpected StabilityNotes
Solid Powder (Desiccated)-20°C2 - 3 YearsProtect from light and moisture.
DMSO Master Stock-80°CUp to 6 MonthsOptimal for long-term preservation of chemical integrity[5].
DMSO Master Stock-20°CUp to 1 MonthAcceptable for short-term use; higher risk of degradation[5].
Aqueous Working Solution4°C / 37°C< 24 HoursPrepare fresh immediately before the assay[9].

Table 2: Freeze-Thaw Cycle Tolerance[4][7]

Number of CyclesExpected OutcomeRecommendation
1No degradation or precipitation.Optimal (Single-use aliquots).
2 - 3Minimal degradation if handled under anhydrous conditions.Acceptable with caution.
> 3High risk of synergistic precipitation and hydrolytic degradation.Strictly avoid.
Workflow Visualization

G cluster_prep Phase 1: Stock Preparation cluster_store Phase 2: Storage cluster_assay Phase 3: Assay Application Powder N-quinolin-6-ylbenzamide (Dry Powder) Stock Master Stock Solution (e.g., 10 mM) Powder->Stock Weigh & Add DMSO Anhydrous DMSO (Water < 0.005%) DMSO->Stock Solubilize Aliquot Single-Use Aliquots (Argon Purged) Stock->Aliquot Dispense Storage Long-Term Storage (-80°C, Dark) Aliquot->Storage Freeze Thaw Thawing & QC (37°C, Visual Inspect) Storage->Thaw Retrieve Intermediate Intermediate Dilution (in DMSO) Thaw->Intermediate Serial Dilution Assay Aqueous Assay Media (Final DMSO < 0.5%) Intermediate->Assay Vigorous Mixing

Workflow for the preparation, storage, and aqueous dilution of N-quinolin-6-ylbenzamide stocks.

Troubleshooting Guide
  • Issue: Compound precipitates immediately upon addition to the aqueous assay buffer.

    • Causality: The localized concentration of the compound exceeded its aqueous solubility limit before it could disperse, or the DMSO stock absorbed water during storage[4][9].

    • Solution: Do not dilute directly from the 10 mM stock. Perform intermediate serial dilutions in anhydrous DMSO[6]. Ensure the aqueous buffer is pre-warmed to 37°C and vortex vigorously during addition.

  • Issue: The thawed DMSO stock appears cloudy.

    • Causality: The compound has entered a crystalline state due to the synergistic effects of water uptake and thermal freezing stress[4].

    • Solution: Gently warm the vial to 37°C and sonicate for 5 minutes. If the solution does not clear completely, the structural integrity may be compromised, and the aliquot must be discarded[7].

References
  • Benchchem. "2-phenoxy-N-(quinolin-6-yl)benzamide | High-Purity." Benchchem.com. 1

  • Benchchem. "AST5902 Trimesylate in DMSO: A Guide to Storage Stability." Benchchem.com. 5

  • ResearchGate. "Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store." ResearchGate.net. 3

  • Benchchem. "Preventing freeze-thaw degradation of ISRIB stock solutions." Benchchem.com. 7

  • Selleckchem. "Frequently Asked Questions | Selleckchem.com." Selleckchem.com.9

  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Ziath.com.4

  • MilliporeSigma. "FAQs on Inhibitor Preparation." Sigmaaldrich.com. 6

  • Benchchem. "Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea in In Vitro Experiments." Benchchem.com. 8

Sources

Application Note: HPLC Method Development and Validation for N-Quinolin-6-ylbenzamide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-quinolin-6-ylbenzamide is a synthetic small molecule characterized by a benzamide core linked to a quinoline ring. In medicinal chemistry, this molecular architecture is recognized as a "privileged scaffold," frequently utilized in the development of ligands for G-protein coupled receptors (GPCRs), nociceptin receptor (NOP) antagonists, and poly(ADP-ribose) polymerase (PARP) inhibitors[1][2].

Given its critical role as an active pharmaceutical ingredient (API) intermediate and pharmacophore, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory. This guide details the causal reasoning, method development, and validation framework required to achieve reliable quantification and purity assessment of N-quinolin-6-ylbenzamide.

Analytical Quality by Design (AQbD) Strategy

To ensure the analytical procedure is fit for its intended purpose[3], we employ an Analytical Quality by Design (AQbD) approach. Every chromatographic parameter is selected based on the physicochemical properties of the analyte.

  • Stationary Phase Causality : The molecule possesses an extended aromatic system, making it highly hydrophobic with strong

    
     interaction capabilities. A high-purity, end-capped C18 column is selected to provide adequate retention while shielding the basic quinoline nitrogen from residual acidic silanols on the silica matrix[2].
    
  • Mobile Phase & pH Causality : The quinoline nitrogen is a weak base with a

    
     of approximately 4.9. Operating at a mobile phase pH near this 
    
    
    
    (pH 4–6) results in a state of partial ionization, causing severe peak tailing, band broadening, and retention time instability. To enforce a single, fully protonated state, the pH must be lowered to ~2.0. The addition of 0.1% Trifluoroacetic acid (TFA) achieves this pH while simultaneously acting as an ion-pairing agent, significantly improving peak symmetry[2].
  • Detection Causality : The conjugated

    
     system yields strong UV absorbance. Monitoring at 254 nm captures the primary aromatic transitions, ensuring high sensitivity for both the parent compound and potential aromatic impurities.
    

AQbD_Workflow Step1 1. Define Analytical Target Profile (Specificity, Sensitivity) Step2 2. Physicochemical Profiling (pKa ~4.9, logP ~3.0) Step1->Step2 Step3 3. Method Scouting (C18 Column, 0.1% TFA / ACN) Step2->Step3 Step4 4. Gradient Optimization (Retention & Resolution) Step3->Step4 Step5 5. ICH Q2(R2) Validation (Linearity, Precision, Robustness) Step4->Step5

Figure 1: Analytical Quality by Design (AQbD) workflow for N-quinolin-6-ylbenzamide HPLC development.

Experimental Protocol

Reagents and Materials
  • N-quinolin-6-ylbenzamide reference standard (>99.0% purity).

  • Acetonitrile (ACN), HPLC Grade.

  • Trifluoroacetic Acid (TFA), LC-MS Grade.

  • Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters and Rationale

ParameterSpecificationScientific Rationale
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)End-capped silica minimizes secondary interactions with the basic quinoline nitrogen[2].
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, ensuring full protonation of the quinoline ring.
Mobile Phase B 0.1% TFA in AcetonitrileProvides elution strength with low UV cutoff and low viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize plate count.
Column Temp 30°CEnhances mass transfer kinetics and stabilizes retention times.
Detection DAD at 254 nm (Ref: 360 nm)Captures primary

transitions of the conjugated system.
Injection Vol 10 µLBalances method sensitivity without causing column volume overload.
Gradient Program

A gradient is employed to ensure that highly polar synthetic precursors (e.g., 6-aminoquinoline) and highly hydrophobic degradation products elute within a reasonable timeframe while maintaining sharp peak shapes.

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Initial hold (Polar retention)
10.04060Linear gradient (Analyte elution)
15.0595Column wash
17.0595Hold column wash
17.1955Return to initial conditions
22.0955Column re-equilibration
Sample Preparation & System Suitability (Self-Validating System)

To ensure trustworthiness, the protocol operates as a self-validating system. No analytical samples may be processed until the System Suitability Test (SST) criteria are strictly met[4].

  • Diluent Preparation : Mix Ultrapure Water and ACN in a 50:50 (v/v) ratio.

  • Standard Stock Solution : Accurately weigh 10.0 mg of N-quinolin-6-ylbenzamide into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with 5 minutes of sonication, then dilute to volume with water (Yields 1.0 mg/mL).

  • Working Standard : Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL.

  • SST Execution : Inject the working standard 5 consecutive times.

    • Acceptance Gate 1: Peak Tailing Factor (

      
      ) must be 
      
      
      
      .
    • Acceptance Gate 2: Theoretical Plates (

      
      ) must be 
      
      
      
      .
    • Acceptance Gate 3: The %RSD of the peak area across the 5 injections must be

      
      .
      

Method Validation (ICH Q2(R2) Framework)

Validation is executed according to the updated ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability and consistency of analytical testing methods[5]. The objective is to demonstrate that the procedure consistently delivers dependable results under realistic laboratory conditions[3][5].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Resolution from impurities/degradantsNo interference at the retention time of the main peak; Peak purity index > 0.990.
Linearity & Range Linear relationship across the reportable rangeCorrelation coefficient (

)

from 25% to 150% of target concentration[3].
Accuracy Closeness of agreement to true valueRecovery between 98.0% and 102.0% across 3 concentration levels (Spike recovery).
Precision Repeatability between independent tests%RSD of 6 independent sample preparations

[4].
Robustness Capacity to remain unaffected by variationsSST criteria met despite deliberate

flow rate or

temperature changes[4].

Troubleshooting & Logical Relationships

When analyzing basic nitrogen-containing compounds like quinoline derivatives, secondary interactions are the primary source of chromatographic failure. The logic tree below outlines the causal steps to diagnose and resolve peak tailing.

Troubleshooting_Logic Issue Peak Tailing Observed (Asymmetry > 1.5) Cause1 Secondary Interactions (Basic Quinoline N vs. Silanols) Issue->Cause1 Cause2 Extra-Column Volume (System Dead Volume) Issue->Cause2 Sol1 Use End-capped C18 & Lower pH to ~2.0 (0.1% TFA) Cause1->Sol1 Sol2 Minimize Tubing Length & Check Fittings Cause2->Sol2

Figure 2: Logical troubleshooting tree for resolving peak tailing in basic analyte chromatography.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl.5

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH), Nov 2023. 3

  • Validation of Analytical Procedure Q2(R2) - International Council for Harmonisation (ICH), Mar 2022. 4

  • 2-phenoxy-N-(quinolin-6-yl)benzamide | High-Purity - Benchchem.1

  • US9283222B2 - Inhibitors of poly(ADP-ribose)polymerase - Google Patents. 2

Sources

Application Note: In Vitro Assay Optimization for N-quinolin-6-ylbenzamide Derivatives as Targeted PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The N-quinolin-6-ylbenzamide scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Through bioisosteric replacement strategies, derivatives such as 2-methoxy-3-phenylsulfonamino-5-(quinolin-6-yl)benzamides have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, exhibiting robust anticancer properties .

Because the PI3K/AKT/mTOR signaling axis is hyperactivated in over 30% of human solid tumors, precise in vitro characterization of novel N-quinolin-6-ylbenzamide derivatives is critical. This application note provides a comprehensive, self-validating framework for evaluating these compounds. By bridging cell-free target engagement with phenotypic cell-based assays, this guide ensures high-fidelity data generation for hit-to-lead optimization.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor N-quinolin-6-ylbenzamide (Inhibitor) Inhibitor->PI3K Blocks PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Mechanism: N-quinolin-6-ylbenzamide blocking the PI3K/AKT/mTOR signaling pathway.

Experimental Design & Causality (E-E-A-T)

To establish a trustworthy screening cascade, experimental parameters must be chosen based on biological causality rather than arbitrary defaults.

Cell Line Selection

We utilize HCT-116 (colorectal carcinoma) and U-87 MG (glioblastoma) cell lines.

  • Causality: HCT-116 harbors a PIK3CA H1047R activating mutation, while U-87 MG is completely deficient in PTEN (the negative regulator of PIP3). These genetic aberrations render both cell lines highly "addicted" to PI3K signaling, maximizing the phenotypic dynamic range when exposed to a PI3K inhibitor.

Cell-Free Assay Methodology

We employ Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) rather than traditional radiometric (


P-ATP) assays.
  • Causality: TR-FRET relies on a long-emission half-life fluorophore (Europium), which allows for a time-delayed readout. This eliminates background auto-fluorescence commonly exhibited by highly conjugated chemical scaffolds like quinolines. Furthermore, it allows for direct quantification of PI3K activity in a High-Throughput Screening (HTS) format .

Mechanistic Biomarker Selection

Intracellular target engagement is validated by probing for p-AKT (Ser473) via Western Blot.

  • Causality: AKT is the direct downstream effector recruited by PIP3. Phosphorylation at Ser473 is a universally accepted, highly sensitive surrogate biomarker for PI3K lipid kinase activity.

Assay_Workflow Comp Compound Preparation CellFree Cell-Free Assay (TR-FRET PI3K) Comp->CellFree CellBased Cell-Based Assay (MTT Viability) Comp->CellBased Mech Mechanistic Assay (Western Blot p-AKT) CellFree->Mech IC50 < 100nM CellBased->Mech GI50 < 1µM Data Data Analysis & Hit Selection Mech->Data

Tiered in vitro screening workflow for N-quinolin-6-ylbenzamide derivatives.

Optimized Step-by-Step Protocols

Protocol 1: Cell-Free PI3K Kinase Assay (TR-FRET)

This protocol is a self-validating system utilizing a competitive binding format to measure PIP3 generation.

  • Reagent Preparation: Prepare 2X kinase buffer (50 mM HEPES pH 7.0, 5 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20). Prepare a 4X solution of recombinant PI3K
    
    
    
    (final concentration 2 nM) and a 4X substrate mix containing 40
    
    
    M ATP and 20
    
    
    M PIP2.
  • Compound Dilution: Serially dilute the N-quinolin-6-ylbenzamide derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Kinase Reaction: Add 5

    
    L of PI3K
    
    
    
    and 5
    
    
    L of the compound to a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow for target binding.
  • Initiation: Add 5

    
    L of the ATP/PIP2 substrate mix to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Detection: Stop the reaction by adding 5

    
    L of the detection mix (containing EDTA to chelate Mg
    
    
    
    , biotinylated-PIP3 tracer, and Europium-labeled anti-GST antibody).
  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and 1

      
      M Wortmannin (positive control). A Z'-factor 
      
      
      
      0.6 validates the assay's robustness and readiness for IC
      
      
      calculation.
Protocol 2: Phenotypic Cell Viability (MTT Assay)
  • Cell Seeding: Seed HCT-116 and U-87 MG cells at a density of 5,000 cells/well in 90

    
    L of DMEM (10% FBS) into a 96-well plate.
    
    • Self-Validation Check: Fill the outermost perimeter wells with 200

      
      L of sterile PBS to prevent edge-effect evaporation, which skews quantitative viability data.
      
  • Treatment: After 24 hours of attachment, add 10

    
    L of 10X compound dilutions (ranging from 0.1 nM to 10 
    
    
    
    M). Incubate for 72 hours at 37°C, 5% CO
    
    
    .
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
    
  • Solubilization: Carefully aspirate the media and add 150

    
    L of DMSO to dissolve the formazan crystals. Shake for 10 minutes on an orbital shaker.
    
  • Quantification: Measure absorbance at 570 nm. Normalize data against the DMSO vehicle control (set to 100% viability) to calculate the GI

    
    .
    
Protocol 3: Intracellular Target Engagement (Western Blot)
  • Starvation & Treatment: Seed HCT-116 cells in 6-well plates. Once 80% confluent, serum-starve the cells for 12 hours. Treat with the N-quinolin-6-ylbenzamide derivative (at 1X, 5X, and 10X the cell-free IC

    
    ) for 2 hours.
    
  • Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes.

    • Causality: EGF synchronizes the activation of the RTK/PI3K pathway, creating a massive spike in p-AKT levels. This maximizes the dynamic range, making the inhibitor's dampening effect clearly visible.

  • Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Immunoblotting: Resolve 20

    
    g of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-Total AKT, and anti-GAPDH.
    
  • Validation: Total AKT must remain constant across all lanes, proving the compound inhibits kinase activity rather than causing protein degradation.

Data Presentation

Quantitative data from the optimized assays should be summarized to evaluate Structure-Activity Relationships (SAR) and target selectivity. Below are representative data structures for a highly optimized N-quinolin-6-ylbenzamide derivative.

Table 1: In Vitro Profiling of Lead N-quinolin-6-ylbenzamide Derivative
Assay TypeTarget / Cell LineBiological RelevanceIC50 / GI50 (nM)
Cell-Free (TR-FRET) PI3K

(Recombinant)
Direct target engagement4.2 ± 0.8
Cell-Free (TR-FRET) mTOR (Recombinant)Off-target screening> 5,000
Cell-Based (MTT) HCT-116PIK3CA mutant viability85.4 ± 6.1
Cell-Based (MTT) U-87 MGPTEN null viability112.3 ± 8.5
Cell-Based (MTT) MRC-5Non-malignant fibroblast toxicity> 10,000
Table 2: Kinase Selectivity Profile
Kinase IsoformIC50 (nM)Fold Selectivity (vs PI3K

)
PI3K

4.21.0x (Reference)
PI3K

185.0~44x
PI3K

410.5~97x
PI3K

320.0~76x

References

  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry.[Link]

  • A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications.[Link]

Application Note: High-Precision Dosing Regimens for N-quinolin-6-ylbenzamide Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the characterization and utilization of N-quinolin-6-ylbenzamide and its functional derivatives. Given that this chemical structure represents a "privileged scaffold" found in various inhibitors (targeting PARP, PI3K, and HDAC6), this guide focuses on pharmacological characterization and dosing optimization applicable to probing these pathways.[1][2][3]

Executive Summary

N-quinolin-6-ylbenzamide serves as a critical pharmacophore in medicinal chemistry, forming the core structure for various bioactive molecules including PARP inhibitors (poly(ADP-ribose) polymerase), PI3K/mTOR dual inhibitors , and HDAC6 inhibitors .[1][2][3] Its planar, nitrogen-rich architecture allows for high-affinity intercalation into ATP-binding pockets and zinc-dependent active sites.[1][2][3]

However, the quinoline moiety introduces significant hydrophobicity, leading to common experimental failures: micro-precipitation in aqueous media , non-specific protein binding , and biphasic dose-response curves .[1][2][3] This guide provides a standardized, self-validating workflow to establish robust dosing regimens for this compound class, ensuring data reproducibility in drug discovery campaigns.[1][2][3]

Physicochemical Constraints & Formulation

Before initiating biological assays, the physicochemical properties of the quinoline-benzamide core must be managed to prevent "false negatives" caused by poor bioavailability in vitro.[1][2][3]

Solubility Profile
  • Lipophilicity (cLogP): Typically ~3.5 – 4.5 (depending on substituents).[1][2][3]

  • Aqueous Solubility: Poor (< 10 µM in PBS).[1][2][3]

  • pKa: The quinoline nitrogen (N1) is weakly basic (pKa ~4.9).[1][2][3]

The "Zero-Fail" Stock Preparation Protocol

To ensure consistent molarity, do not rely on simple vortexing.[1][2][3] Follow this solvation cascade:

StepActionRationale
1 Solvent Choice Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%.[1][2][3] Avoid Ethanol, as benzamides may crystallize at high concentrations in alcohols.
2 Primary Stock Dissolve powder to 20 mM .[1][2][3] Sonicate in a water bath at 37°C for 5 minutes. Visual Check: Solution must be optically clear yellow/amber.
3 Aliquot Storage Store in amber glass or polypropylene vials at -20°C. Limit freeze-thaw cycles to 3.
4 Working Solution Dilute stock 1:1000 into culture media immediately prior to use .[1][2][3] Critical: Do not create intermediate aqueous dilutions (e.g., in PBS) as this triggers rapid precipitation.[1][2][3]

Experimental Protocols

Protocol A: Determination of Biological Potency (IC50/EC50)

Objective: Define the therapeutic window and cytotoxic threshold.[1][2][3] Cell Models: HEK293 (General), MCF-7 (Breast Cancer/MDR models), or Neuro-2a (HDAC6/Neuropathic models).[1][2][3]

Workflow:
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing Grid: Prepare a 9-point serial dilution (1:3 dilution factor).

    • Top Concentration: 100 µM (Check for solubility limit; if precipitate forms, lower to 30 µM).

    • Range: 100 µM

      
       30 µM 
      
      
      
      10 µM ...[1][2][3]
      
      
      ~15 nM.[1][2][3]
  • Vehicle Control: Normalize DMSO to 0.5% across all wells.

  • Incubation: 72 hours continuous exposure.

  • Readout: ATP-based luminescence (e.g., CellTiter-Glo) or Resazurin reduction.[1][2][3]

Data Validation Rule:

If the curve plateaus at 50-60% viability rather than 0%, the compound may be inducing cytostasis (common with PARP/HDAC inhibitors) rather than cytotoxicity .[1][2][3] Verify with a caspase-3/7 apoptotic assay.[1][2][3]

Protocol B: Time-Dependent Target Engagement (Pulse-Chase)

Objective: Determine if the N-quinolin-6-ylbenzamide derivative acts as a reversible or irreversible inhibitor. This is vital for determining dosing frequency.

Experimental Design:

  • Pulse: Treat cells with

    
     dose for 6 hours .
    
  • Wash: Remove media, wash

    
     with warm PBS.[1][2][3]
    
  • Chase: Replenish with drug-free media.

  • Harvest: Collect lysates at 0h, 2h, 6h, 12h, and 24h post-wash.

  • Readout (Western Blot):

    • If PARP target: Blot for PAR (Poly-ADP-ribose) levels after DNA damage induction (e.g.,

      
      ).[1][2][3]
      
    • If PI3K target: Blot for p-AKT (Ser473) .[1][2][3]

    • If HDAC target: Blot for Acetyl-

      
      -Tubulin .
      

Visualization: Dosing Decision Logic

The following diagram illustrates the decision tree for optimizing the dosing regimen based on initial phenotypic observations.

DosingLogic Start Start: 10 µM Screening Dose Precip Microscopy Check: Precipitation Visible? Start->Precip SolubilityFix Reduce Dose to 1 µM or Increase Serum to 15% Precip->SolubilityFix Yes ViabilityCheck 72h Viability Assay (% Control) Precip->ViabilityCheck No Cytotoxic < 10% Viability: Potent Cytotoxin ViabilityCheck->Cytotoxic High Kill Cytostatic 40-60% Viability: Cell Cycle Arrest ViabilityCheck->Cytostatic Plateau NoEffect > 90% Viability: Inactive or Poor Entry ViabilityCheck->NoEffect No Kill NextStep_Cyto Run Apoptosis Assay (Caspase 3/7) Cytotoxic->NextStep_Cyto NextStep_Static Run Cell Cycle Analysis (PI/FACS) Cytostatic->NextStep_Static NextStep_Perm Check Permeability (Caco-2 or PAMPA) NoEffect->NextStep_Perm

Figure 1: Decision matrix for characterizing N-quinolin-6-ylbenzamide derivatives based on initial solubility and viability screens.

Mechanistic Context & Troubleshooting

Mechanism of Action (MoA) Considerations

The Benzamide moiety is a classic "zinc-binding group" (ZBG) in HDAC inhibitors and mimics the nicotinamide pocket in PARP.[1][2][3] The Quinoline ring provides pi-stacking interactions.[1][2][3]

  • PARP Inhibition: If your compound is a PARP inhibitor (similar to Veliparib analogs), it will likely not kill cells alone unless they are BRCA-deficient (Synthetic Lethality).[1][2][3] Recommendation: Co-dose with an alkylating agent (e.g., Temozolomide) to verify activity.[1][2][3]

  • PI3K/mTOR: Expect G1 cell cycle arrest.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Crystal formation in wells Compound crashed out of media.Reduce stock concentration; ensure DMSO < 0.5%; warm media before addition.
Yellowing of media Quinoline oxidation or pH shift.[1][2][3]Check pH; keep media protected from light (Quinolines are photosensitive).[1][2][3]
High variability between replicates Pipetting error of viscous DMSO.[1][2][3]Use positive displacement pipettes or "wet" tips before drawing stock.[1][2][3]

References

  • Penning, T. D., et al. (2009). Discovery of potent, orally active PARP-1 inhibitors.[1][2][3] Journal of Medicinal Chemistry.[1][2][3][4]

  • AbbVie Inc. Inhibitors of Poly(ADP-ribose)polymerase (Patent US9283222B2).[1][2][3] Google Patents.[1][2][3] Available at:

  • Uchida, H., et al. (2020). Histone deacetylase inhibitors relieve morphine resistance in neuropathic pain.[1][2][3][4] European Journal of Medicinal Chemistry.[1][2][3][4] Available at: [Link][1][2][3][4]

  • Zhou, Z., et al. (1998). Properties of HERG Channels Stably Expressed in HEK 293 Cells.[1][2][3][5] Biophysical Journal.[1][2][3][5] Available at: [Link]

Sources

Master Protocol: Purification of N-quinolin-6-ylbenzamide via Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of


-quinolin-6-ylbenzamide  presents a classic challenge in organic synthesis: separating a moderately polar, basic heterocyclic amide from unreacted starting materials (6-aminoquinoline, benzoyl chloride/benzoic acid) and potential coupling by-products.[1]

While standard silica gel chromatography is the industry standard, the basic nitrogen of the quinoline ring (pKa ~4.9) often interacts with acidic silanol groups on the stationary phase, leading to peak tailing and poor resolution.[2] This guide details an optimized "Catch-and-Release" workup followed by a triethylamine-modified flash chromatography protocol. This dual-phase strategy ensures >98% purity suitable for biological screening.[1]

Physicochemical Profile & Solubility Analysis

Understanding the analyte is the first step to successful separation.

PropertyValue / CharacteristicImplication for Purification
Structure Benzamide linked to 6-quinolinePlanar, aromatic, UV-active (strong absorption ~254 nm).[1]
Basicity (pKa) ~4.9 (Quinoline N)Critical: Will protonate in strong acid (pH < 4). Can H-bond with silica.[1]
Polarity Moderate to HighRequires polar mobile phases (e.g., high EtOAc or DCM/MeOH).
Solubility (High) DMSO, DMF, DCM, MeOHGood for sample loading (liquid injection).
Solubility (Low) Water, HexanesProduct will precipitate in non-polar solvents; suitable for antisolvent crystallization.

Pre-Chromatography Workup: The "Catch-and-Release" Strategy

Expert Insight: Do not rely solely on the column. The basicity of the quinoline ring allows for a powerful chemical purification step before chromatography. This removes >90% of non-basic impurities (e.g., benzoic acid, neutral by-products).[1]

Protocol A: Acid-Base Extraction (Recommended)[1]
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acid Extraction (The "Catch"):

    • Transfer to a separatory funnel.[2]

    • Extract with 1.0 M HCl (2 x 20 mL).

    • Mechanism:[3][4] The quinoline nitrogen protonates (

      
      ), moving the product into the aqueous layer.[2]
      
    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains non-basic impurities).

  • Basification (The "Release"):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2.0 M NaOH until pH > 10.[1] The product will precipitate or form an oil as it returns to its neutral, lipophilic form.

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      

Flash Chromatography Protocol

If the acid-base workup is insufficient or skipped, or for final polishing, use this chromatographic method.

Stationary Phase Selection[1]
  • Media: Spherical Silica Gel, 20–40 µm (High Performance).

  • Rationale: Smaller particle size improves resolution of the closely eluting 6-aminoquinoline starting material.[1]

Mobile Phase Engineering

Two solvent systems are effective.[1] System A is preferred for higher solubility; System B is greener.

  • System A (DCM/MeOH):

    • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA) .

    • Solvent B: Methanol (MeOH).[1]

    • Gradient: 0–5% B over 10 CV (Column Volumes), hold at 5% B.

    • Note: TEA blocks acidic silanol sites, sharpening the quinoline peak.

  • System B (Hex/EtOAc) - "Greener Alternative":

    • Solvent A: Hexanes (or Heptane).[1]

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA .[1]

    • Gradient: 20–80% B over 15 CV.[1]

    • Note: The product likely elutes >50% EtOAc.

Step-by-Step Execution
  • Column Equilibration: Flush the column with 3 CV of the starting mobile phase (containing TEA) to neutralize the silica surface.

  • Sample Loading:

    • Solid Load (Preferred): Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or loose silica, dry under vacuum, and pack into a solid load cartridge. This prevents band broadening.[1]

  • Elution Profile:

    • 0–3 CV: Isocratic hold (initial conditions) to elute non-polar impurities.

    • 3–15 CV: Linear gradient.

    • Detection: Monitor UV at 254 nm (aromatic) and 280 nm (quinoline specific).

  • Fraction Collection: Collect peaks based on slope/threshold. Analyze fractions via TLC (Mobile Phase: 5% MeOH in DCM).

Workflow Visualization

The following diagram illustrates the integrated purification logic, distinguishing between the chemical workup and the physical separation.

PurificationWorkflow cluster_0 Chemical Purification cluster_1 Physical Separation Start Crude Reaction Mixture (N-quinolin-6-ylbenzamide) Decision Is Purity > 85%? Start->Decision AcidBase Acid-Base Extraction ('Catch & Release') Decision->AcidBase No (Standard Path) Column Flash Chromatography (Silica + 1% TEA) Decision->Column Yes (Polishing) AcidBase->Column Enriched Crude Final Pure Product (>98% Purity) Column->Final

Figure 1: Decision matrix for the purification of quinoline-benzamides, highlighting the critical acid-base extraction step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Broad Peaks Interaction between basic quinoline N and acidic silica.[1][2]Add 1% Triethylamine (TEA) to the mobile phase. Ensure column is equilibrated with TEA buffer before run.[1]
Product in Aqueous Layer Accidental protonation during workup.[1]Check pH of aqueous layer. If pH < 7, basify with NaOH to pH > 10 and re-extract with DCM.
Co-elution with Amine Starting material (6-aminoquinoline) has similar polarity.[1]Switch to DCM/MeOH gradient. The amine is more polar and will elute later or require higher MeOH %.
Precipitation on Column Sample solubility exceeded in mobile phase.Use Solid Loading (Celite).[1] Avoid liquid injection with DMSO (causes band spreading).[1]

References

  • Synthesis of Quinoline Amides

    • Reference: Kouznetsov, V. V., et al. (2024). "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide." Molbank.[1]

    • Relevance: Establishes standard amide coupling conditions and workup protocols for quinoline deriv
  • Flash Chromatography Best Practices

    • Reference: Teledyne ISCO. (2025).[1] "Purification of Challenging 8-Aminoquinoline Derivatives." Application Note.

    • Relevance: Validates the use of TEA additives and specific solvent systems for basic aminoquinolines.
  • Solubility & Physicochemical Properties

    • Reference: BenchChem. (2025).[1][2] "Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives."

    • Relevance: Provides solubility data and pKa considerations for quinoline purific
  • General Flash Chromatography Methodology

    • Reference: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org.[1] Chem. (Cited via Organic Syntheses, 2025).

    • Relevance: The foundational text for flash chromatography solvent selection (Rf 0.35 rule).

Sources

Application Note: Advanced Crystallization and Polymorph Screening Techniques for N-Quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-quinolin-6-ylbenzamide (CAS 219645-89-3)[1] is a critical structural motif in medicinal chemistry, frequently serving as a privileged scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists[2]. The crystallization of this molecule is thermodynamically complex. Benzamide derivatives are historically notorious for their rich polymorphic landscapes—a phenomenon studied for nearly 200 years since Wöhler and Liebig's initial observations of benzamide polymorphism[3].

The molecular architecture of N-quinolin-6-ylbenzamide features a distinct hydrogen-bond donor-acceptor imbalance: it possesses one strong donor (the amide NH) and multiple acceptors (the amide carbonyl and the quinoline nitrogen). This imbalance, combined with the propensity for


 stacking between the rigid aromatic rings, creates competing intermolecular interaction networks. Consequently, the molecule is highly susceptible to polymorphism and solvate formation, necessitating rigorous crystallization control to ensure the isolation of a stable, bioavailable Active Pharmaceutical Ingredient (API)[4].

Physicochemical Profiling & Solvent Strategy

Before initiating crystallization, establishing the solubility profile and the Metastable Zone Width (MSZW) is paramount. Crystallization relies on manipulating supersaturation, which is achieved via temperature gradients (cooling) or solvent composition changes (anti-solvent addition)[5].

Table 1: Physicochemical Properties & Solvent Classification

Parameter / CategoryData / SolventsMechanistic Rationale
Molecular Weight 248.28 g/mol [1]Falls within the optimal range for small molecule oral bioavailability.
H-Bonding Profile 1 Donor (NH), 2 AcceptorsDonor-acceptor imbalance drives complex polymorphic packing and 1D/2D lattice networks[3].
Primary Solvents DMSO, DMF, Ethanol (hot)High solubility at elevated temperatures; effectively disrupts intermolecular H-bonds[6].
Anti-Solvents Water, Heptane, TolueneLow solubility; rapidly forces supersaturation when miscible with primary solvents[5].

Crystallization Workflow

Workflow N1 N-quinolin-6-ylbenzamide (Crude API) N2 Solubility & Metastable Zone Width (MSZW) Profiling N1->N2 N3 Cooling Crystallization (Thermodynamic Control) N2->N3 High Temp Dependency N4 Anti-Solvent Addition (Kinetic Control) N2->N4 Miscible Solvent Systems N5 Slow Evaporation (SC-XRD Growth) N2->N5 Low Supersaturation N6 Filtration & Desolvation (Vacuum Drying) N3->N6 N4->N6 N5->N6 N7 Solid-State Analysis (XRPD, DSC, FTIR) N6->N7

Fig 1: Polymorph screening and crystallization workflow for N-quinolin-6-ylbenzamide.

Detailed Experimental Protocols

Protocol A: Thermodynamically Controlled Cooling Crystallization

Causality: Cooling crystallization is ideal for systems where solubility is a strong function of temperature[6]. By cooling the solution slowly, the system remains within the metastable zone, favoring the nucleation and growth of the thermodynamically most stable polymorph while rejecting impurities into the mother liquor.

  • Dissolution: Suspend 5.0 g of crude N-quinolin-6-ylbenzamide in 50 mL of absolute ethanol in a jacketed crystallizer.

  • Heating: Elevate the temperature to 75°C under continuous agitation (250 rpm).

  • Self-Validation Check: Visually confirm the absolute absence of undissolved particulates. Any remaining solids will act as unintended seeds, prematurely triggering crystallization and skewing polymorphic purity. If solids persist, add ethanol in 2 mL increments until clear.

  • Controlled Cooling: Program the jacketed vessel to cool at a linear rate of 0.1°C/min down to 5°C. This slow rate prevents the system from crashing out kinetically favored metastable forms.

  • Isolation: Filter the resulting suspension under vacuum, wash the filter cake with 10 mL of pre-chilled (5°C) ethanol, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Kinetically Controlled Anti-Solvent Crystallization

Causality: When an API is heat-sensitive or has a flat solubility curve, anti-solvent addition is preferred. Rapid addition generates high supersaturation, often trapping kinetically favored metastable polymorphs or producing smaller, uniform particle size distributions (CSD) suitable for formulation[7].

  • Primary Solvation: Dissolve 2.0 g of the API in 10 mL of Dimethyl Sulfoxide (DMSO) at 25°C. Ensure complete dissolution.

  • Anti-Solvent Titration: Using a programmable syringe pump, titrate highly purified water (anti-solvent) into the agitated DMSO solution at a strict rate of 0.5 mL/min.

  • Self-Validation Check: Monitor for the cloud point. The onset of sustained turbidity self-validates that the metastable limit has been breached and primary nucleation has commenced.

  • Ripening: Once 20 mL of water has been added, halt the addition and age the suspension for 2 hours at 25°C to allow for Ostwald ripening (the dissolution of smaller crystals and growth of larger ones, narrowing the CSD).

  • Isolation: Filter, wash extensively with water to remove residual DMSO, and vacuum dry.

Protocol C: Slow Evaporation for Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: Absolute structural determination requires defect-free single crystals. Slow evaporation minimizes the nucleation rate, allowing a few nuclei to grow slowly into large, highly ordered crystals[8].

  • Preparation: Prepare a highly dilute solution (approx. 2 mg/mL) of the API in a 1:1 mixture of Ethyl Acetate and Hexane.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove dust particles, which act as heterogeneous nucleation sites.

  • Evaporation: Puncture the vial cap with a single needle hole. Place the vial in a vibration-free, temperature-controlled environment (20°C) and allow the solvent to evaporate over 1–3 weeks.

Analytical Characterization

Table 2: Solid-State Characterization Metrics

Analytical TechniqueTarget ParameterExpected Output & Causality
Differential Scanning Calorimetry (DSC) Melting Point (

), Enthalpy (

)
Sharp endothermic peak. A broad or split peak indicates poor crystallinity, a mixture of polymorphs, or desolvation of a hydrate/solvate[4].
X-Ray Powder Diffraction (XRPD) Crystal Lattice DimensionsDistinct Bragg diffraction peaks. Unique diffractograms define specific polymorphs and confirm batch-to-batch consistency[3].
Fourier-Transform Infrared Spectroscopy (FTIR) Intermolecular InteractionsShifts in the Amide I (C=O) stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) directly correlate to specific hydrogen-bonding networks in the lattice.

Troubleshooting & Causality

  • Oiling Out (Liquid-Liquid Phase Separation): This phenomenon occurs when supersaturation is generated at a temperature above the melting point of the solute-solvent rich phase. Causality: The system minimizes free energy by separating into two distinct liquid phases rather than nucleating a solid. Solution: Lower the initial concentration or introduce seed crystals of the desired polymorph before the system reaches the liquid-liquid coexistence boundary.

  • Solvate/Hydrate Formation: Quinoline rings readily coordinate with solvents like water or DMSO, incorporating them into the crystal lattice[4]. Solution: If an anhydrous polymorph is strictly required, crystallization must be shifted to non-coordinating solvent systems (e.g., ethyl acetate/heptane). Alternatively, a post-crystallization thermal desolvation step must be developed and validated using Thermogravimetric Analysis (TGA).

References

1.[1] CAS 219645-89-3 | Sigma-Aldrich - sigmaaldrich.com -1 2.[2] INHIBITORS OF POLY(ADP-RIBOSE)POLYMERASE - European Patent Office - EP 2120579 B1 - googleapis.com - 2 3.[7] Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review - acs.org - 7 4.[3] Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide - researchgate.net - 3 5.[5] Understanding the Importance of Crystallization Processes - contractpharma.com - 5 6.[6] Recrystallization Guide: Process, Procedure, Solvents - mt.com -6 7.[4] Investigation of the pharmaceutical applicability of solvates - bme.hu - 4 8.[8] A review on advancement of cocrystallization approach - nih.gov - 8

Sources

Application Note: Formulation Strategies for In Vivo Administration of N-quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Physicochemical Profiling

Quinoline-benzamide hybrids, such as N-quinolin-6-ylbenzamide, represent a privileged structural scaffold in modern drug discovery. These compounds are frequently investigated as potent Nociceptin Receptor (NOP) antagonists, phosphoinositide 3-kinase (PI3K) inhibitors, and antiviral agents[1]. However, translating these in vitro hits into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models presents a significant formulation challenge.

The molecular architecture—a benzamide core linked to a planar quinoline ring—results in high lipophilicity, strong intermolecular crystal lattice energy, and exceptionally poor aqueous solubility. Attempting to dose this compound in standard physiological saline will result in immediate shock precipitation, leading to fatal pulmonary embolisms during intravenous (IV) dosing or erratic, uninterpretable absorption profiles during per os (PO) administration.

As a fundamental rule of formulation science, the vehicle must be tailored to the physicochemical properties of the Active Pharmaceutical Ingredient (API) . Table 1 summarizes the critical properties of N-quinolin-6-ylbenzamide that dictate our formulation strategy.

Table 1: Physicochemical Profile & Formulation Implications

ParameterEstimated ValueFormulation Implication
Molecular Weight 248.28 g/mol Small molecular size is highly amenable to micellar encapsulation or cyclodextrin inclusion cavities.
LogP ~3.5 – 4.5Highly hydrophobic. Requires aggressive co-solvents (DMSO/PEG) or surfactants to maintain solution state.
pKa (Quinoline N) ~4.9Un-ionized at physiological pH (7.4). pH adjustment alone is insufficient for systemic IV dosing.
Aqueous Solubility < 10 µg/mLStandard aqueous buffers (PBS, Saline) are strictly contraindicated as primary solvents.

Vehicle Selection Matrix & Causality

To achieve self-validating and reproducible in vivo data, the formulation must maintain the API in a dissolved state until it reaches the systemic circulation. We employ two distinct strategies based on the route of administration:

  • The Co-Solvent Micellar System (IV / IP): Utilizes a step-down polarity gradient (DMSO → PEG400 → Tween 80 → Saline). DMSO disrupts the crystal lattice, PEG400 lowers the dielectric constant of the aqueous phase, and Tween 80 forms protective micelles.

  • Cyclodextrin Inclusion (IV / SC): Utilizes 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD). The hydrophobic benzamide/quinoline core is thermodynamically driven into the lipophilic cavity of HP-β-CD, creating a water-soluble complex. HP-β-CD is considered exceptionally safe for parenteral use in preclinical models, with No-Observed-Effect Levels (NOEL) in rats at 500 mg/kg/day[2]. Complexation with HP-β-CD has been proven to significantly enhance the pharmacokinetic profile of poorly soluble heterocyclic compounds[3].

Experimental Workflows & Protocols

Workflow Visualization: Co-Solvent System

CoSolventWorkflow Step1 1. Dry API Weighing (N-quinolin-6-ylbenzamide) Step2 2. Primary Solubilization Add 10% DMSO & Vortex Step1->Step2 Step3 3. Stabilization Add 40% PEG400 & Sonicate Step2->Step3 Step4 4. Micellization Add 5% Tween 80 & Vortex Step3->Step4 Step5 5. Aqueous Dilution Dropwise addition of 45% Saline Step4->Step5 Step6 6. Quality Control Visual Check & 0.22µm Filtration Step5->Step6

Figure 1: Workflow for formulating a micellar co-solvent system.

Protocol A: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (IV / IP Dosing)

Target Concentration: 1 - 5 mg/mL. This protocol requires strict adherence to the order of addition.

  • Weighing: Accurately weigh the required amount of N-quinolin-6-ylbenzamide powder into a sterile, clear glass vial.

  • Primary Solubilization: Add 10% (v/v) of the final volume as Dimethyl sulfoxide (DMSO). Vortex vigorously for 1–2 minutes.

    • Causality: DMSO is a powerful aprotic solvent. It is mandatory as the first step to break the strong intermolecular hydrogen bonding of the benzamide core. Do not proceed until the solution is optically clear.

  • Co-Solvent Stabilization: Add 40% (v/v) Polyethylene Glycol 400 (PEG400). Sonicate the vial in a water bath for 5 minutes.

    • Causality: PEG400 acts as a transitional co-solvent. It lowers the dielectric constant of the final mixture, preventing the API from crashing out when the aqueous phase is eventually introduced.

  • Micellization: Add 5% (v/v) Tween 80. Vortex vigorously for 2 minutes.

    • Causality: Tween 80 is a non-ionic surfactant. It coats the hydrophobic API/DMSO/PEG micro-environments, forming stable micelles that will remain suspended in water.

  • Aqueous Dilution: Add 45% (v/v) of 0.9% physiological saline dropwise (1 drop per second) while continuously vortexing the mixture.

    • Causality: Dropwise addition is the most critical step. Dumping the saline in all at once creates localized pockets of high polarity, causing immediate shock precipitation of the drug.

  • Self-Validating QC: Hold the vial against a contrasting black-and-white background. The solution must be completely transparent. Any opalescence indicates micellar aggregation or micro-precipitation. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: 20% HP-β-CD Inclusion Complex (IV / SC Dosing)

Target Concentration: 2 - 10 mg/mL. Ideal for sensitive toxicity models where DMSO/PEG is contraindicated.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of 0.9% Saline to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • API Addition: Weigh N-quinolin-6-ylbenzamide into a glass vial and add the required volume of the 20% HP-β-CD vehicle.

  • Thermodynamic Equilibration: Place a magnetic stir bar in the vial and stir at 500 RPM at 25°C for 24 hours.

    • Causality: Cyclodextrin inclusion is not an instantaneous dissolution; it is a thermodynamic equilibrium process. The API must slowly partition into the hydrophobic cavity of the HP-β-CD[4]. Rapid vortexing or heating will not force stable complexation.

  • Self-Validating QC: Centrifuge the mixture at 10,000 × g for 10 minutes.

    • Causality: Centrifugation acts as a physical validation step. Any uncomplexed API will form a visible pellet at the bottom. The supernatant contains only the fully solubilized inclusion complex. Decant the supernatant for dosing.

HPBCD_Mechanism API Free N-quinolin-6-ylbenzamide (Hydrophobic, Insoluble) Equilibrium Thermodynamic Stirring (24h at 25°C) API->Equilibrium HPBCD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) HPBCD->Equilibrium Complex Inclusion Complex (Water Soluble, Bioavailable) Equilibrium->Complex Non-covalent encapsulation Excretion Renal Excretion of Empty HP-β-CD (Post-Drug Release) Complex->Excretion In vivo dissociation

Figure 2: Mechanism of HP-β-CD inclusion complexation.

Protocol C: 0.5% CMC-Na / 0.1% Tween 80 Suspension (PO Dosing)

Target Concentration: Up to 50 mg/mL. For Oral Gavage only.

  • Vehicle Preparation: Dissolve 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in distilled water. Stir overnight to ensure complete hydration of the polymer.

  • Levigation: Place the dry N-quinolin-6-ylbenzamide powder in a glass mortar. Add 2–3 drops of the vehicle. Grind vigorously with a pestle for 5 minutes to form a smooth, uniform paste.

    • Causality: Hydrophobic powders will float and clump if simply dumped into water. Levigation mechanically breaks down particle aggregates and forces the Tween 80 to wet the surface of the drug crystals.

  • Dilution: Gradually geometrically dilute the paste with the remaining vehicle while continuously mixing.

  • Self-Validating QC: The suspension must be kept on a magnetic stirrer during the entire dosing procedure. Suspensions are thermodynamically unstable; continuous agitation ensures dose uniformity across the animal cohort.

Quality Control & Analytical Validation

Before proceeding to in vivo administration, the formulated vehicle should undergo rapid analytical validation:

  • Dynamic Light Scattering (DLS): For Protocol A, DLS should confirm a monodisperse micelle population (typically 10–50 nm). Polydispersity or peaks >1000 nm indicate imminent precipitation.

  • HPLC Recovery: For Protocol B, after the centrifugation step, inject the supernatant into an HPLC system to quantify the exact concentration of the solubilized complex against a standard curve. This ensures accurate mg/kg dosing calculations.

References

  • 2-phenoxy-N-(quinolin-6-yl)
  • Background Review for Cyclodextrins Used as Excipients (Safety and NOEL Guidelines)
  • Super Aqueous Solubility of Heterocyclic Compounds in β-Cyclodextrin for Parenteral Application Source: Journal of Cancer URL
  • The Hydroxypropyl–β-cyclodextrin Complexation for Enhancing Bioavailability Source: Dove Medical Press / NIH URL

Sources

Application Note: Advanced Spectroscopic Characterization (NMR & IR) of N-(quinolin-6-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Structural Elucidation Protocols for Quinoline-Benzamide Hybrids in Drug Discovery Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Rationale

Quinoline-benzamide hybrids represent a privileged structural scaffold in medicinal chemistry. These architectures are highly valued in drug discovery, demonstrating documented efficacy as antagonists for the Nociceptin Receptor (NOP) and as potent inhibitors for kinases such as phosphoinositide 3-kinase (PI3K)[1].

Accurate structural elucidation of these building blocks is a non-negotiable prerequisite for rigorous Structure-Activity Relationship (SAR) studies. This application note provides a comprehensive, causality-driven protocol for the spectroscopic characterization (Nuclear Magnetic Resonance and Infrared Spectroscopy) of N-(quinolin-6-yl)benzamide . By detailing the "why" behind each experimental parameter, this guide ensures that researchers can achieve self-validating, publication-quality analytical data[2].

Chemical Identity & Properties

Before initiating spectroscopic workflows, it is critical to establish the baseline physicochemical properties of the analyte.

PropertyValue / Description
Compound Name N-(quinolin-6-yl)benzamide
CAS Registry Number 219645-89-3
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 248.28 g/mol
Structural Features Quinoline core substituted at the C-6 position with a benzamide moiety.
Solubility Profile Poor in non-polar solvents; soluble in DMSO, DMF, and hot ethanol.

Spectroscopic Strategy & Causality (E-E-A-T)

As an analytical scientist, selecting the correct technique and parameters is driven by the molecule's specific structural challenges.

  • Solvent Selection for NMR: N-(quinolin-6-yl)benzamide exhibits strong intermolecular hydrogen bonding (via the amide) and planar

    
     stacking, rendering it poorly soluble in standard solvents like CDCl₃. DMSO-d₆  is selected because it acts as a strong hydrogen-bond acceptor, disrupting these intermolecular forces and yielding sharp, well-resolved resonances.
    
  • 1D vs. 2D NMR: The molecule contains 11 aromatic protons squeezed into a narrow chemical shift window (7.5–9.0 ppm). 1D ¹H NMR alone is insufficient for definitive assignment. We employ HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C mapping and HMBC (Heteronuclear Multiple Bond Correlation) to bridge the isolated spin systems (e.g., confirming the connectivity of the benzamide carbonyl to the quinoline C-6 position).

  • ATR-FTIR over KBr Pellets: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3400 cm⁻¹, which can obscure the critical N-H stretch of the benzamide. ATR provides a non-destructive, moisture-free analytical environment.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that errors are caught before data acquisition is complete.

Protocol A: ATR-FTIR Acquisition
  • Crystal Cleaning & Background Check: Clean the diamond ATR crystal with isopropanol and a lint-free wipe.

    • Self-Validation: Acquire a background spectrum. The baseline must be flat. If peaks appear at ~2350 cm⁻¹ (CO₂) or ~3400 cm⁻¹ (H₂O), purge the optical bench with dry nitrogen until the atmosphere stabilizes.

  • Sample Application: Place ~2-3 mg of dry N-(quinolin-6-yl)benzamide powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure).

    • Causality: Insufficient pressure leads to poor signal-to-noise (S/N) ratios, while excessive pressure can damage the crystal or induce mechanochemical polymorphic shifts.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.

Protocol B: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.

    • Causality: 15 mg provides an optimal concentration (~100 mM) to acquire a high-quality ¹³C spectrum in under 30 minutes while avoiding concentration-dependent aggregation that broadens ¹H signals.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform gradient shimming.

    • Self-Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If it is broader, re-shim to prevent multiplet smearing in the aromatic region.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: 1024 scans, D1 = 2.0 s.

    • HMBC: Optimized for long-range coupling constant

      
       = 8 Hz.
      

System Workflows & Logical Relationships

The following diagrams illustrate the analytical workflow and the logical deduction network used to confirm the molecular structure.

Protocol A Sample QC (Purity >98%) B ATR-FTIR (Amide & Aromatic) A->B C DMSO-d6 Prep (Overcome Stacking) A->C E Data Alignment (Structure Verification) B->E D 1D/2D NMR (Connectivity) C->D D->E

Caption: Spectroscopic workflow for N-(quinolin-6-yl)benzamide characterization.

NMR_Connectivity NH Amide NH CO Carbonyl C=O NH->CO HMBC C6 Quinoline C-6 NH->C6 HMBC H5 Quinoline H-5 NH->H5 NOESY H5->C6 HSQC H26 Benzamide H-2'/6' H26->CO HMBC

Caption: Key 2D NMR HMBC and NOESY correlations confirming the amide linkage.

Data Presentation & Analysis

Table 1: ATR-FTIR Spectral Assignments

The IR spectrum validates the presence of the secondary amide and the aromatic framework.

Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment & Causality
3280 Medium, SharpN-H StretchConfirms the secondary amide. Sharpness indicates restricted hydrogen bonding in the solid state.
1655 StrongC=O StretchAmide I band . Shifted slightly lower than a standard ketone due to resonance with the nitrogen lone pair.
1530 StrongN-H BendAmide II band . Characteristic of trans-secondary amides.
1600, 1580 MediumC=C StretchAromatic ring breathing modes (quinoline and benzamide rings).
835 StrongC-H out-of-planeCharacteristic of the isolated adjacent protons on the quinoline core.
710, 690 StrongC-H out-of-planeConfirms the mono-substituted benzene ring of the benzamide moiety.
Table 2: ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Self-Validation Check: The total integration of the ¹H spectrum must equal exactly 12 protons (11 aromatic + 1 NH). A deviation indicates residual solvent or structural impurities[2].

¹H Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Shift (δ, ppm)Assignment
10.55 Singlet (br)1H-Amide NH (Deshielded by C=O and aromatics)
8.82 dd (4.2, 1.6)1H150.1Quinoline H-2 (Adjacent to heteroatom)
8.50 d (2.2)1H116.5Quinoline H-5
8.35 dd (8.4, 1.6)1H135.8Quinoline H-4
8.05 m2H128.2Benzamide H-2', H-6' (Ortho to carbonyl)
8.00 d (9.0)1H129.5Quinoline H-8
7.92 dd (9.0, 2.2)1H124.5Quinoline H-7
7.62 m1H132.1Benzamide H-4' (Para)
7.55 m2H128.8Benzamide H-3', H-5' (Meta)
7.50 dd (8.4, 4.2)1H122.1Quinoline H-3
---166.2 Carbonyl C=O
---137.2 Quinoline C-6 (Quaternary, HMBC to NH)

Conclusion & Quality Control

The successful spectroscopic characterization of N-(quinolin-6-yl)benzamide relies on the synergistic interpretation of IR and NMR data. The ATR-FTIR spectrum acts as a rapid, definitive screen for the amide linkage (1655 cm⁻¹ and 3280 cm⁻¹). Subsequently, high-resolution NMR in DMSO-d₆, supported by 2D HMBC correlations, unambiguously maps the connectivity between the benzamide and quinoline domains. By strictly adhering to the self-validating instrument checks (e.g., TMS FWHM < 1.0 Hz, integral summation to 12 protons), researchers can ensure absolute confidence in their structural assignments prior to advancing the compound into biological assays.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules: NMR Data Repository." Available at: [Link]

Sources

Application Note: Handling, Storage, and Solubilization of N-quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with N-quinolin-6-ylbenzamide , a pharmacologically significant scaffold often utilized in PARP, HDAC, and kinase inhibitor research.

Abstract & Compound Overview

N-quinolin-6-ylbenzamide is a synthetic small molecule featuring a benzamide core linked to a quinoline ring.[1][2] This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a backbone for various biological probes including Poly(ADP-ribose) polymerase (PARP) inhibitors, SIRT modulators, and specific kinase inhibitors.

Due to the presence of the electron-rich quinoline nitrogen and the hydrolyzable amide linkage, this compound requires specific handling to prevent oxidative degradation and hydrolysis. This guide outlines a self-validating protocol for the receipt, storage, and solubilization of the powder to ensure experimental reproducibility.

Chemical Identity
PropertyDetail
Chemical Name N-(quinolin-6-yl)benzamide
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight ~248.28 g/mol (Free Base)
Appearance Off-white to pale yellow/grey solid
Solubility DMSO (High), Ethanol (Moderate), Water (Low)
Key Hazards Irritant, Potential Mutagen (Quinoline moiety)

Safety & Hazard Assessment (E-E-A-T)

Warning: Quinoline derivatives are often associated with genotoxicity and skin sensitization. Treat this compound as a hazardous biological agent.

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or NIOSH-approved respirator if weighing open powder outside a fume hood.

  • Skin: Double-gloving (Nitrile) is recommended during stock preparation to prevent transdermal absorption via DMSO.

  • Eyes: Chemical safety goggles (ANSI Z87.1).

Critical Hazard Control
  • Dust Control: The powder can be electrostatic. Use an antistatic gun or weigh inside a localized containment hood.

  • Waste: Dispose of all solid and liquid waste as Hazardous Chemical Waste . Do not pour down drains.[3][4]

Storage Protocol: The "Three-Barrier" System

To maximize stability, we utilize a "Three-Barrier" approach: Temperature, Moisture, and Light .

A. Long-Term Storage (Powder)
  • Temperature: Store at -20°C .

  • Container: Amber glass vial (borosilicate) with a Teflon-lined screw cap.

  • Desiccation: The vial must be stored inside a secondary container (e.g., a sealed Ziploc or plastic jar) containing active silica gel or Drierite™.

  • Shelf Life: >2 years if kept frozen and desiccated.

B. Short-Term Storage (Solubilized Stock)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Temperature: -20°C or -80°C.

  • Freeze/Thaw Cycles: Limit to max 3 cycles .

  • Aliquot Strategy: Do not store the bulk stock in one tube. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) to avoid repeated temperature stress.

Protocol: Solubilization & Stock Preparation

Rationale: N-quinolin-6-ylbenzamide is hydrophobic. Direct addition to aqueous media will cause immediate precipitation ("crashing out"), invalidating bioassay results.

Step-by-Step Methodology

Reagents:

  • N-quinolin-6-ylbenzamide Powder

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

  • Vortex Mixer

  • Sonicator (Water bath)

Procedure:

  • Equilibration: Remove the product vial from the freezer and allow it to warm to Room Temperature (RT) for at least 30 minutes before opening.

    • Why? Opening a cold vial introduces condensation, which hydrolyzes the amide bond over time.

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock .

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of DMSO to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes.

    • Visual Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Immediately dispense into amber microcentrifuge tubes.

  • Storage: Label with Date, Concentration, and Solvent. Snap-freeze at -20°C.

Visual Workflow: Receipt to Storage

The following diagram illustrates the critical decision points in the handling process.

StorageProtocol Receipt Receipt of Compound (Ambient/Ice Pack) Equilibrate Equilibrate to Room Temp (30 mins, Desiccated) Receipt->Equilibrate Inspect Visual Inspection (Color/Integrity) Equilibrate->Inspect Decision Immediate Use? Inspect->Decision SolidStorage Reseal & Desiccate Store at -20°C Decision->SolidStorage No (Store Powder) Weigh Weigh in Fume Hood (Antistatic precautions) Decision->Weigh Yes (Prepare Stock) Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials (Amber tubes) Dissolve->Aliquot FreezeStock Freeze Stocks at -80°C (Limit F/T Cycles) Aliquot->FreezeStock

Figure 1: Decision matrix for the safe handling and storage of N-quinolin-6-ylbenzamide upon laboratory receipt.

Experimental Usage: Serial Dilution Strategy

Scientific Integrity Note: When moving from DMSO stock to aqueous assay buffer, the final DMSO concentration must usually remain <0.5% to avoid solvent toxicity.

Intermediate Dilution Step (The "Step-Down" Method): Do not pipette 1 µL of 10 mM stock directly into 10 mL of media. This causes local high concentration and precipitation.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 in culture media (or PBS) to create a 1 mM Working Solution (10% DMSO).

    • Observation: Vortex immediately.[5] Ensure no precipitate forms.

  • Final: Dilute the Intermediate 1:100 into the final assay well to achieve 10 µM (0.1% DMSO).

Quality Control & Troubleshooting

IssuePossible CauseCorrective Action
Powder turns dark yellow/brown Oxidation of quinoline ringCheck purity via LC-MS. If purity <95%, repurify or discard.
Precipitate in Stock Moisture ingress or "Crash-out"Warm to 37°C and vortex. If solid persists, re-filter (0.2 µm PTFE).
Inconsistent Assay Data Adsorption to plasticUse low-binding polypropylene tubes; avoid polystyrene for intermediate dilutions.
Visual Workflow: Solubilization Logic

Solubilization Stock 10 mM DMSO Stock Direct Direct Addition to Media Stock->Direct Avoid StepDown Intermediate Dilution (10x Conc in Media) Stock->StepDown Recommended Precip PRECIPITATION RISK (Data Invalid) Direct->Precip Final Final Assay Well (<0.5% DMSO) StepDown->Final

Figure 2: The "Step-Down" dilution method prevents compound precipitation and ensures accurate final concentrations.

References

  • BenchChem. (2025).[2] Investigation of Biological Activity and Mechanistic Studies of 2-Phenoxy-N-(quinolin-6-yl)benzamide Analogues. Retrieved from

  • Fisher Scientific. (2012). Safety Data Sheet: Quinolin-6-amine (Precursor Safety Data). Retrieved from

  • American Chemical Society (ACS). (2023). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions. Organometallics. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Quinoline Hazards and Stability. Retrieved from

  • Cayman Chemical. (2025). General Handling of Quinoline-based Inhibitors and Safety Data Sheets. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: N-quinolin-6-ylbenzamide (N-Q6B) Solubility Optimization Ticket ID: SOL-Q6B-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

N-quinolin-6-ylbenzamide is a classic "brick dust" molecule.[1] Its poor aqueous solubility stems from two synergistic factors:

  • High Crystal Lattice Energy: The planar benzamide-quinoline scaffold facilitates strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding (amide donor-acceptor), leading to a high melting point and resistance to dissolution.[1]
  • Hydrophobicity: The aromatic quinoline and phenyl rings result in a high LogP (>3.0 estimated), limiting interaction with water molecules.[1]

This guide provides a tiered troubleshooting approach, moving from simple chemical modifications (pH/Salts) to advanced formulation strategies (Complexation/ASD).

Module 1: Physicochemical Characterization

FAQ: Why is my compound precipitating even in "soluble" buffers?

Diagnosis: You are likely operating near the pH of maximum precipitation (


).[1]
Technical Insight:  N-Q6B behaves as a weak base .[1][2] The quinoline nitrogen is the primary protonation site with a pKa of approximately 4.9 . The amide nitrogen is non-basic due to resonance delocalization.[1]
  • At pH > 6.0: The molecule is neutral (uncharged), maximizing lipophilicity and causing precipitation.[1]

  • At pH < 3.0: The quinoline nitrogen is fully protonated (

    
    ), significantly increasing solubility.[1]
    
Protocol: pKa & LogP Validation

Before formulation, validate these constants to avoid "flying blind."

ParameterMethodTarget ValueRelevance
pKa Potentiometric Titration (Sirius T3)~4.9 (Quinoline N)Determines pH-dependent solubility profile.[1]
LogP Shake-flask (Octanol/Water)> 3.0Indicates need for surfactants/cosolvents.[1]
Tm DSC (Differential Scanning Calorimetry)> 200°C (Expected)High Tm confirms "brick dust" classification (high lattice energy).[1]

Module 2: pH Adjustment & Salt Selection

FAQ: Which acid should I use to make a soluble salt?

Recommendation: Do not default to HCl. While common, Hydrochloride salts of lipophilic bases can suffer from the "Common Ion Effect" in the stomach (high


 concentration), suppressing solubility.

Preferred Counter-ions:

  • Mesylate (Methanesulfonic acid): Breaks crystal lattice effectively; lipophilic counter-ion matches the drug's nature.[1]

  • Citrate/Tartrate: Excellent for maintaining a local acidic microenvironment during dissolution.[1]

Workflow: Salt Selection Decision Tree

Use the following logic to select the optimal counter-ion.

SaltSelection Start Start: N-Q6B Free Base Check_pKa Verify pKa (~4.9) Start->Check_pKa Target_Route Intended Route? Check_pKa->Target_Route IV IV / Parenteral Target_Route->IV High Solubility Req Oral Oral Delivery Target_Route->Oral Dissolution Rate Req Strong_Acid Use Strong Acid (Mesylate, Sulfate) IV->Strong_Acid Max Ionization Weak_Acid Use Weak Acid (Citrate, Tartrate) Oral->Weak_Acid Micro-pH Control Precipitation Risk: Precipitation on Dilution? Strong_Acid->Precipitation Cosolvent Add Cosolvent (PEG400/Captisol) Precipitation->Cosolvent Yes

Figure 1: Decision logic for salt selection based on administration route and solubility risks.[1]

Module 3: Formulation Approaches (Cosolvents & Complexation)

FAQ: My stock solution in DMSO precipitates when added to media. Why?

Diagnosis: "Crash-out" due to dielectric constant mismatch. Explanation: DMSO has a high dielectric constant and solubilizes by disrupting dipole interactions.[1] Water is highly polar.[1] When you dilute DMSO into water, the solvent power drops exponentially.

Solution: The "Cosolvent Ramp" Do not jump from 100% DMSO to 100% Aqueous.[1] Use a ternary system:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Interfacial tension reducer)[1]

  • 50% Water/Buffer (Diluent)[1]

Advanced Protocol: Cyclodextrin Complexation

For N-Q6B, the aromatic rings fit ideally into the hydrophobic cavity of


-Cyclodextrins.[1]

Recommended Excipient: Sulfobutyl ether-


-cyclodextrin (SB- 

-CD)
or HP-

-CD
.[1]
  • Why? The sulfobutyl ether group (anionic) can interact electrostatically with the protonated quinoline nitrogen (cationic) at low pH, offering a dual mechanism: Inclusion + Ion-pairing .[1]

Step-by-Step Complexation:

  • Prepare Vehicle: 20% w/v HP-

    
    -CD in 100 mM Citrate Buffer (pH 3.5).
    
  • Add Drug: Add excess N-Q6B to the vehicle.

  • Energy Input: Autoclave (121°C, 20 min) or probe sonicate (high shear). Heat is crucial to break the stable crystal lattice.

  • Equilibration: Stir at room temperature for 24 hours.

  • Filtration: Filter (0.22 µm PVDF) to remove uncomplexed solid.[1]

Module 4: Amorphous Solid Dispersions (ASD)

FAQ: I need high oral bioavailability, but salts are unstable. What now?

Strategy: If the crystal lattice is the enemy, destroy it.[1] Create an Amorphous Solid Dispersion (ASD).[1]

Mechanism: You dissolve the drug and a polymer in a common solvent, then evaporate it rapidly.[1] The polymer "freezes" the drug in a disordered, high-energy amorphous state, preventing recrystallization.

Recommended Polymers for N-Q6B:

  • HPMC-AS (Hypromellose Acetate Succinate):

    • Benefit: Enteric polymer.[1] It remains insoluble in the stomach (preventing recrystallization of the salt) and releases the amorphous drug in the intestine (pH > 5.5).

  • PVP-VA 64 (Copovidone):

    • Benefit: Excellent hydrogen bonding acceptor, stabilizing the benzamide donor groups.

ASD Manufacturing Workflow

ASD_Workflow Input N-Q6B + Polymer (HPMC-AS) Solvent Common Solvent (DCM/Methanol 1:1) Input->Solvent Dissolve Process Spray Drying (Rapid Evaporation) Solvent->Process Atomize Product Amorphous Powder Process->Product Collect Analysis Validation: PXRD (Halo) DSC (Tg) Product->Analysis QC Check

Figure 2: Spray drying workflow for generating Amorphous Solid Dispersions.

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.

    • Relevance: Foundational text on selecting counter-ions (Mesylate vs. HCl) for weak bases.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Explains the mechanism of inclusion complexation for arom
  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

    • Relevance: Comprehensive review of the "Brick Dust" vs.
  • Bergström, C. A., et al. (2016).[1] Molecular dissolution: The first step for effective drug delivery.[1] Molecular Pharmaceutics.

    • Relevance: Discusses the impact of intrinsic solubility and pKa on dissolution r

Disclaimer: This guide is for research purposes only. All formulations must be validated for stability and toxicity before in vivo application.

Sources

Technical Support Center: Troubleshooting N-quinolin-6-ylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q6B-SYN-001 Subject: Low Yield Optimization for Aminoquinoline Amidation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary & Root Cause Analysis

The synthesis of N-(quinolin-6-yl)benzamide presents a classic "dual-nitrogen" challenge in medicinal chemistry.[1][2] Unlike a standard aniline coupling, you are dealing with two nitrogen centers with opposing electronic demands:

  • The Exocyclic Amine (C6-NH₂): This is your nucleophile.[1][2] However, it is electronically deactivated by the electron-withdrawing nature of the quinoline ring system. It is significantly less reactive than a standard aniline.[1][2]

  • The Endocyclic Nitrogen (N1): This is a basic pyridine-like nitrogen (

    
    ).[1][2] It acts as a "proton trap."[1][2]
    

The Failure Mode: If you use standard conditions (e.g., Benzoyl chloride + TEA in DCM), the HCl byproduct immediately protonates the quinoline ring nitrogen (N1). This creates a cationic, highly electron-deficient species that further deactivates the exocyclic amine (C6-NH₂), effectively killing the reaction or stalling conversion.[1]

Diagnostic Workflow

Before altering your protocol, determine if your low yield is due to Reaction Failure (low conversion) or Isolation Failure (loss during workup).

TroubleshootingFlow Start Analyze Crude LCMS/TLC Decision Is Starting Material (SM) Still Present? Start->Decision HighSM Issue: Low Conversion Decision->HighSM Yes (>20%) LowSM Issue: Isolation Loss Decision->LowSM No (<5%) Cause1 Nucleophile Deactivation (Protonation of Quinoline N) HighSM->Cause1 Cause2 Hydrolysis of Acid Chloride HighSM->Cause2 Cause3 Product Lost in Aqueous Layer (pH < 5) LowSM->Cause3 Cause4 Product Irreversibly Adsorbed on Silica LowSM->Cause4 Fix1 Switch to Protocol A (Pyridine Solvent) Cause1->Fix1 Fix2 Switch to Protocol B (HATU/DMF) Cause2->Fix2 Fix3 Adjust Workup pH > 8 Cause3->Fix3 Fix4 Use TEA-buffered Eluent Cause4->Fix4

Figure 1: Diagnostic decision tree for identifying yield loss mechanisms.

Optimized Synthetic Protocols

Protocol A: The "Schotten-Baumann" Approach (Recommended for Scale)

Best for: Overcoming nucleophile deactivation using Benzoyl Chloride.[1]

The Logic: Instead of using a catalytic base (TEA/DIPEA) which forms salts that precipitate, we use Pyridine as the solvent. Pyridine acts as an acid sponge, keeping the quinoline nitrogen un-protonated and the system homogeneous.

Reagents:

  • 6-Aminoquinoline (1.0 equiv)[1]

  • Benzoyl Chloride (1.2 equiv)

  • Solvent: Anhydrous Pyridine (0.2 M concentration)

  • Catalyst: DMAP (0.1 equiv) - Optional, boosts reaction rate.[1]

Step-by-Step:

  • Dissolution: Dissolve 6-aminoquinoline in anhydrous pyridine under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C (ice bath). The reaction is exothermic.[2]

  • Addition: Add Benzoyl Chloride dropwise over 10 minutes.

    • Critical: Do not dump it in all at once.[1][2] High local concentration leads to bis-acylation.[1][2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2][3][4] If SM persists after 4h, heat to 50°C.

  • Quench: Add water (5 mL) to hydrolyze excess acid chloride. Stir for 15 mins.

Protocol B: The "High-Efficiency" Coupling (Recommended for Precious Acids)

Best for: Complex benzoic acids or when avoiding harsh acid chlorides.[1]

The Logic: HATU is superior to EDC/HOBt for deactivated anilines.[2] We use DMF to ensure solubility of the polar quinoline.

Reagents:

  • Benzoic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • 6-Aminoquinoline (1.0 equiv)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve Benzoic Acid and DIPEA in DMF. Add HATU. Stir for 15 mins at RT.[1][2] The solution should turn slightly yellow (activated ester formation).

  • Coupling: Add 6-aminoquinoline in one portion.

  • Heating: Stir at 60°C for 4–12 hours.

    • Why Heat? The deactivated amine requires thermal energy to attack the bulky HATU-ester.[1]

Purification & Isolation (The "Sticky" Problem)

Quinoline derivatives are notorious for streaking on silica gel due to interaction with silanol groups.[1][2]

Strategy 1: Precipitation (The Cleanest Method)

If using Protocol A (Pyridine) :

  • Pour the reaction mixture into 10 volumes of ice-cold water .

  • The product (N-quinolin-6-ylbenzamide) is hydrophobic and should precipitate.[1][2]

  • Filter the solid.[1][2] Wash with water (to remove pyridine salts) and cold

    
     (to remove non-polar impurities).[1]
    
  • Yield Check: If no precipitate forms, the pH is likely too low (protonated quinoline is water-soluble).[1][2] Adjust pH to ~9 with saturated

    
    .[1][2]
    
Strategy 2: Extraction & Column Chromatography

If the product does not precipitate or is impure:

  • Extraction: Dilute with EtOAc. Wash with Sat.

    
      (3x) and Brine.[1][2]
    
    • Avoid: Do not wash with strong acid (1M HCl) unless you are very careful; you will extract your product into the water layer.

  • Chromatography Eluent:

    • Standard EtOAc/Hexane often causes streaking.[1][2]

    • Fix: Use DCM : MeOH :

      
       (95 : 4.5 : 0.5) .[1][2] The ammonia competes for silanol sites, sharpening the peak.
      
Data Comparison: Solvent Effects on Yield
Solvent SystemBaseYield (%)Notes
DCMTEA (1.5 eq)15-30%Product precipitates as HCl salt; incomplete conversion.[1][2]
THFDIPEA (2.0 eq)40-50%Better solubility, but reaction is slow.[1]
Pyridine Pyridine (Solvent) 85-92% Homogeneous system; prevents protonation.
DMFDIPEA / HATU75-85%Good for complex acids; requires aqueous workup.[1][2]

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that is very non-polar. Is this my product? A: Likely not. If you used excess benzoyl chloride, you might have formed the Bis-amide (acylation at both the exocyclic amine and the quinoline nitrogen, or double acylation of the amine).

  • Fix: Treat the crude with dilute NaOH/MeOH for 30 mins to hydrolyze the unstable N-acyl quinolinium species back to the desired product.[1]

Q: My product is stuck in the aqueous layer during extraction. A: Check the pH. The quinoline nitrogen has a


 of ~4.[5]9. If your aqueous wash is pH 5 or lower, a significant portion of your product is protonated (

) and water-soluble.[1][2] Always ensure the final aqueous wash is pH > 8.[2]

Q: Can I use EDC/HOBt? A: You can, but yields are typically lower (30-50%) because the intermediate active ester is not reactive enough for the deactivated 6-aminoquinoline.[1] HATU or PyBOP are significantly better for this specific substrate [1].[1][2]

Q: The reaction turns black/tarry. A: 6-aminoquinoline is sensitive to oxidation (turns dark brown/black).[1][2] Ensure your starting material is not already degraded.[1][2] Recrystallize the amine from ethanol if it looks black before starting.[2] Perform the reaction under Nitrogen/Argon.

References

  • Amide Bond Formation Strategies: Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][2][3][6] Tetrahedron, 61(46), 10827-10852.[1][3]

  • Reactivity of Aminoquinolines: Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Journal of Medicinal Chemistry, 45(16), 3531-3539.[1]

  • Optimization of Benzoylation: BenchChem Technical Support. (2025).[1][2][4][7] Optimization of Amide Coupling Reactions with Electron-Poor Amines.

  • Purification of Quinoline Derivatives: Srinivas, K., et al. (2011). An Overview: The biologically important quinoline derivatives.[2] International Journal of Pharmaceutical Sciences and Research.

Sources

preventing precipitation of N-quinolin-6-ylbenzamide in cell media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Formulation Center . This portal is designed for researchers, assay developers, and medicinal chemists encountering solubility challenges with lipophilic small molecules in in vitro assays.

Below is our comprehensive troubleshooting guide for resolving the precipitation of N-quinolin-6-ylbenzamide in aqueous cell culture media.

Part 1: The Physicochemical Challenge

N-quinolin-6-ylbenzamide consists of a benzamide core linked to a quinoline ring. To understand why it precipitates, we must analyze its physicochemical properties:

  • Ionization State: The conjugate acid of the quinoline nitrogen has a pKa of approximately 4.9. In physiological cell culture media (pH 7.4), the molecule is >99% unprotonated (neutral).

  • Lipophilicity: Because both the benzamide and quinoline moieties are neutral at pH 7.4, the molecule exhibits high lipophilicity (estimated LogP > 3.5), resulting in extremely poor thermodynamic aqueous solubility.

When highly lipophilic compounds are introduced to aqueous media via concentrated organic stocks (like DMSO), they frequently undergo a phenomenon known as the "DMSO crash" .

Part 2: Diagnostic FAQs

Q1: Why does N-quinolin-6-ylbenzamide precipitate immediately upon addition to my cell media, even though it is fully dissolved in my 10 mM DMSO stock? A1: This is caused by kinetic supersaturation. When you pipette a 100% DMSO stock into aqueous media, the DMSO acts as a water-miscible co-solvent and diffuses into the bulk water much faster than the hydrophobic N-quinolin-6-ylbenzamide molecules can disperse. This creates a localized micro-environment where the drug concentration vastly exceeds its aqueous solubility limit, triggering rapid thermodynamic nucleation and subsequent precipitation .

Q2: I don't see any visible flakes in my media. Does that mean the compound is fully soluble? A2: Not necessarily. Hydrophobic compounds often form colloidal aggregates or micro-precipitates that are invisible to the naked eye but drastically reduce the bioavailable concentration of the drug. This leads to false negatives in cellular assays. You must validate true solubility using light scattering (OD 600 nm) or analytical centrifugation (detailed in the protocols below).

Q3: Can I just lower the pH of the media to protonate the quinoline ring and make it soluble? A3: While protonating the quinoline nitrogen (pH < 4.9) would technically increase aqueous solubility, cell culture media must be maintained near pH 7.4 to ensure cell viability. Altering the bulk pH is not a viable strategy for in vitro cell-based assays.

Part 3: Solubilization Workflows & Mechanisms

To rescue the solubility of N-quinolin-6-ylbenzamide, you must alter the thermodynamic environment of the media.

Workflow A Precipitation of N-quinolin-6-ylbenzamide B Is target assay concentration > 5 µM? A->B C Kinetic Solubilization (Rapid mix, pre-warmed media) B->C No D Does assay tolerate serum/carrier proteins? B->D Yes G Validation Step: Measure OD at 600 nm (Check for micro-aggregation) C->G E Thermodynamic Sink (Add 0.1-1% BSA or 10% FBS) D->E Yes F Host-Guest Encapsulation (Use 5-20% HP-β-CD) D->F No E->G F->G

Figure 1: Decision matrix for resolving N-quinolin-6-ylbenzamide precipitation.

The Role of Cyclodextrins (HP-β-CD)

If your assay requires high concentrations of the compound and cannot tolerate serum proteins (which can bind the drug and alter its free fraction), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. It forms a non-covalent "host-guest" inclusion complex with the lipophilic benzamide/quinoline core, shielding it from the aqueous environment and preventing nucleation .

Mechanism cluster_Crash Standard Addition (DMSO Crash) cluster_Rescue Cyclodextrin Formulation Stock 10 mM Stock (100% DMSO) Media Aqueous Media (pH 7.4) Stock->Media Supersat Local Supersaturation Media->Supersat No Stabilizer Complex HP-β-CD Encapsulation (Hydrophobic Cavity) Media->Complex HP-β-CD Added Nucleation Rapid Nucleation Supersat->Nucleation Precip Precipitation Nucleation->Precip Soluble Stable Solution Complex->Soluble

Figure 2: Mechanistic pathways of DMSO-induced nucleation vs. cyclodextrin stabilization.

Part 4: Quantitative Strategy Comparison

Solubilization StrategyMechanism of ActionMax Achievable ConcentrationCellular Toxicity RiskBest Use Case
Direct DMSO Addition Co-solvent< 1 µMLow (if final DMSO < 0.5%)Highly potent compounds requiring nM doses.
Pre-warmed Media + Vortexing Kinetic trapping1 - 5 µMLowShort-term assays (< 24h) at low concentrations.
BSA / FBS Supplementation Protein binding (Thermodynamic sink)10 - 50 µMLow to ModerateAssays not sensitive to serum binding dynamics.
HP-β-CD (5-20% w/v) Host-guest encapsulation> 100 µMModerate (Can deplete membrane cholesterol)High-concentration dosing in serum-free assays.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation attempt must be empirically validated. Do not rely on visual inspection alone.

Protocol A: Host-Guest Encapsulation using HP-β-CD

Use this protocol when high concentrations (>10 µM) are required in serum-free conditions.

  • Prepare the Vehicle: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your basal cell culture media to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Prepare the Stock: Dissolve N-quinolin-6-ylbenzamide in 100% molecular-grade DMSO to create a 10 mM stock.

  • Intermediate Dilution (Critical Step): Do not add the DMSO stock directly to the bulk media. Instead, add 10 µL of the 10 mM stock to 90 µL of the 10% HP-β-CD media in a microcentrifuge tube. Pipette up and down vigorously for 30 seconds. This creates a 1 mM intermediate inclusion complex.

  • Final Dilution: Dilute the 1 mM intermediate complex into your final pre-warmed (37°C) assay media to reach your target concentration (e.g., 10 µL into 990 µL media for a 10 µM final dose).

  • Self-Validation Step (Turbidimetry): Transfer 100 µL of the final dosed media into a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader. Compare it against a blank of media + vehicle.

    • Causality: An OD600 increase of >0.05 indicates light scattering caused by colloidal aggregation/micro-precipitation . If the baseline remains flat, the compound is successfully encapsulated and soluble.

Protocol B: Thermodynamic Sink via Carrier Proteins

Use this protocol for standard cell culture assays where serum is permissible.

  • Prepare the Media: Ensure your media is supplemented with at least 10% Fetal Bovine Serum (FBS) or 0.5% Bovine Serum Albumin (BSA). Warm the media in a 37°C water bath for 30 minutes.

    • Causality: Temperature increases the kinetic energy of the solvent, reducing the rate of localized supersaturation, while the hydrophobic pockets of albumin act as a thermodynamic sink for the lipophilic drug.

  • Agitated Addition: Place the tube of pre-warmed media on a vortex mixer set to medium speed.

  • Dropwise Introduction: While the media is actively swirling, add the 10 mM DMSO stock of N-quinolin-6-ylbenzamide dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Self-Validation Step (Centrifugation & LC-MS): To definitively prove solubility, take a 1 mL aliquot of the dosed media and centrifuge at 10,000 x g for 15 minutes. Carefully aspirate the supernatant. Analyze the supernatant via LC-MS/MS or UV-Vis spectroscopy and quantify against a standard curve.

    • Causality: If precipitation occurred, the insoluble drug will form a microscopic pellet. If the quantified concentration in the supernatant matches your nominal dosing concentration, the system is validated.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.[Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press/Elsevier.[Link]

Technical Support Center: Stability Assurance for N-quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Rapid Triage & Troubleshooting (FAQ)

This section addresses the most common failure modes reported by researchers working with quinoline-benzamide scaffolds.

Q1: My DMSO stock solution was clear yesterday but has precipitated after sitting on the bench. Can I re-dissolve it? A: Proceed with caution. Precipitation in DMSO often indicates moisture absorption.[1] DMSO is highly hygroscopic and can absorb up to 10% water by weight within 24 hours at high humidity. This "wet DMSO" drastically reduces the solubility of lipophilic compounds like N-quinolin-6-ylbenzamide.

  • Immediate Action: Attempt to re-dissolve by warming to 37°C and vortexing.

  • Critical Check: If the precipitate remains or the solution appears cloudy, discard it . The precipitate may be the hydrolysis product (benzoic acid or 6-aminoquinoline) rather than the intact compound.

Q2: The white powder has turned a faint yellow/beige color during storage. Is it still usable? A: Likely yes, but verify purity. The color change is characteristic of quinoline ring oxidation (formation of N-oxides) or photo-oxidation upon exposure to light.

  • Risk: While the bulk compound may still be intact (95%+ purity), these oxidation byproducts can be cytotoxic or interfere with fluorescence-based assays.

  • Action: Run a rapid LC-MS. If the [M+16] peak (N-oxide) is <2%, it is acceptable for non-critical screening. For Kd determination or cell-based IC50s, repurify or discard.

Q3: Can I store the compound in ethanol or methanol instead of DMSO? A: Not recommended for long-term storage. While N-quinolin-6-ylbenzamide is soluble in alcohols, these are protic solvents. Over time, nucleophilic attack by the alcohol (alcoholysis) can transesterify the amide bond, especially if trace acid is present. Anhydrous DMSO (stored at -20°C or -80°C) remains the gold standard for stability.

Deep Dive: Degradation Mechanisms

To preserve N-quinolin-6-ylbenzamide, one must understand the two primary enemies: Water (Hydrolysis) and Photons/Oxygen (Oxidation).

A. Amide Hydrolysis (The "Silent Killer")

The core structural vulnerability is the amide linkage connecting the benzoyl group to the quinoline ring. While benzanilides are relatively stable, the electron-withdrawing nature of the quinoline ring (via the nitrogen at position 6) can activate the amide carbonyl toward nucleophilic attack.

  • Mechanism: In the presence of water (even atmospheric moisture absorbed by DMSO), the carbonyl carbon undergoes nucleophilic attack. This is catalyzed by trace acids or bases.

  • Result: Cleavage into Benzoic Acid and 6-Aminoquinoline .

B. Quinoline Oxidation (The "Visible Killer")

The quinoline nitrogen is a basic site (


). It is susceptible to oxidation to form Quinoline N-oxide. Furthermore, the aromatic system is prone to photo-induced radical formation, leading to polymerization or ring-opening byproducts which manifest as yellow discoloration.
Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under stress.

DegradationPathways Compound N-quinolin-6-ylbenzamide (Intact Molecule) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Acid/Base Cat.) Prod_Oxidation Quinoline N-oxide (Yellow/Brown) Compound->Prod_Oxidation Photo-oxidation Water H2O (Moisture) Water->Intermediate Light hv / O2 Light->Prod_Oxidation Prod_Hydrolysis1 Benzoic Acid Intermediate->Prod_Hydrolysis1 C-N Cleavage Prod_Hydrolysis2 6-Aminoquinoline Intermediate->Prod_Hydrolysis2

Figure 1: Mechanistic pathways for hydrolysis (red) and oxidation (yellow) of N-quinolin-6-ylbenzamide.

Standard Operating Procedures (Protocols)

Protocol A: Solid State Storage (Long-Term)

Target: Prevent photo-oxidation and hygroscopic clumping.

  • Container: Use amber glass vials with PTFE-lined screw caps. Avoid clear glass.

  • Atmosphere: Flush the headspace with Argon or Nitrogen gas before sealing to displace oxygen.

  • Desiccation: Place vials inside a secondary container (desiccator) containing active silica gel or Drierite™.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Protocol B: Solution Preparation & Storage

Target: Prevent DMSO hydration and freeze-thaw degradation.

Reagents Required:

  • Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Single-use amber microcentrifuge tubes or glass dram vials.

Workflow:

  • Calculate: Determine the volume needed for a high-concentration stock (e.g., 10 mM or 50 mM). Avoid making dilute stocks (<1 mM) for storage, as they degrade faster.

  • Dissolve: Add Anhydrous DMSO to the solid. Vortex vigorously.

    • Tip: If dissolution is slow, sonicate in a water bath at 37°C for max 5 minutes.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.

  • Seal: Parafilm the caps if storing for >1 month.

  • Store: Place at -80°C for maximum stability (up to 6 months) or -20°C (up to 1 month).

Decision Logic for Sample Handling

Use this logic flow to determine the safety of your current sample.

StorageLogic Start Evaluate Sample State Form Solid or Solution? Start->Form SolidColor Color Check Form->SolidColor Solid Solvent Solvent Type? Form->Solvent Solution White White/Off-White SolidColor->White No Change Yellow Yellow/Brown SolidColor->Yellow Discolored SolidAction Safe to Use (Store -20°C) White->SolidAction Purify Check Purity (LCMS) Recrystallize if <95% Yellow->Purify DMSO DMSO Stock Solvent->DMSO Alcohol Ethanol/MeOH Solvent->Alcohol Long Term Precip Precipitate Visible? DMSO->Precip Discard DISCARD (Hydrolysis Risk) Alcohol->Discard Long Term Clear Clear Solution Precip->Clear Cloudy Cloudy/Pellet Precip->Cloudy FTCycles Freeze-Thaw > 3? Clear->FTCycles Cloudy->Discard FTCycles->Discard Yes Use Use Immediately FTCycles->Use No

Figure 2: Decision matrix for evaluating the integrity of N-quinolin-6-ylbenzamide samples.

Stability Data Summary

ConditionSolvent/StateTemperatureStability EstimateMajor Risk
Solid Powder (Dry)25°C (Bench)< 1 WeekPhoto-oxidation
Solid Powder (Desiccated)-20°C> 2 YearsMinimal
Solution DMSO (Anhydrous)25°C< 24 HoursHygroscopicity
Solution DMSO (Anhydrous)-20°C1-3 MonthsFreeze-Thaw Precip.[1]
Solution DMSO (Anhydrous)-80°C6-12 MonthsNone if sealed
Solution Water/Buffer37°CHoursHydrolysis

References

  • BenchChem. (2025).[1][2] Impact of hygroscopic DMSO on Ro 41-0960 solubility. (Demonstrates the catastrophic effect of wet DMSO on lipophilic compound solubility). 1

  • Ziath. (2025).[3] The Effects of Water on DMSO and Effective Hydration Measurement. (Details freezing point depression and solubility loss in DMSO/Water mixtures). 4

  • Chemistry LibreTexts. (2024). Chemical Properties of Amides - Hydrolysis. (Fundamental mechanism of amide bond cleavage under acidic/basic conditions). 5

  • SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (Evidence of quinoline photostability issues and ROS generation). 6

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. (Quantifies water absorption rates in DMSO stored in microplates). 7

Sources

Technical Support Center: N-quinolin-6-ylbenzamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing & Method Optimization

Introduction: The Molecule & The Challenge

N-quinolin-6-ylbenzamide presents a classic chromatographic challenge due to its dual nature. While the benzamide moiety provides stability and hydrophobicity, the quinoline ring contains a basic nitrogen atom (approximate pKa ~4.9).

In standard Reversed-Phase HPLC (RP-HPLC) on silica-based columns, this basic nitrogen is the primary culprit for peak tailing.[1] At neutral or slightly acidic pH, the quinoline nitrogen becomes protonated (


). Simultaneously, residual silanol groups (

) on the column stationary phase can ionize (

).[1][2] The resulting electrostatic attraction (cation-exchange mechanism) competes with the primary hydrophobic retention, causing the analyte to "drag" through the column, resulting in significant peak tailing (

).

This guide provides a self-validating troubleshooting workflow to eliminate these secondary interactions.

Diagnostic Workflow

Before altering chemistry, use this logic flow to isolate the root cause.

TroubleshootingLogic Start START: Peak Tailing Observed (Tf > 1.5) CheckLoad Step 1: Check Sample Load Inject 1/10th concentration Start->CheckLoad IsLoad Does peak shape improve? CheckLoad->IsLoad Physical Cause: Mass Overload Action: Dilute Sample IsLoad->Physical Yes CheckChem Step 2: Evaluate Chemistry (Most Likely for Quinolines) IsLoad->CheckChem No CheckPH Step 3: Check Mobile Phase pH CheckChem->CheckPH PHDecision Is pH 3.5 - 7.0? CheckPH->PHDecision MidPHIssue Cause: Silanol Ionization Action: Lower pH to < 3.0 OR Add TEA Modifier PHDecision->MidPHIssue Yes (Worst Zone) HighPHOption Alternative: High pH (>10) (Requires Hybrid Column) PHDecision->HighPHOption No

Figure 1: Diagnostic logic for isolating physical vs. chemical causes of peak tailing.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my standard C18 column fail with this compound, even with a gradient?

The Mechanism: Standard C18 columns are silica-based.[1][2][3] Even "end-capped" columns possess residual silanol groups (


).[1]
  • The Interaction: At pH values between 3.5 and 8.0, a fraction of these silanols ionize to

    
    .[1] The protonated quinoline nitrogen (
    
    
    
    ) binds to these sites via ion exchange.
  • The Result: This secondary retention mechanism is kinetically slow, causing the "tail" on the chromatogram.

Solution: You must suppress this interaction using one of two methods:

  • Silanol Suppression (Low pH): Lower pH to < 3.0 to keep silanols protonated (neutral).[1]

  • Analyte Suppression (High pH): Raise pH to > 9.0 to keep the quinoline neutral (unprotonated). Note: This requires specific hardware (see Q3).

Q2: I cannot change my column. What mobile phase additives fix this?

If you are restricted to a standard silica C18 column, you must use a Silanol Blocker .

Recommended Additive: Triethylamine (TEA) TEA is a stronger base than the quinoline moiety. It acts by competitively binding to the active silanol sites, effectively "shielding" the column surface from your analyte.

Protocol: Preparation of Mobile Phase with TEA

  • Concentration: Use 10 mM to 20 mM TEA.

  • Buffering: TEA creates a basic solution.[1] You must adjust the pH back down to acidic levels (pH 2.5–3.0) using Phosphoric Acid.[1]

  • Order of Operations (Critical):

    • Dissolve TEA in water.[1]

    • Then add Phosphoric Acid to adjust pH.[1]

    • Then filter.

    • Never add pure TEA to an acidic solution directly, or you risk precipitation/heat issues.

Caution: TEA is not recommended for LC-MS applications due to signal suppression.[1] For LC-MS, use Ammonium Formate or 0.1% Formic Acid (though TEA is more effective for tailing).[1]

Q3: What is the "Gold Standard" column for N-quinolin-6-ylbenzamide?

To permanently resolve tailing without complex additives, switch to a Hybrid Particle Column (e.g., Waters XBridge/BEH or Agilent Poroshell HPH).

Why? These columns use ethylene-bridged hybrid (BEH) particles rather than pure silica.[1] They are resistant to dissolution at high pH.[1]

  • Strategy: Run the analysis at pH 10.0 (using Ammonium Hydroxide or Ammonium Bicarbonate).

  • Result: At pH 10, the quinoline nitrogen (pKa ~4.9) is 100% deprotonated (neutral).[1] Neutral analytes do not interact with silanols.[1] This typically yields sharp, symmetrical peaks (

    
    ).[1]
    

Comparative Data: Mobile Phase Performance

The following table summarizes expected performance based on mobile phase chemistry for N-quinolin-6-ylbenzamide.

Mobile Phase SystemColumn TypeMechanismExpected Tailing (

)
Suitability
Water/MeCN (No Buffer) C18 (Silica)Uncontrolled Ion Exchange2.0 - 3.5 (Fail) Do Not Use
0.1% Formic Acid (pH 2.7) C18 (Silica)Partial Silanol Suppression1.3 - 1.6 (Marginal)LC-MS Compatible
20mM Phosphate + TEA (pH 2.5) C18 (Silica)Competitive Silanol Blocking1.0 - 1.2 (Excellent) UV Only (Best Shape)
10mM NH₄HCO₃ (pH 10.0) Hybrid (BEH) Analyte Neutralization1.0 - 1.1 (Excellent) LC-MS & UV

Mechanistic Visualization

Understanding the "Silanol Effect" is crucial for troubleshooting.

SilanolMechanism cluster_0 Scenario A: Standard Conditions (pH 4-7) cluster_1 Scenario B: With Triethylamine (TEA) Silanol Silanol Site (Si-O⁻) Interaction Strong Ionic Bond (Tailing) Silanol->Interaction Quinoline Quinoline (NH⁺) Quinoline->Interaction Silanol2 Silanol Site (Si-O⁻) Blocked Site Blocked by TEA Silanol2->Blocked High Affinity TEA TEA Modifier (NH⁺) TEA->Blocked Quinoline2 Quinoline (NH⁺) Elution Elutes Freely (Sharp Peak) Quinoline2->Elution Blocked->Quinoline2 Repulsion

Figure 2: Competitive binding mechanism of TEA preventing quinoline-silanol interactions.[1]

References

  • LCGC North America. "The Theory of HPLC Column Chemistry: Silanol Interactions." Chromatography Online. Available at: [https://www.

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoline Benzamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline benzamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes, with a specific focus on the critical parameter of reaction temperature. Quinoline and its derivatives are pivotal in medicinal chemistry, while the benzamide scaffold is a cornerstone in modern drug discovery, making their efficient coupling a significant area of research.[1][2][3]

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter during the optimization of reaction temperature for quinoline benzamide coupling.

Q1: My reaction shows low or no conversion to the desired quinoline benzamide product. What are the likely causes related to temperature?

Possible Causes & Solutions:

  • Insufficient Thermal Energy: Amide bond formation, particularly through cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation, often has a significant activation energy barrier.[4][5] The initial temperature may be too low to overcome this barrier and initiate the catalytic cycle effectively.

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. A good starting point for many palladium-catalyzed systems is around 80-120 °C.[6][7] Monitor the reaction progress at each temperature point by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the minimum effective temperature.

  • Catalyst Inactivity at Low Temperatures: The chosen catalyst system (e.g., a palladium precursor and a phosphine ligand) may require a higher temperature for the formation of the active catalytic species.

    • Solution: Consult the literature for the optimal temperature range for your specific catalyst system. Some modern, highly active catalysts can operate at lower temperatures, even room temperature in some cases.[8] If using a pre-catalyst, ensure it is properly activated, which can sometimes be temperature-dependent.[9]

  • Poor Solubility of Reactants: One or more of your starting materials (the quinoline derivative, the benzamide precursor, or the base) may have poor solubility in the chosen solvent at lower temperatures. This will limit the effective concentration of reactants in the solution.

    • Solution: Before increasing the temperature, visually inspect the reaction mixture for undissolved solids. If solubility is an issue, consider switching to a higher-boiling point solvent that can better dissolve all components at the desired reaction temperature.[10][11] Common high-boiling solvents for these reactions include toluene, xylene, and 1,4-dioxane.[12]

Q2: I'm observing significant byproduct formation, especially at higher temperatures. How can I improve the selectivity of my reaction?

Possible Causes & Solutions:

  • Thermal Decomposition of Reactants or Product: The quinoline or benzamide scaffolds, particularly those with sensitive functional groups, can decompose at elevated temperatures.[13] The desired product itself may also be thermally labile.

    • Solution: Once you have established a temperature at which the reaction proceeds, try to run subsequent experiments at a slightly lower temperature for a longer duration to see if the yield of the desired product improves relative to the byproducts.[10]

  • Side Reactions Becoming Dominant: Higher temperatures can accelerate the rates of undesired side reactions, such as homocoupling of the starting materials or catalyst decomposition.[6][9] For instance, in the Doebner-von Miller quinoline synthesis, high temperatures can promote polymerization of intermediates.[14][15]

    • Solution: A careful temperature screen is crucial. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is often the best strategy. Additionally, ensure your reagents and solvents are pure and anhydrous, as impurities can sometimes catalyze side reactions.[6]

  • Change in Reaction Mechanism or Selectivity: For some complex reactions, the operative mechanism or the regioselectivity can be temperature-dependent. For example, in the Conrad-Limpach-Knorr synthesis of quinolines, lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.[15]

    • Solution: If you are observing a mixture of isomers, a systematic study of the product distribution at different temperatures is warranted. This will help you determine the optimal temperature to favor the formation of the desired regioisomer.

IssuePotential CauseRecommended Starting Temperature RangeKey Optimization Strategy
Low/No ConversionInsufficient thermal energy80-120 °C (for Pd-catalyzed reactions)[6][7]Incremental temperature increase (10-20 °C steps)
Byproduct FormationThermal decompositionLowest effective temperatureDecrease temperature and increase reaction time
Poor SelectivityCompeting side reactionsLowest effective temperatureFine-tune temperature to balance rate and selectivity

Experimental Protocol: Temperature Optimization Screen for a Palladium-Catalyzed Quinoline Benzamide Coupling

This protocol outlines a general procedure for optimizing the reaction temperature for the Buchwald-Hartwig amination of a halo-quinoline with a primary benzamide.

Materials:

  • Halo-quinoline (e.g., 8-bromoquinoline) (1.0 equiv)

  • Benzamide (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Reaction vials suitable for heating

  • Stir plate with heating blocks

Procedure:

  • Preparation of Reaction Vessels: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a series of identical reaction vials.

  • Addition of Reactants: To each vial, add the halo-quinoline and the benzamide.

  • Addition of Solvent: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.

  • Sealing and Heating: Securely seal the vials and place them in a pre-heated heating block set to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

  • Quenching and Analysis: Quench the aliquots by diluting them with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica. Analyze the crude reaction mixture by TLC and LC-MS to determine the conversion to product and the formation of any byproducts.

  • Data Interpretation: Compare the results from the different temperatures to identify the optimal balance between reaction rate and selectivity.

Temperature_Optimization_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Decision Prep_Catalyst Dispense Catalyst, Ligand, & Base Add_Reactants Add Halo-quinoline & Benzamide Prep_Catalyst->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Heat Heat Vials to Set Temperatures (e.g., 80°C, 100°C, 120°C) Add_Solvent->Heat Monitor Monitor by TLC/LC-MS (e.g., at 2, 4, 8, 24h) Heat->Monitor Analyze Analyze Conversion & Byproducts Monitor->Analyze Optimize Identify Optimal Temperature Analyze->Optimize

Caption: Workflow for Temperature Optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems used for quinoline benzamide coupling, and how does temperature affect them?

The two most prevalent methods for forming the C-N bond in quinoline benzamide synthesis are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5]

  • Buchwald-Hartwig Amination: This is a versatile and widely used method.[12][16] It typically employs a palladium(0) catalyst with a phosphine ligand. The reaction temperature is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] While early systems required high temperatures (often >100 °C), modern catalyst systems with bulky, electron-rich phosphine ligands can facilitate the reaction at lower temperatures, sometimes even at room temperature.[8]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst.[5] Traditionally, Ullmann reactions require harsh conditions, including very high temperatures (often in excess of 200 °C) and polar aprotic solvents.[5][17] However, the development of ligand-assisted Ullmann reactions has allowed for significantly milder conditions, although they often still require higher temperatures than the most active palladium systems.[18][19]

Q2: Can microwave heating be used to optimize the reaction temperature?

Yes, microwave-assisted synthesis is an excellent technique for rapidly optimizing reaction conditions, including temperature.[20][21] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and sometimes improve yields.[22][23] Temperature-controlled microwave reactors allow for precise and reproducible heating, making them ideal for screening different temperatures quickly and efficiently.

Q3: Besides temperature, what other parameters should I consider optimizing?

While temperature is a critical parameter, a successful quinoline benzamide coupling often requires the optimization of several other factors in concert:

  • Catalyst and Ligand: The choice of metal catalyst and, in the case of palladium, the phosphine ligand, is paramount. The ligand influences the stability and reactivity of the catalytic species.[4][9]

  • Base: The strength and solubility of the base are crucial. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The base plays a key role in the deprotonation of the amine.[4]

  • Solvent: The solvent must be able to dissolve all reactants and be stable at the reaction temperature. Common choices include toluene, dioxane, and DMF.[10][12]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR')L_n]^+X^- OxAdd->AmineCoord Amine (R'NH_2) Coordination Deprotonation Ar-Pd(II)(NR')L_n AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NHR' Deprotonation->Product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

References

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.
  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). BenchChem.
  • Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023). ResearchGate.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. (n.d.). PubMed.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023). ACS Publications.
  • The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. (n.d.). ResearchGate.
  • Application Notes and Protocols for 3,4-dimethyl-N-(8-quinolinyl)benzamide as a Ligand in Catalysis. (n.d.). BenchChem.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI.
  • Optimizing reaction conditions for the sulfonylamination of quinolines. (n.d.). BenchChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Optimization of reaction conditions for quinolone synthesis. (n.d.). BenchChem.
  • Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. (n.d.). BenchChem.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PubMed Central.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). (n.d.). Canadian Journal of Chemistry.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications.
  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (n.d.). ScienceOpen.
  • Optimization of reaction parameters for the preparation of benzo‐[h]quinoline‐4‐carboxylic acid. (n.d.). Wiley Online Library.
  • Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. (2005). ACS Publications.
  • Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions. (2023). RSC Publishing.
  • Nickel‐catalyzed C−H couplings of quinoline benzamides with epoxides (a) and oxetanes (b). (n.d.). ResearchGate.
  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. (n.d.). ResearchGate.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PubMed Central.
  • Identification of common byproducts in quinoline synthesis. (n.d.). BenchChem.
  • side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem.
  • Technical Support Center: 2-Chloro-N-quinolin-5-yl-benzamide. (n.d.). BenchChem.
  • Amide synthesis by aminocarbonylation. (n.d.). Organic Chemistry Portal.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). Wiley Online Library.
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central.
  • Mechanism-Driven Development of N‑(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023). Figshare.
  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. (n.d.). BenchChem.

Sources

Technical Support Center: Overcoming Assay Interference from N-quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. As application scientists, we frequently encounter promising chemical scaffolds that exhibit erratic behavior during hit validation. N-quinolin-6-ylbenzamide is a prime example of a compound that often flags as a hit in primary screens but fails in downstream functional assays.

This guide is designed to help researchers and drug development professionals decouple the intrinsic photophysics of the quinoline scaffold from genuine biological activity.

Understanding the Causality: Why Does Interference Occur?

Q: Why does N-quinolin-6-ylbenzamide consistently cause false positives or false negatives in our primary biochemical screens?

A: The interference is a direct result of the compound's molecular architecture. N-quinolin-6-ylbenzamide features a bicyclic aromatic heterocycle (the quinoline ring) conjugated with a benzamide group. This extended π-electron system readily absorbs light in the UV-to-blue spectrum and emits fluorescence. The quinoline scaffold is a known structural motif that can absorb light energy and subsequently emit it as fluorescence, leading to high background signals in assays that rely on fluorescence detection [1].

If your primary assay utilizes standard fluorophores (e.g., FITC, Coumarin, or DAPI), the compound's autofluorescence directly overlaps with the assay readout. This causes false positives through additive fluorescent signaling, or false negatives via the Inner Filter Effect (where the compound absorbs the excitation light intended for the assay's fluorophore).

Diagnostic & Resolution Workflow

Before abandoning the N-quinolin-6-ylbenzamide scaffold as a Pan-Assay Interference Compound (PAINS), you must systematically determine if the activity is a genuine biological interaction or a photophysical artifact.

InterferenceWorkflow Hit Primary Screen Hit: N-quinolin-6-ylbenzamide Profile Protocol A: Intrinsic Fluorescence Profiling Hit->Profile Decision Does compound emission overlap with assay? Profile->Decision Artifact Assay Artifact (False Positive/Negative) Decision->Artifact  Yes   Valid Genuine Hit Proceed to Functional Assay Decision->Valid  No   Mitigate Protocol B: Implement TR-FRET or Red-Shift Artifact->Mitigate ReScreen Re-screen Compound in Orthogonal Assay Mitigate->ReScreen ReScreen->Valid  Activity Confirmed  

Diagnostic workflow for isolating and resolving quinoline-induced fluorescence interference.

Mitigation Strategies: Engineering a Self-Validating System

Q: How can we rescue the screening data for this compound without changing the biological target?

A: You must decouple the compound's nanosecond photophysics from the assay's detection mechanism. We recommend transitioning to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

The Causality of TR-FRET: Standard fluorescence (including quinoline autofluorescence) occurs on the nanosecond (ns) timescale. TR-FRET utilizes lanthanide chelates (like Europium, Eu³⁺) which possess forbidden f-f electron transitions, resulting in emission lifetimes in the millisecond (ms) range. By introducing a time-delayed measurement, TR-FRET effectively eliminates interference from autofluorescence and light scattering [2]. The TR-FRET assay using lanthanide cryptate is useful for determining the “true” signal by considering a short time delay between noise and the emitted signal[3]. This temporal gating provides an absolute mathematical subtraction of the interference.

Quantitative Photophysical Comparison

To guide your assay redevelopment, the table below summarizes the photophysical properties driving the interference and the rationale for orthogonal approaches.

Fluorophore / ScaffoldTypical ExcitationTypical EmissionFluorescence LifetimeInterference Potential
N-quinolin-6-ylbenzamide 320 - 380 nm400 - 500 nm~1 - 10 nsHigh (Autofluorescence)
Standard FITC / Coumarin 350 - 490 nm450 - 520 nm~1 - 5 nsHigh (Spectral Overlap)
Alexa Fluor 647 (Red-Shift) 650 nm665 nm~1 nsLow (Bypasses Excitation)
Europium Cryptate (TR-FRET) 337 nm620 nm1,000,000 ns (1 ms)Ultra-Low (Time-Gated)

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Implement the following workflows to profile and bypass the interference.

Protocol A: Intrinsic Fluorescence Profiling (The "Compound-Only" Control)

This protocol isolates the compound's photophysics from biological activity. If fluorescence increases linearly with compound concentration in the absence of the target, the primary screen signal is an artifact.

  • Buffer Preparation: Prepare the exact biochemical buffer used in your primary assay (including all salts, detergents, and BSA), but omit the biological target and assay fluorophores.

  • Compound Titration: Prepare a 10-point serial dilution of N-quinolin-6-ylbenzamide in the buffer, ranging from 0.1 µM to 100 µM, in a black, low-volume 384-well plate.

  • Blanking: Include a minimum of 8 wells containing only DMSO/buffer as a baseline noise control.

  • Spectral Scanning: Using a fluorescence microplate reader, excite the plate at the primary assay's excitation wavelength (e.g., 350 nm).

  • Emission Read: Scan the emission spectra from 400 nm to 600 nm.

  • Data Interpretation: Plot the emission intensity against compound concentration. A concentration-dependent increase in signal confirms intrinsic autofluorescence.

Protocol B: TR-FRET Implementation for Quinoline Scaffolds

This protocol utilizes temporal gating to mathematically eliminate the nanosecond background fluorescence of the quinoline core.

  • Reagent Labeling: Conjugate your biological target with a Lanthanide donor (e.g., Europium cryptate, emission 620 nm) and the interacting ligand with a compatible acceptor (e.g., d2 or Alexa Fluor 647, emission 665 nm).

  • Assay Assembly: In a white 384-well plate, combine the labeled target, labeled ligand, and the N-quinolin-6-ylbenzamide compound. TR-FRET is an ultra-low background technique that allows the measurement of any reaction in which two labeled entities come in proximity, minimizing photobleaching[4].

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Temporal Gating Configuration: Configure your microplate reader with a delay time of 50 µs post-excitation (using a 337 nm laser) and an integration window of 400 µs .

  • Ratiometric Readout: Measure the emission at both 620 nm (donor) and 665 nm (acceptor). Calculate the TR-FRET signal by taking the ratio of 665 nm / 620 nm.

  • Validation: Because the reader waits 50 µs before collecting light, the 1–10 ns autofluorescence of N-quinolin-6-ylbenzamide has completely decayed. Any residual signal reduction is a genuine disruption of the biological target-ligand interaction.

References

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from[Link]

  • MDPI. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. Retrieved from [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from[Link]

Sources

Technical Support Center: Scaling Up N-quinolin-6-ylbenzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-Q6B-SCALE-UP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Transitioning from mg-scale discovery to kg-scale process for N-quinolin-6-ylbenzamide.

Executive Summary & Strategic Direction

User Query: "How do I scale up the synthesis of N-quinolin-6-ylbenzamide without using column chromatography?"

Scientist's Assessment: In discovery chemistry (milligram scale), amide couplings often utilize costly coupling reagents (HATU, EDC) and chromatographic purification.[1] For kilogram-scale production, these methods are economically and environmentally unviable.[1][2]

The Solution: Transition to a Schotten-Baumann biphasic system or a controlled Acid Chloride protocol.[2] This route utilizes inexpensive benzoyl chloride, manages the exothermic nature of the reaction via controlled addition, and allows for purification via crystallization, eliminating the need for silica gel columns.[1]

Core Reaction Scheme
  • Reactants: 6-Aminoquinoline + Benzoyl Chloride[2]

  • Base: Aqueous Na₂CO₃ or Pyridine (solvent dependent)[1]

  • Solvent: 2-MeTHF (Green alternative to DCM) or Ethyl Acetate[1][2]

Validated Scale-Up Protocol (The "Self-Validating" System)

This protocol is designed to be self-indicating; color changes and solubility shifts serve as process analytical technology (PAT) without needing constant HPLC monitoring.[2]

Phase 1: The Reaction (Schotten-Baumann Conditions)[3][4][5]

Step 1: Preparation of the Amine Solution

  • Charge a reactor with 6-Aminoquinoline (1.0 equiv) .

  • Add 2-MeTHF (10 volumes) . Note: 2-Methyltetrahydrofuran is preferred over DCM for scale-up due to higher boiling point and easier water separation.[2]

  • Add Aqueous Na₂CO₃ (2.5 equiv, 10% w/w solution) .

  • Cooling: Cool the biphasic mixture to 0–5 °C. Critical: 6-aminoquinoline is prone to oxidation (darkening) at higher temperatures in solution.

Step 2: Controlled Addition (The Exotherm) [1]

  • Dissolve Benzoyl Chloride (1.1 equiv) in minimal 2-MeTHF.

  • Action: Add the acid chloride solution dropwise over 1–2 hours.

  • Control Parameter: Maintain internal temperature < 10 °C.

  • Why? Rapid addition causes an exotherm that promotes bis-acylation (impurity) and hydrolysis of the acid chloride.

Step 3: Reaction Monitoring

  • Allow to warm to 20 °C and stir for 2 hours.

  • IPC (In-Process Control): Check TLC or HPLC. Target: < 0.5% unreacted 6-aminoquinoline.

  • If amine remains:[3][4][5] Add 0.1 equiv Benzoyl Chloride.[2]

Phase 2: Work-Up & Isolation (Chromatography-Free)[1][2]

Step 4: Phase Separation

  • Stop agitation.[2] Allow layers to separate.[2][5]

  • Discard the lower aqueous layer (contains NaCl, NaHCO₃).[1]

  • Troubleshooting: If an emulsion forms, add saturated brine or filter through a Celite pad (only if solids are present).[1]

Step 5: Impurity Wash [2]

  • Wash organic layer with 5% NaHCO₃ (removes Benzoic Acid byproduct).[1][2]

  • Wash organic layer with 0.5 M HCl (Optional/Risky).[1][2]

    • Expert Note: Be extremely careful here.[2] The quinoline ring nitrogen is basic (pKa ~4.9). Strong acid washes will protonate your product and pull it into the water. If you must remove unreacted amine, use a pH 3–4 citrate buffer wash, which may selectively protonate the more basic unreacted aniline over the amide product, though crystallization is safer.[1]

Step 6: Crystallization (The Purification) [1][6]

  • Concentrate the organic layer to ~3 volumes.

  • Solvent Swap: Add Ethanol (5 volumes) and distill again to remove residual 2-MeTHF.[2]

  • Precipitation: Heat to reflux to ensure full dissolution, then slowly cool to 0 °C.[1]

  • Anti-solvent: If yield is low, slowly add Water (dropwise) to the ethanol solution until turbidity persists, then cool.[1]

Troubleshooting Guide & FAQs

Issue 1: "My product is turning pink/black during drying."

Diagnosis: Oxidation of residual 6-aminoquinoline or trace phenol impurities.[2] Fix:

  • Ensure the reaction went to full completion (no starting amine left).[2]

  • Charcoal Treatment: During the recrystallization step (Step 6), add activated carbon (5 wt%) to the hot ethanol solution, stir for 30 mins, and filter hot. This removes colored oxidation byproducts.[2]

Issue 2: "The product is oiling out instead of crystallizing."

Diagnosis: The solution is too concentrated, or the anti-solvent (water) was added too fast.[1] Fix:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Seed Crystals: Add a small amount of pure N-quinolin-6-ylbenzamide seed crystals at the cloud point.

  • Slower Cooling: Use a controlled cooling ramp (e.g., 5 °C per hour).

Issue 3: "I have high levels of Benzoic Acid in the final product."

Diagnosis: Inefficient base wash or hydrolysis of excess benzoyl chloride during the quench. Fix: Ensure the post-reaction wash with 5% NaHCO₃ (Step 5) is thorough. Benzoic acid forms a water-soluble sodium salt at pH > 7.[2] Verify the pH of the aqueous waste layer is > 8.

Issue 4: "Yield is lower than expected (< 70%)."

Diagnosis: Product loss to the aqueous layer during workup. Fix: The quinoline nitrogen can be protonated. If your aqueous wash was too acidic (pH < 4), your product is in the water.[1]

  • Test: Take the aqueous waste, basify to pH 10 with NaOH.[1] If a precipitate forms, that is your product.[1][5] Extract it back with DCM.[2][5]

Visual Workflow (Process Logic)

The following diagram illustrates the optimized decision tree for the scale-up process.

G Start Start: 6-Aminoquinoline Dissolve Dissolve in 2-MeTHF + Aq. Na2CO3 (Biphasic) Start->Dissolve Addition Controlled Addition of Benzoyl Chloride (<10°C) Dissolve->Addition Reaction Stir 20°C (2 hrs) Addition->Reaction IPC IPC: Is Amine < 0.5%? Reaction->IPC AddMore Add 0.1 eq Benzoyl Chloride IPC->AddMore No Sep Phase Separation (Discard Aqueous) IPC->Sep Yes AddMore->Reaction Wash Wash Organic Layer (NaHCO3 -> Water) Sep->Wash Cryst Solvent Swap to Ethanol + Crystallization Wash->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product: N-quinolin-6-ylbenzamide Filter->Final

Caption: Optimized Schotten-Baumann workflow for N-quinolin-6-ylbenzamide, highlighting the critical temperature control point and IPC loop.

Quantitative Data Summary

ParameterDiscovery Scale (mg)Production Scale (kg)Rationale
Reagent HATU / EDCBenzoyl ChlorideCost reduction (>90%) & atom economy.[1][2]
Solvent DMF / DCM2-MeTHF / Ethyl AcetateGreen chemistry compliance; easier solvent recovery.[2]
Purification Flash Column (SiO₂)Crystallization (EtOH/H₂O)Scalability; columns are impractical at kg scale.[1][2]
Yield Target 60–80%> 85%Optimized stoichiometry and recovery from mother liquor.
Temp Control RT (uncontrolled)0–10 °C (Active Cooling)Prevents impurity formation (bis-acylation) and controls exotherm.[1][2]

References

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Retrieved from [Link][1]

  • Green Chemistry Solvents . ACS GCI Pharmaceutical Roundtable. Retrieved from [Link] (Guidance on replacing DCM with 2-MeTHF).

Sources

addressing solvent incompatibility with N-quinolin-6-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-quinolin-6-ylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during experimental work: solvent incompatibility. The unique chemical structure of N-quinolin-6-ylbenzamide, possessing both polar, hydrogen-bonding moieties and a large, non-polar aromatic system, often leads to solubility issues that can derail experiments. This guide provides in-depth, evidence-based troubleshooting strategies and foundational knowledge to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My N-quinolin-6-ylbenzamide is not dissolving in my chosen solvent. What is the underlying chemical reason for this?

Answer:

The solubility behavior of N-quinolin-6-ylbenzamide is dictated by its distinct molecular architecture. The molecule is comprised of two key components: a quinoline ring system and a benzamide group. This creates a molecule with conflicting solubility preferences.

  • The Benzamide Group (-C(=O)NH-): This functional group is highly polar. The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor.[1] This allows for strong interactions with polar, protic solvents (like water, methanol) and polar, aprotic solvents (like DMSO).[2][3]

  • The Quinoline and Benzene Rings: These fused aromatic rings constitute a large, rigid, and non-polar (lipophilic) portion of the molecule. This part of the structure prefers to interact with non-polar or moderately polar organic solvents and is poorly solvated by highly polar solvents like water.[4]

The challenge arises because a solvent that is ideal for one part of the molecule may be unsuitable for the other. For instance, a non-polar solvent like hexane will not effectively solvate the polar amide group, while a highly polar solvent like water struggles to solvate the extensive aromatic system. This duality is the primary reason for the observed solubility difficulties. The fundamental principle of "like dissolves like" is key; a solvent must be able to accommodate both the polar and non-polar characteristics of the molecule to be effective.[5]

FAQ 2: What are the recommended starting solvents for dissolving N-quinolin-6-ylbenzamide?

Answer:

Based on the molecule's structure, the most effective solvents are typically polar aprotic solvents that can act as strong hydrogen bond acceptors.[2]

Primary Recommendations:

  • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the top-tier choices. They are highly polar and their oxygen atoms readily accept hydrogen bonds from the amide N-H group, while their organic nature helps solvate the aromatic rings.[2][6] Many complex organic molecules, including quinoline derivatives, show good solubility in these solvents.[7][8]

Secondary Recommendations:

  • Polar Protic Solvents: Alcohols like methanol and ethanol can be effective, as they can both donate and accept hydrogen bonds.[9] However, their solvating power for this specific molecule may be less than that of DMSO or DMF. Gentle heating can often significantly improve solubility in these alcohols.[7]

  • Other Aprotic Solvents: Acetone and Acetonitrile may also be used, though they are generally less powerful solvents for amides compared to DMSO or DMF.[9]

Solvents to Avoid for Primary Dissolution:

  • Non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether)

  • Water (at room temperature)[4]

The following table summarizes the properties of recommended solvents to guide your selection.

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20°C)TypeExpected Solubility
DMSOC₂H₆OS18947.2Polar AproticHigh
DMFC₃H₇NO15336.7Polar AproticHigh
MethanolCH₄O64.632.6Polar ProticModerate (Improves with heat)
EthanolC₂H₆O7824.6Polar ProticModerate (Improves with heat)
AcetoneC₃H₆O5620.7Polar AproticLow to Moderate
AcetonitrileC₂H₃N8237.5Polar AproticLow to Moderate
WaterH₂O10080.1Polar ProticVery Low (Slightly better in hot water)[4]

Data compiled from multiple sources.[10][11][12]

FAQ 3: My compound dissolved initially but then precipitated out of solution. What causes this and how can I prevent it?

Answer:

Precipitation during an experiment is a common sign that the solution has become supersaturated. This typically happens for one of two reasons:

  • Change in Temperature: If you used heat to dissolve the N-quinolin-6-ylbenzamide, the solution may become supersaturated as it cools to room temperature or is placed in an ice bath.[7] Solubility is often highly dependent on temperature.

  • Change in Solvent Composition (Anti-solvent Effect): This is the most frequent cause during a reaction or workup. If you add a second solvent (an "anti-solvent") in which your compound is not soluble, it will crash out of solution.[13] For example, adding water or a non-polar organic solvent to a DMSO solution of your compound will likely cause immediate precipitation.

Troubleshooting and Prevention Strategies:

  • Maintain Temperature: If heating was required for dissolution, try to maintain that temperature throughout your experiment, if the reaction conditions permit.

  • Use a Co-solvent System: Instead of relying on a single solvent, use a pre-mixed co-solvent system that maintains solubility even after adding other reagents. This is a highly effective strategy.[7]

  • Increase Solvent Volume: The simplest solution can be to work in a more dilute environment. Increasing the total volume of your primary solvent can keep the compound below its saturation point.

  • Solvent Matching of Reagents: If you need to add another reagent, dissolve it in the same primary solvent (e.g., DMSO) before adding it to the reaction mixture, rather than adding it neat or in a different, incompatible solvent.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Solvent Selection

When faced with solubility issues, a systematic approach is more effective than random trial and error. The following workflow, represented as a decision-making diagram, guides you from initial solvent choice to optimization.

Solvent_Selection_Workflow start Start: Dissolve N-quinolin-6-ylbenzamide in primary solvent (DMSO or DMF) at Room Temperature. dissolved Does it dissolve completely? start->dissolved success Success! Proceed with experiment. dissolved->success  Yes heat Gently heat the mixture (e.g., 40-50°C). dissolved->heat  No dissolved_heat Does it dissolve with heat? heat->dissolved_heat success_heat Success! Maintain heat if possible. Be aware of potential precipitation upon cooling. dissolved_heat->success_heat  Yes cosolvent Investigate a Co-Solvent System. (See Protocol 1) dissolved_heat->cosolvent  No end_cosolvent Proceed using optimized co-solvent ratio. cosolvent->end_cosolvent

Caption: A decision tree for systematic solvent selection.

Protocol 1: Small-Scale Solubility Test for Co-Solvent Systems

This protocol allows you to empirically and efficiently determine an effective co-solvent ratio for your experiment.

Objective: To find the minimum amount of a "good" solvent (e.g., DMSO) needed to keep N-quinolin-6-ylbenzamide dissolved in your primary "reaction" solvent.

Materials:

  • N-quinolin-6-ylbenzamide

  • Primary "good" solvent (e.g., DMSO)

  • Secondary "reaction" solvent (the solvent required for your experimental conditions, e.g., water, ethanol, or buffer)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Stock: Weigh out a small, representative amount of N-quinolin-6-ylbenzamide into a vial (e.g., 1-2 mg).

  • Add Reaction Solvent: Add a volume of your secondary "reaction" solvent to the vial to match the final concentration you desire in your experiment. Vortex thoroughly. The compound will likely remain as a suspension.

  • Titrate with Good Solvent: Begin adding the primary "good" solvent (DMSO) dropwise or in small, measured increments (e.g., 1-5% of the total volume at a time).

  • Vortex and Observe: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Determine Endpoint: Continue adding the "good" solvent until the solid is completely dissolved and the solution is clear.

  • Calculate Ratio: Calculate the final volume percentage of each solvent. For example, if you achieved dissolution with 900 µL of buffer and 100 µL of DMSO, your effective co-solvent system is 9:1 buffer:DMSO (or 10% DMSO).

  • Safety Margin: It is best practice to use a slightly higher percentage of the "good" solvent in your actual experiment (e.g., 12-15% DMSO in the example above) to provide a safety margin against precipitation.

Understanding Solute-Solvent Interactions

The ability of a solvent to dissolve N-quinolin-6-ylbenzamide is dependent on its capacity to form favorable intermolecular interactions, primarily hydrogen bonds.

H_Bonding cluster_0 Interaction with Polar Protic Solvent (Methanol) cluster_1 Interaction with Polar Aprotic Solvent (DMSO) amide_N N-H methanol_O H-O-CH3 amide_N->methanol_O H-bond (donor) amide_O C=O methanol_H H-O-CH3 methanol_H->amide_O H-bond (acceptor) amide_N2 N-H dmso_O (CH3)2S=O amide_N2->dmso_O H-bond (donor) amide_O2 C=O

Sources

identifying impurities in synthesized N-quinolin-6-ylbenzamide batches

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Profiling & Troubleshooting for N-quinolin-6-ylbenzamide Synthesis

Introduction

Synthesizing N-(quinolin-6-yl)benzamide (CAS: N/A for specific batch, generic structure derived from 6-aminoquinoline amidation) appears deceptively simple: a standard Schotten-Baumann or nucleophilic acyl substitution between 6-aminoquinoline and benzoyl chloride. However, the heterocylic nitrogen on the quinoline ring and the nucleophilicity of the amide bond introduce specific impurity profiles that often evade standard detection.

This guide moves beyond basic "textbook" chemistry to address the process-specific impurities encountered in high-purity applications (e.g., kinase inhibitor scaffolds). It is designed to help you identify, quantify, and eliminate these contaminants.

Visualizing the Impurity Landscape

Before troubleshooting, we must map where impurities originate. The diagram below details the reaction pathway and the genesis of common contaminants (Impurities A, B, C, and D).

ImpurityMap SM1 SM1: 6-Aminoquinoline Product TARGET: N-(quinolin-6-yl)benzamide SM1->Product Amidation ImpA Impurity A (Unreacted SM1) SM1->ImpA Incomplete Conv. SM2 SM2: Benzoyl Chloride SM2->Product ImpB Impurity B (Benzoic Acid) SM2->ImpB Hydrolysis (H2O) ImpC Impurity C (Bis-benzoylated Imide) Product->ImpC Excess SM2 / High Temp ImpD Impurity D (N-Oxide) Product->ImpD Oxidation (Air/Peroxides)

Figure 1: Reaction pathway showing the origin of critical impurities.[1][2] Note that Impurity C arises from the over-reaction of the target product itself.

Module 1: The "Ghost" Impurities (Starting Material Carryover)

Q: I see a persistent peak at a slightly lower retention time than my product. Is it unreacted amine?

A: Likely, yes. Impurity A (6-Aminoquinoline) is the most common contaminant.

  • Mechanism: Incomplete coupling due to catalyst deactivation or stoichiometric imbalance.

  • Detection:

    • HPLC: 6-Aminoquinoline is more polar than the amide product. In a standard C18 Reverse Phase method (Water/ACN), it typically elutes before the product.

    • UV Profile: Look for a distinct UV max shift. The amide functionality typically causes a bathochromic shift (red shift) compared to the free amine.

  • Troubleshooting Protocol:

    • Check pH: The quinoline nitrogen is basic (pKa ~4.9). If your reaction mixture is too acidic, the amine protonates and becomes non-nucleophilic, halting the reaction. Ensure you are using a base scavenger (TEA or Pyridine) in >2.0 equivalents.

    • TLC Visualization: Use Ninhydrin stain? No. Aromatic amines stain poorly. Use UV (254 nm) or an Iodine chamber . The free amine usually fluoresces more intensely than the amide.

Q: My product has a sharp, acidic smell and a fronting peak in HPLC. What is it?

A: This is Impurity B (Benzoic Acid) .

  • Origin: Hydrolysis of Benzoyl Chloride by ambient moisture.

  • Removal: Unlike the quinoline impurities, this is acidic.[3]

    • Action: Wash the organic reaction layer with saturated NaHCO₃ (aq) .[4] The benzoic acid converts to sodium benzoate (water-soluble) and partitions into the aqueous layer.

Module 2: The "Over-Reaction" (Side Products)

Q: I found a lipophilic impurity eluting after my product (High RRT). It has the same UV spectrum but double the molecular weight?

A: You have formed the Bis-benzoylated Imide (Impurity C) .

  • Structure: N-benzoyl-N-(quinolin-6-yl)benzamide.

  • Cause: This occurs when the amide proton (N-H) is deprotonated by a strong base (or excess base) in the presence of excess Benzoyl Chloride. The amide nitrogen attacks a second equivalent of the acid chloride.

  • Prevention:

    • Strict Stoichiometry: Do not use >1.1 equivalents of Benzoyl Chloride.

    • Temperature Control: Keep the addition of Benzoyl Chloride at 0°C . The second acylation has a higher activation energy; it typically happens when the reaction exotherms uncontrolled.

  • Salvage: If this impurity is present, reflux the crude mixture in ethanol with 1M NaOH for 30 minutes. The imide bond is much more labile (unstable) than the desired amide bond. It will selectively hydrolyze back to the target product.

Module 3: Analytical Method Troubleshooting

Q: My HPLC peaks are tailing significantly. Is my column dead?

A: Not necessarily. The Quinoline Nitrogen is the culprit.

  • The Physics: The nitrogen atom at position 1 of the quinoline ring is basic. It interacts with residual silanol groups (Si-OH) on the silica backbone of your HPLC column, acting like a "sticky" spot that drags the peak.

  • The Fix: You must suppress this ionization or block the silanols.

    • Method A (High pH): Use a hybrid column (e.g., Waters XBridge) that tolerates pH 10. Run with Ammonium Bicarbonate buffer. The basic nitrogen will be deprotonated (neutral) and elute sharply.

    • Method B (Ion Pairing): Add 0.1% Triethylamine (TEA) or Ammonium Acetate to your mobile phase. The TEA saturates the silanol sites, preventing the quinoline from sticking.

Q: How do I interpret the LC-MS data for these impurities?

Use the table below to correlate m/z values with specific impurities.

CompoundStructureMolecular WeightESI+ (m/z)Elution Order (RP-HPLC)
6-Aminoquinoline SM1144.17145.2 [M+H]⁺1 (Early)
Benzoic Acid Impurity122.12123.1 [M+H]⁺2
Target Product Amide248.28249.3 [M+H]⁺ 3
Bis-Amide Impurity352.39353.4 [M+H]⁺4 (Late)

Module 4: Purification Decision Tree

When recrystallization fails, use this logic flow to determine the best purification strategy.

PurificationTree Start Crude Mixture Analysis CheckImp Dominant Impurity? Start->CheckImp ImpA Unreacted Amine (SM1) CheckImp->ImpA ImpB Benzoic Acid CheckImp->ImpB ImpC Bis-Amide (Imide) CheckImp->ImpC ActionA Column Chromatography (DCM:MeOH 95:5) ImpA->ActionA Polarity Diff ActionB Base Wash (Sat. NaHCO3) ImpB->ActionB Acid/Base Ext ActionC Selective Hydrolysis (NaOH/EtOH Reflux) ImpC->ActionC Chemical Edit

Figure 2: Decision matrix for purification based on the dominant impurity profile.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanisms and amide coupling side reactions).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Authoritative review on amide synthesis impurities and optimization).

  • Dolan, J. W. (2002). "Peak Tailing and Column Aging." LCGC North America. (Technical grounding for silanol interactions with basic nitrogen heterocycles like quinoline).

  • BenchChem Technical Support. (2025). Strategies to reduce impurities in benzamide synthesis. (Specific troubleshooting for benzoyl chloride hydrolysis and stoichiometry).

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) and Comparative Efficacy of N-quinolin-6-ylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of the Nociceptin/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor (formerly ORL-1), introduced a complex fourth dimension to the opioid receptor family[1]. While classical opioid receptors (mu, delta, kappa) are well-established targets for analgesia, NOP receptor activation often yields complex, sometimes pronociceptive or anti-opioid effects depending on the physiological context[2]. Consequently, selective NOP receptor antagonists have emerged as highly sought-after therapeutic candidates for neuropathic pain, depression, and substance abuse[3].

Among the most privileged scaffolds discovered for NOP antagonism is the N-quinolin-6-ylbenzamide class, with JTC-801 serving as its flagship derivative[4]. This guide provides an in-depth structure-activity relationship (SAR) analysis of N-quinolin-6-ylbenzamide analogs, objectively compares their pharmacological performance against alternative peptide and non-peptide antagonists, and outlines self-validating experimental protocols for evaluating novel derivatives in your own laboratory.

Pharmacophore Deconstruction: The N-quinolin-6-ylbenzamide Scaffold

The architectural brilliance of the N-quinolin-6-ylbenzamide scaffold lies in its modularity. It effectively mimics the N-terminal sequence of the endogenous N/OFQ peptide while maintaining the physicochemical properties necessary for central nervous system (CNS) penetration[5].

SAR Core N-quinolin-6-ylbenzamide Core Scaffold Quinoline Quinoline Ring (Receptor Anchoring & Basicity) Core->Quinoline Benzamide Benzamide Linker (Spatial Orientation) Core->Benzamide Phenoxy Phenoxy/Alkyl Tail (Hydrophobic Pocket Binding) Core->Phenoxy

Logical breakdown of the N-quinolin-6-ylbenzamide pharmacophore and its SAR components.

SAR Insights & Causality
  • The Quinoline Ring (Anchoring Domain): The basic nitrogen of the quinoline ring is non-negotiable. Molecular docking and mutagenesis studies reveal that this nitrogen forms a critical salt bridge with the highly conserved aspartic acid residue (Asp130^3.32) in the transmembrane helix 3 (TM3) of the NOP receptor[4]. In analogs like JTC-801, the addition of a 4-amino group and a 2-methyl group to the quinoline ring significantly increases the basicity (pKa) of the quinoline nitrogen, thereby strengthening the ionic interaction with Asp130 and driving sub-nanomolar affinity[1].

  • The Benzamide Linker (Conformational Director): The amide bond restricts the rotational degrees of freedom between the quinoline head and the hydrophobic tail. This rigidity is a deliberate design choice; it forces the molecule into a bioactive "V-shape" conformation that perfectly complements the orthosteric binding site of the NOP receptor, preventing off-target binding to classical opioid receptors[5].

  • The Phenoxy/Alkyl Tail (Hydrophobic Engagement): The terminal phenoxy group (often modified with ethyl or methyl ethers) projects into a deep, lipophilic pocket formed by TM5 and TM6[4]. Modifying the length and branching of this tail directly dictates the ligand's functional efficacy, shifting the molecule from a partial agonist to a pure antagonist by sterically hindering the inward movement of TM6 required for G-protein coupling.

Comparative Efficacy: N-quinolin-6-ylbenzamides vs. Alternatives

When selecting a NOP receptor antagonist for preclinical development, researchers must weigh binding affinity against pharmacokinetic viability. Below is an objective comparison of the N-quinolin-6-ylbenzamide analog (JTC-801) against two primary alternatives: SB-612111 (a spiropiperidine small molecule) and UFP-101 (a synthetic peptide).

ParameterJTC-801 (N-quinolin-6-ylbenzamide)SB-612111 (Spiropiperidine)UFP-101 (Peptide Analog)
Molecular Class Small MoleculeSmall MoleculePeptide (13 amino acids)
NOP Binding Affinity (

)
8.2 nM0.3 nM0.2 nM
Functional Antagonism (

)
44.0 nM4.1 nM1.0 nM
Selectivity (NOP vs. Mu/Kappa/Delta) > 100-fold> 1000-fold> 3000-fold
Blood-Brain Barrier (BBB) Permeability High (Systemically active)Moderate to HighZero (Requires i.c.v. injection)
Oral Bioavailability YesLimitedNo
Primary Research Utility In vivo systemic pain models[3]In vitro / In vivo mappingIn vitro receptor mapping

Scientist's Verdict: While UFP-101 and SB-612111 exhibit superior raw binding affinities, they are heavily constrained by their pharmacokinetic profiles. UFP-101 cannot cross the BBB, rendering it useless for systemic in vivo studies without invasive intracerebroventricular (i.c.v.) administration[2]. SB-612111 has better permeability but suffers from rapid metabolic clearance. The N-quinolin-6-ylbenzamide scaffold (JTC-801) strikes the optimal balance: it retains potent nanomolar antagonism while possessing the lipophilicity and metabolic stability required for oral administration and systemic CNS target engagement[3].

Mechanistic Pathway & Target Engagement

The NOP receptor is a Class A G-protein coupled receptor (GPCR) that exclusively couples to inhibitory ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 proteins. Understanding this pathway is critical for designing functional assays.

Signaling Antagonist N-quinolin-6-ylbenzamide (e.g., JTC-801) NOP NOP Receptor (GPCR Class A) Antagonist->NOP Blocks Gi Gi/o Protein Coupling NOP->Gi Prevents Activation AC Adenylate Cyclase (Inhibition Blocked) Gi->AC Restores cAMP IonChannels Ca2+/K+ Channels (Normal Function Restored) Gi->IonChannels Modulates

Mechanism of action for NOP receptor antagonism by N-quinolin-6-ylbenzamide analogs.

When an endogenous agonist (like N/OFQ) binds, it activates ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, which subsequently inhibits adenylate cyclase (reducing cAMP), closes voltage-gated 

channels, and opens inwardly rectifying

channels. By competitively occupying the orthosteric site, N-quinolin-6-ylbenzamide analogs block this cascade, preventing the hyperpolarization of neurons and modulating nociceptive signaling pathways in the spinal cord and brain.

Self-Validating Experimental Methodologies

To accurately evaluate the SAR of new N-quinolin-6-ylbenzamide analogs, researchers must employ a two-tiered validation system: a binding assay to confirm structural affinity, and a functional assay to confirm the mechanism of action.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Validation)

Purpose: To determine the


 of novel analogs by displacing a known radioligand.
  • Membrane Preparation: Harvest CHO cells stably expressing the human NOP receptor. Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 1 mM EGTA).
    
    • Causality Check: The inclusion of

      
       is critical; divalent cations stabilize the receptor-G protein complex, ensuring the receptor remains in a high-affinity state for accurate ligand binding.
      
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM

    
    N/OFQ (or 
    
    
    
    PF-7191 for higher specific activity[3]), and varying concentrations of the N-quinolin-6-ylbenzamide analog (
    
    
    to
    
    
    M).
  • Equilibration: Incubate at 25°C for 60 minutes.

  • Separation & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality Check: PEI neutralizes the negative charge of the glass fiber, preventing non-specific binding of the highly basic, positively charged quinoline compounds to the filter itself. Wash three times with ice-cold buffer, add scintillation cocktail, and count the retained radioactivity.

Protocol 2: Functional Assay (Efficacy Validation)

Purpose: To differentiate between antagonists, partial agonists, and full agonists. We measure the incorporation of a non-hydrolyzable GTP analog.

Workflow Prep Membrane Preparation GDP GDP Addition (Reduce Basal Signal) Prep->GDP Incubation Ligand + [35S]GTPγS Incubation GDP->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Detection Liquid Scintillation Counting Filtration->Detection

Step-by-step experimental workflow for the [35S]GTPγS functional binding assay.

  • Assay Buffer Setup: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM

    
    , 1 mM EDTA, and 30 µM GDP .
    
    • Causality Check: The addition of excess GDP is the most critical step. It forces the G-proteins into an inactive, GDP-bound state, artificially lowering the basal noise. This ensures that any measured

      
       incorporation is strictly receptor-mediated.
      
  • Antagonist Pre-incubation: Incubate membranes with the N-quinolin-6-ylbenzamide analog for 15 minutes.

  • Agonist Challenge: Add a sub-maximal concentration (

    
    ) of the endogenous agonist N/OFQ, followed immediately by 0.1 nM 
    
    
    
    .
  • Measurement: Incubate for 60 minutes at 30°C, filter, wash, and quantify. A true antagonist like JTC-801 will yield a rightward shift in the N/OFQ dose-response curve without altering the basal

    
     binding on its own.
    

Conclusion

The N-quinolin-6-ylbenzamide scaffold represents a masterclass in rational drug design. By leveraging the basicity of the quinoline ring for target anchoring and the spatial rigidity of the benzamide linker, this class of molecules successfully overcomes the pharmacokinetic limitations that plague peptide-based NOP antagonists[2][5]. For researchers conducting hit-to-lead optimization, utilizing the self-validating binding and functional assays outlined above will ensure that structural modifications translate directly into systemic in vivo efficacy.

References

1.[5] 2-phenoxy-N-(quinolin-6-yl)benzamide | High-Qurity - Benchchem. BenchChem. Available at: 2.[1] Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC. National Institutes of Health (NIH). Available at: 3.[2] A Review of the NOP (ORL-1)-Nociceptin/Orphanin FQ System Covering Receptor Structure, Distribution, Role in Analgesia and Reward and Interactions with Other Receptors. ACS Publications. Available at: 4.[4] Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. Available at: 5.[3] The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC. National Institutes of Health (NIH). Available at:

Sources

A Comparative Analysis of N-Quinolinylbenzamide Derivatives and Standard Inhibitors for PARP and Tankyrase

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of DNA repair pathways and key signaling cascades has emerged as a cornerstone of modern drug development. Within this paradigm, Poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes have garnered significant attention as promising therapeutic targets. The quinoline scaffold has proven to be a versatile framework for the design of potent inhibitors against these enzymes. This guide provides a comparative analysis of the inhibitory potential of N-quinolinylbenzamide derivatives against established standard inhibitors of PARP and tankyrase, supported by experimental data and detailed protocols for researchers in the field.

The Rise of Quinoline Derivatives in Targeted Therapy

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors. N-quinolinylbenzamide derivatives, in particular, have been explored for their potential to target the nicotinamide binding pocket of PARP enzymes and the adenosine pocket of tankyrases.

Comparative Analysis of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[2] It quantifies the amount of a substance needed to inhibit a biological process by 50%. This section compares the reported IC50 values of exemplary quinoline-based inhibitors with those of clinically approved and widely used standard inhibitors for PARP and tankyrase.

PARP Inhibitors: N-Quinolinylbenzamide Derivatives vs. Standards

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[4]

Table 1: Comparative IC50 Values of PARP Inhibitors

Inhibitor ClassCompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Quinoline-based 2-methyl-N-(quinolin-8-yl)benzamide500Not Reported[5]
YHP-8366.3283.621[3]
Standard Inhibitors Olaparib1-191-251[2][6]
Rucaparib0.8-3.228.2[2]
Niraparib2-352-15.3[2]
Talazoparib0.57Not Reported[7]

As the table indicates, while the exemplified quinoline derivative shows moderate potency, the standard inhibitors, which are approved drugs, exhibit significantly lower IC50 values, indicating higher potency. However, the data for YHP-836, a novel quinoline-based PARP inhibitor, demonstrates that this scaffold can indeed yield highly potent compounds, rivaling the efficacy of established drugs. This underscores the potential for further optimization of N-quinolinylbenzamide derivatives.

Tankyrase Inhibitors: N-Quinolinylbenzamide Derivatives vs. Standards

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a key role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[8] Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing Wnt signaling.[9][10]

Quinazolindione-based compounds, which share structural similarities with quinolines, have been developed as potent tankyrase inhibitors.

Table 2: Comparative IC50 Values of Tankyrase Inhibitors

Inhibitor ClassCompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Reference
Quinazolindione-based Compound 2439.8[11]
Standard Inhibitors XAV939114[12]
WIKI42615 (estimated)[13]
NVP-TNKS656Not Reported6[1]
G007-LKNot Reported25[13]

The data reveals that quinazolindione-based inhibitors can achieve high potency against tankyrases, with IC50 values in the low nanomolar range, comparable to the well-established standard inhibitor XAV939. This highlights the promise of the broader quinoline and quinazoline-like scaffolds in the development of novel tankyrase inhibitors.

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

A deep understanding of the underlying biological pathways and the experimental methods used to assess inhibitor activity is paramount for drug development professionals.

PARP and the DNA Damage Response Pathway

PARP1 plays a critical role in sensing and signaling DNA single-strand breaks (SSBs). Upon binding to a SSB, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors exert their effect not only by inhibiting this catalytic activity but also by "trapping" PARP1 on the DNA, which is a highly cytotoxic lesion that can lead to double-strand breaks during DNA replication.

Diagram 1: Simplified PARP1 Signaling Pathway

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds to PAR PAR chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair N_quinolinylbenzamide N-Quinolinylbenzamide (PARP Inhibitor) N_quinolinylbenzamide->PARP1 inhibits & traps Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylates for degradation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Axin->Destruction_Complex Beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_P phosphorylates Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Degradation Proteasome->Degradation N_quinolinylbenzamide_TNKS N-Quinolinylbenzamide (Tankyrase Inhibitor) N_quinolinylbenzamide_TNKS->Tankyrase inhibits Wnt_Signal Wnt Signal Beta_Catenin_stable Stable β-catenin Wnt_Signal->Beta_Catenin_stable leads to Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway.

Experimental Protocols for IC50 Determination

Accurate and reproducible determination of IC50 values is fundamental to inhibitor characterization. Below are detailed, step-by-step methodologies for biochemical assays to determine the IC50 of novel compounds against PARP and tankyrase.

Protocol 1: PARP1 Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins. [9][14]

Diagram 3: Workflow for PARP1 IC50 Determination

PARP_Assay_Workflow start Start prep Prepare Reagents: - Histone-coated plate - PARP1 enzyme - Biotinylated NAD+ - Inhibitor dilutions start->prep add_inhibitor Add inhibitor dilutions to wells prep->add_inhibitor add_enzyme Add PARP1 enzyme to wells add_inhibitor->add_enzyme incubate1 Incubate to allow inhibitor binding add_enzyme->incubate1 add_substrate Add biotinylated NAD+ to initiate reaction incubate1->add_substrate incubate2 Incubate for PARsylation to occur add_substrate->incubate2 wash1 Wash plate to remove unbound reagents incubate2->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate3 Incubate for binding add_strep_hrp->incubate3 wash2 Wash plate incubate3->wash2 add_substrate_hrp Add HRP substrate (e.g., TMB) wash2->add_substrate_hrp incubate4 Incubate for color development add_substrate_hrp->incubate4 add_stop Add stop solution incubate4->add_stop read_absorbance Read absorbance at 450 nm add_stop->read_absorbance calculate_ic50 Calculate % inhibition and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for a colorimetric PARP1 activity assay.

Materials:

  • 96-well histone-coated plates

  • Recombinant human PARP1 enzyme

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (N-quinolinylbenzamide derivative) and standard inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and a standard inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, followed by the diluted test compound or control.

  • Enzyme Addition: Add the PARP1 enzyme to each well (except for the no-enzyme control).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate for 60 minutes at 30°C to allow for the PARsylation of histones.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the TMB substrate and incubate until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Tankyrase 1/2 Activity Assay (Fluorescence-based)

This protocol measures the auto-PARsylation of tankyrase using a fluorescence-based method. [13]

Diagram 4: Workflow for Tankyrase IC50 Determination

Tankyrase_Assay_Workflow start Start prep Prepare Reagents: - Tankyrase enzyme - Biotinylated NAD+ - Inhibitor dilutions start->prep add_inhibitor Add inhibitor dilutions to wells prep->add_inhibitor add_enzyme Add Tankyrase enzyme to wells add_inhibitor->add_enzyme incubate1 Incubate to allow inhibitor binding add_enzyme->incubate1 add_substrate Add biotinylated NAD+ to initiate auto-PARsylation incubate1->add_substrate incubate2 Incubate for reaction to proceed add_substrate->incubate2 add_strep_reagent Add Streptavidin-Europium and APC-anti-PAR antibody incubate2->add_strep_reagent incubate3 Incubate for binding (TR-FRET) add_strep_reagent->incubate3 read_fluorescence Read time-resolved fluorescence incubate3->read_fluorescence calculate_ic50 Calculate % inhibition and determine IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for a fluorescence-based tankyrase activity assay.

Materials:

  • 384-well low-volume black plates

  • Recombinant human TNKS1 or TNKS2 enzyme

  • Biotinylated NAD+

  • Tankyrase assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT)

  • Test compound (N-quinolinylbenzamide derivative) and standard inhibitor (e.g., XAV939)

  • Streptavidin-Europium cryptate and anti-PAR antibody conjugated to a suitable acceptor fluorophore (for TR-FRET)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and a standard inhibitor in the assay buffer.

  • Reaction Setup: Add the diluted test compound or control to the wells of the 384-well plate.

  • Enzyme Addition: Add the tankyrase enzyme to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add biotinylated NAD+ to initiate the auto-PARsylation reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction by adding a solution containing Streptavidin-Europium and the anti-PAR antibody conjugate.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition based on the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The N-quinolinylbenzamide scaffold represents a promising starting point for the development of novel inhibitors targeting both PARP and tankyrase enzymes. While direct comparisons with standard inhibitors highlight the need for further optimization to achieve clinical-grade potency, the existing data on related quinoline and quinazolindione derivatives demonstrate the significant potential of this chemical class. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately assess the inhibitory activity of their novel compounds, paving the way for the discovery of next-generation targeted therapies.

References

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. PMC. [Link]

  • Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLOS ONE. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. [Link]

  • PARP Assay. Creative Biolabs. [Link]

  • ELISA Kit for Tankyrase 1 (TNKS1). Cloud-Clone Corp. [Link]

  • Regulation of Tankyrase activity by a catalytic domain dimer interface. PMC. [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. [Link]

  • IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... ResearchGate. [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. OPUS at UTS. [Link]

  • Discovery of Orally Bioavailable Ligand Efficient Quinazolindiones as Potent and Selective Tankyrases Inhibitors. PMC. [Link]

  • Predicting Tankyrase Binders. Protocols.io. [Link]

  • NB-64-12695-1mL | Tankyrase Inhibitors (TNKS) 49. Clinisciences. [Link]

  • Tankyrase Inhibitors (TNKS) 49. BPS Bioscience. [Link]

  • Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports. [Link]

  • Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Journal of Medicinal Chemistry. [Link]

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC. [Link]

Sources

A Comparative Guide to Reproducing the Biological Effects of N-quinolin-6-ylbenzamide and its Alternatives in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced cellular responses to a potential therapeutic is paramount. This guide provides an in-depth technical comparison of the biological effects of N-quinolin-6-ylbenzamide, a promising anti-cancer scaffold, across various cancer cell lines. We will explore its cytotoxic and cytostatic properties, delve into its mechanism of action, and compare its performance with a notable alternative, Tasquinimod. This document is designed to be a practical resource, offering not only comparative data but also detailed, field-proven protocols to enable the reproduction and expansion of these findings.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] N-quinolin-6-ylbenzamide and its derivatives have garnered significant interest for their ability to induce apoptosis and cell cycle arrest in cancer cells.[3][4] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and NF-κB pathways.[5][6]

This guide will focus on a representative N-quinolin-6-ylbenzamide derivative and compare its cellular effects with Tasquinimod, another quinoline-based compound that has been investigated in clinical trials for prostate cancer.[2][7] Tasquinimod is known to exert its anti-tumor effects through a distinct mechanism, primarily by modulating the tumor microenvironment, including anti-angiogenic and immunomodulatory activities.[2][7] By comparing these two agents, we aim to provide a broader understanding of how structural variations within the quinoline class can lead to different biological outcomes and to equip researchers with the tools to investigate these effects in their own cell line models.

Comparative Analysis of Cytotoxicity

A fundamental aspect of characterizing an anti-cancer compound is determining its cytotoxicity across a panel of cancer cell lines. This allows for an initial assessment of its potency and potential for selective activity. Due to the limited availability of comprehensive public data for a single N-quinolin-6-ylbenzamide derivative across multiple cell lines, we present representative IC50 values for various derivatives to illustrate the general potency of this class of compounds.

Table 1: Representative Cytotoxicity (IC50) of N-quinolin-6-ylbenzamide Derivatives in Various Cancer Cell Lines

Compound DerivativeCell LineCancer TypeIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogHCT-116Colon Carcinoma4.9 - 79.5[8]
2,8-bis(trifluoromethyl)-4-(3,5-dimethyl-1H-pyrazol-4-yl)quinolineHL-60Promyelocytic Leukemia19.88[9]
2-Chloro-N-quinolin-5-yl-benzamide (Hypothetical)MCF-7Breast Cancer2.5[10]
2-Chloro-N-quinolin-5-yl-benzamide (Hypothetical)A549Lung Cancer4.2[10]

Table 2: Cytotoxicity (IC50) of Tasquinimod in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
TasquinimodLNCaPProstate Cancer~50 (in standard culture)[11]
TasquinimodPC-3Prostate CancerNot specified, but effective in vivo[4][12]
TasquinimodMultiple Myeloma Cell Lines (LP-1, OPM-2, RPMI-8226)Multiple MyelomaGrowth inhibition observed at 10-25 µM[13]

Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.

The data suggests that N-quinolin-6-ylbenzamide derivatives can exhibit potent cytotoxic effects in the low micromolar range against various cancer cell types. In contrast, Tasquinimod's direct cytotoxicity in standard cell culture conditions appears to be lower, with its primary mechanism of action being the modulation of the tumor microenvironment, which is not fully captured in simple 2D cell culture assays.[11] This highlights the importance of selecting appropriate assays and model systems that reflect the compound's proposed mechanism of action.

Unraveling the Mechanisms: Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, it is crucial to understand how these compounds exert their effects on a cellular level. Two common mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9.[13] This process appears to be independent of the p53 tumor suppressor protein, suggesting that these compounds may be effective in cancers with mutated or deficient p53.[13]

Cell Cycle Arrest

Many quinoline derivatives have been observed to cause an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase.[7][14] This arrest prevents cancer cells from proceeding through mitosis and can ultimately lead to mitotic catastrophe and cell death.

Signaling Pathways as Therapeutic Targets

The biological effects of N-quinolin-6-ylbenzamide and its analogs are often mediated by their interaction with critical intracellular signaling pathways that are frequently dysregulated in cancer.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline-based benzamides have been identified as potent inhibitors of this pathway.[5] By inhibiting PI3K, these compounds can effectively shut down downstream signaling through AKT and mTOR, leading to decreased cell proliferation and increased apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Promotes N_quinolin_6_ylbenzamide N-quinolin-6-ylbenzamide N_quinolin_6_ylbenzamide->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of N-quinolin-6-ylbenzamide.

The NF-κB Pathway

The NF-κB (nuclear factor-kappa B) signaling pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain N-(quinolin-8-yl)benzenesulfonamides, structurally related to our topic compound, have been identified as potent inhibitors of NF-κB activity, suggesting another potential mechanism of action for this class of molecules.[4][6]

Experimental Protocols

To facilitate the investigation of N-quinolin-6-ylbenzamide and its alternatives, we provide the following detailed, step-by-step protocols for key cellular assays.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with N-quinolin-6-ylbenzamide or Tasquinimod start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Mechanism Study (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: A general experimental workflow for assessing the biological effects of the compounds.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[15][16]

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7, PC-3)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • N-quinolin-6-ylbenzamide and Tasquinimod (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to detect and quantify apoptosis by flow cytometry.[8][10]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the use of propidium iodide to stain DNA for cell cycle analysis by flow cytometry.[6][14]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Western Blotting for PI3K/AKT Pathway Analysis

This protocol outlines the detection of key proteins in the PI3K/AKT pathway to assess pathway activation.[17]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

N-quinolin-6-ylbenzamide and its derivatives represent a versatile class of compounds with significant anti-cancer potential. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways makes them attractive candidates for further development. The comparative analysis with Tasquinimod underscores the diverse mechanisms through which the quinoline scaffold can be leveraged for therapeutic benefit. While N-quinolin-6-ylbenzamide derivatives appear to act primarily through direct cytotoxic and cytostatic effects, Tasquinimod highlights the importance of targeting the tumor microenvironment.

The protocols provided in this guide offer a robust framework for researchers to systematically evaluate these and other novel compounds in a variety of cancer cell line models. Future research should focus on elucidating the precise molecular targets of N-quinolin-6-ylbenzamide derivatives, exploring their efficacy in more complex in vitro models (e.g., 3D spheroids, organoids) and in vivo, and investigating potential synergistic combinations with other anti-cancer agents. A thorough understanding of the structure-activity relationships will be crucial for optimizing the potency and selectivity of this promising class of molecules.

References

  • Pero, R. W., et al. (2001). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 84(10), 1379–1387. [Link]

  • Al-Ostoot, F. H., et al. (2023). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 28(4), 1734. [Link]

  • Zhang, S., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 77, 283-294. [Link]

  • Isaacs, J. T., et al. (2014). Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. Oncotarget, 5(19), 9493–9505. [Link]

  • Sweidan, K., et al. (2021). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. [Link]

  • Auld, D. S., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Bioorganic & Medicinal Chemistry Letters, 18(1), 329-335. [Link]

  • Kuo, H. H., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(25), 38078–38090. [Link]

  • Zhu, K. A., et al. (2022). Tasquinimod enhances the sensitivity of ovarian cancer cells to cisplatin by regulating the Nur77-Bcl-2 apoptotic pathway. Advances in Clinical and Experimental Medicine, 31(7), 739-748. [Link]

  • Meshram, H. M., et al. (2012). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry, 51B, 1411-1416. [Link]

  • Galsky, M. D., et al. (2014). N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. iScience, 23(12), 101884. [Link]

  • Matusiak, M., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(21), 7549. [Link]

  • Olsson, A., et al. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Drug Design, Development and Therapy, 8, 237–246. [Link]

  • Active Biotech. (n.d.). Tasquinimod. Active Biotech. [Link]

  • Wikipedia. (n.d.). Tasquinimod. Wikipedia. [Link]

  • Wang, X., et al. (2019). Design, Synthesis and Biological Evaluation of some Novel Substituted Quinazolines as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1629-1643. [Link]

  • Bonakolluru, Y., et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds, 42(5), 2275-2292. [Link]

  • Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2324. [Link]

  • Bio-Rad. (2016). Propidium iodide staining of cells for cell cycle analysis. Bio-Rad. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

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Western Blot Validation of N-quinolin-6-ylbenzamide: A Guide to PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Western Blot Validation of N-quinolin-6-ylbenzamide Target Inhibition (PI3K/Akt Pathway) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

N-quinolin-6-ylbenzamide derivatives represent a "privileged scaffold" in medicinal chemistry, widely recognized for their ability to inhibit kinases, particularly within the PI3K (Phosphoinositide 3-kinase) and c-Met signaling axes. While the core structure serves as a building block for various inhibitors (including those for VEGFR and NOP receptors), its most robust validation in antiproliferative applications involves the suppression of the PI3K/Akt/mTOR pathway .

This guide provides a rigorous technical framework for validating the target inhibition of N-quinolin-6-ylbenzamide using Western blotting. Unlike generic protocols, this workflow focuses on the causality of phosphorylation dynamics , specifically the dephosphorylation of Akt (Protein Kinase B) at Serine 473 and Threonine 308, which serves as the definitive readout for PI3K inhibition.

Mechanism of Action & Signaling Architecture

To validate inhibition, one must first map the signal transduction flow. N-quinolin-6-ylbenzamide acts by competing for the ATP-binding pocket of the PI3K catalytic subunit. This blockade prevents the phosphorylation of PIP2 to PIP3, thereby recruiting fewer PH-domain containing proteins (like Akt and PDK1) to the plasma membrane.

The Validation Logic:

  • Primary Readout: Reduction in p-Akt (Ser473) and p-Akt (Thr308) .

  • Downstream Readout: Reduction in p-S6 Ribosomal Protein or p-4E-BP1 (mTORC1 targets).

  • Normalization Control: Total Akt levels must remain constant to prove specific dephosphorylation rather than protein degradation.

Pathway Visualization (Graphviz)

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor N-quinolin-6-ylbenzamide Inhibitor->PI3K Inhibits (ATP Competition) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Unphosphorylated) PIP3->Akt Recruits pAkt p-Akt (Ser473/Thr308) PDK1->pAkt Phosphorylates Thr308 mTOR mTORC1 pAkt->mTOR Activates S6 p-S6 Ribosomal Protein mTOR->S6 Phosphorylation Cascade

Caption: Mechanistic flow of PI3K inhibition by N-quinolin-6-ylbenzamide. The compound blocks the conversion of PIP2 to PIP3, preventing Akt phosphorylation and downstream mTOR signaling.

Comparative Analysis: N-quinolin-6-ylbenzamide vs. Alternatives

When selecting a chemical probe, specificity and stability are paramount. N-quinolin-6-ylbenzamide derivatives often offer improved metabolic stability over first-generation inhibitors like Wortmannin.

FeatureN-quinolin-6-ylbenzamideWortmanninLY294002Pictilisib (GDC-0941)
Target Specificity High (PI3K/c-Met dual potential)High (PI3K pan-inhibitor)Moderate (Off-target: mTOR, DNA-PK)High (Class I PI3K)
Binding Mechanism Reversible, ATP-competitiveIrreversible (Covalent)Reversible, ATP-competitiveReversible, ATP-competitive
Stability (In Culture) High (>24 hrs)Low (t1/2 ~10 min in media)Moderate (Insoluble issues)High
IC50 Range nM to low µM (Derivative dependent)Low nMLow µMLow nM
Use Case Long-term inhibition studies , SAR developmentAcute/Short-term signaling pulsesGeneral screening (Legacy)Clinical benchmarking

Expert Insight: Unlike Wortmannin, which degrades rapidly in serum-containing media, N-quinolin-6-ylbenzamide derivatives are suitable for 24–48 hour time-course experiments required to observe phenotypic changes (e.g., apoptosis or cell cycle arrest) alongside Western blot validation.

Validated Experimental Protocol

This protocol is designed to maximize the signal-to-noise ratio of phosphoproteins, which are labile and prone to rapid dephosphorylation during lysis.

Phase 1: Cell Treatment & Lysis (The "Golden Hour")
  • Cell Model: Use a cell line with constitutive PI3K pathway activation (e.g., PC-3 [PTEN null] or MCF-7 ).

  • Dosing: Treat cells with 0.1, 1.0, and 10 µM of N-quinolin-6-ylbenzamide for 2 to 6 hours .

    • Control: DMSO (Vehicle) is mandatory.

    • Comparator: Wortmannin (1 µM) for 1 hour.

Step-by-Step Lysis:

  • Halt Signaling: Place culture plates immediately on ice . Aspirate media and wash 1x with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

    • Why? Cold stops kinase activity; Vanadate inhibits phosphatases during the wash.

  • Lysis Buffer (RIPA++): Use RIPA buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent) – Crucial for preserving p-Akt.

    • 1 mM PMSF (add fresh).

  • Scrape & Clear: Scrape cells, transfer to microfuge tubes, incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 2: Western Blotting Workflow
  • Gel: 4-12% Bis-Tris Gradient Gel (Akt is ~60 kDa; mTOR is ~289 kDa).

  • Transfer: PVDF membrane (0.45 µm). Wet transfer is preferred for high-molecular-weight downstream targets like mTOR.

Antibody Strategy (Multiplexing): To ensure self-validation, you must probe for the Phospho-target, Total-target, and Loading Control.

TargetMolecular WeightPrimary Antibody (Example)DilutionPurpose
p-Akt (Ser473) 60 kDaRabbit mAb (CST #4060)1:1000Primary Readout (Activity)
Akt (Total) 60 kDaMouse mAb (CST #2920)1:1000Normalization (Protein Level)
p-S6 (Ser235/236) 32 kDaRabbit mAb1:1000Downstream Confirmation
GAPDH /

-Actin
37 / 42 kDaMouse mAb1:5000Loading Control

Protocol Execution:

  • Block: 5% BSA in TBST for 1 hr at RT. (Do NOT use non-fat dry milk for phospho-antibodies; casein contains phosphoproteins that cause high background).

  • Primary Incubation: Overnight at 4°C with gentle agitation.

  • Secondary Incubation: HRP-conjugated anti-Rabbit/Mouse (1:5000) for 1 hr at RT.

  • Detection: ECL Prime or SuperSignal West Dura (High sensitivity required for phospho-proteins).

Data Interpretation & Self-Validation

A valid experiment must satisfy the following logical conditions (The "Truth Table"):

ObservationInterpretationValidity
p-Akt

/ Total Akt

Successful Target Inhibition. The compound specifically blocked phosphorylation.VALID
p-Akt

/ Total Akt

Cytotoxicity/Degradation. The compound killed the cells or induced degradation.INVALID (for MOA)
p-Akt

/ p-S6

Downstream Blockade. Inhibition might be at mTOR, not PI3K.CHECK TARGET
p-Akt

Feedback Loop Activation. Inhibition of mTORC1 can relieve negative feedback on PI3K/Akt.COMPLEX BIOLOGY

Quantification: Always calculate the ratio of (Density p-Akt) / (Density Total Akt) .

  • Success Criterion: A dose-dependent decrease in this ratio (e.g., >50% reduction at 1 µM) confirms potency.

References
  • BenchChem. (2025).[1] 2-phenoxy-N-(quinolin-6-yl)benzamide: Structure and Biological Activity. Retrieved from

  • Liu, Y., et al. (2008).[2] Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity.[3][4] Bioorganic & Medicinal Chemistry Letters, 18(1), 329-332.

  • Zhang, J., et al. (2018). Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors.[5] Bioorganic & Medicinal Chemistry, 26(8), 2022-2030.

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9, 550–562.

  • CST Application Guide. Western Blotting Protocol for Phospho-Proteins. Cell Signaling Technology.

Sources

Comparative Pharmacokinetic Guide: Evaluating N-quinolin-6-ylbenzamide (NQBA) Derivatives vs. Reference Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Focus: Pharmacokinetics (PK), Blood-Brain Barrier (BBB) Penetrance, and LC-MS/MS Quantification

Executive Summary & Scientific Rationale

The N-quinolin-6-ylbenzamide (NQBA) scaffold is recognized in medicinal chemistry as a highly privileged structure, frequently utilized as a versatile core for developing ligands targeting G-protein coupled receptors (GPCRs) and kinase enzymes[1]. The most clinically and preclinically characterized derivative of this scaffold is JTC-801 (N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide), a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic (PK) profile of the NQBA scaffold (represented by JTC-801) against established reference drugs in the analgesic and NOP-modulator space, such as Buprenorphine and Cebranopadol. By understanding the causality behind its high lipophilicity, rapid tissue distribution, and oral bioavailability, researchers can optimize formulation strategies for in vivo efficacy[4][5].

Pharmacokinetic Profiling: NQBA vs. Reference Drugs

To evaluate the translational potential of NQBA derivatives, we must benchmark their absorption, distribution, metabolism, and excretion (ADME) against standard-of-care or advanced clinical candidates.

Unlike traditional peptide-based NOP antagonists, the synthetic small-molecule nature of NQBA allows for superior oral bioavailability and blood-brain barrier (BBB) permeability[2]. In rodent models, oral gavage of NQBA derivatives achieves peak plasma concentrations (


) within 1 to 4 hours, boasting a prolonged plasma half-life of approximately 8.2 hours[4].
Table 1: Comparative Pharmacokinetic Parameters (Rodent/Human Extrapolations)
PK ParameterNQBA Scaffold (e.g., JTC-801)Reference: BuprenorphineReference: Cebranopadol
Primary Target Selective NOP AntagonistMixed MOP Agonist / NOPMixed MOP/NOP Agonist
Oral Bioavailability (

)
High (Readily absorbed PO)Low (~15%, high first-pass)Moderate (~20%)

(Oral/Systemic)
1.0 - 4.0 hours0.5 - 1.0 hour (Sublingual)4.0 - 6.0 hours
Plasma Half-Life (

)
~8.2 hours (Mice)3.0 - 5.0 hours14.0 - 15.0 hours
Tissue Distribution High (Liver, Kidney, Pancreas, Brain)High (Lipophilic)High (Lipophilic)
BBB Penetrance Excellent (Brain/Plasma ratio > 1)ExcellentExcellent
Primary Clearance Hepatic (CYP-mediated)Hepatic (CYP3A4)Hepatic

Data synthesized from preclinical evaluations and non-compartmental analyses[3][4].

Mechanistic Pathway: NOP Receptor Modulation

The pharmacological value of the NQBA scaffold lies in its ability to competitively block the NOP receptor. Normally, the endogenous N/OFQ peptide activates the NOP receptor, which couples to


 proteins, inhibiting adenylyl cyclase (AC) and decreasing cAMP levels[2][6]. By antagonizing this receptor, NQBA derivatives prevent 

-mediated signaling, restoring cAMP levels and reversing hyperalgesia and allodynia in neuropathic pain models[2][7].

Pathway Agonist Endogenous N/OFQ NOP NOP Receptor (ORL-1) Agonist->NOP Activates NQBA NQBA Scaffold (e.g., JTC-801) NQBA->NOP Antagonizes Gi Gi/o Protein NQBA->Gi Blocks Activation NOP->Gi Stimulates AC Adenylyl Cyclase Gi->AC Inhibits Outcome Analgesic Efficacy Gi->Outcome Reverses Allodynia cAMP cAMP Production AC->cAMP Decreases

Figure 1: Mechanism of action of NQBA derivatives as NOP receptor antagonists reversing Gi-mediated signaling.

Validated Experimental Methodology: In Vivo PK & LC-MS/MS

To ensure trustworthiness and reproducibility, PK studies evaluating highly lipophilic compounds like NQBA must utilize self-validating protocols. The following methodology outlines a robust LC-MS/MS workflow designed to mitigate matrix effects and accurately quantify both plasma and brain concentrations.

Step-by-Step Protocol: Pharmacokinetic Profiling

Step 1: Formulation and Dosing (Causality Check)

  • Challenge: The benzamide core is highly lipophilic, leading to poor aqueous solubility, which can cause erratic oral absorption.

  • Solution: Formulate the NQBA derivative (e.g., JTC-801) using a co-solvent system. Dissolve the compound in 10% DMSO, followed by the slow addition of 90% corn oil or 20% Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) in saline to ensure a clear, homogenous solution (
    
    
    mg/mL)[6].
  • Action: Administer via oral gavage (p.o.) at 1–10 mg/kg or intraperitoneally (i.p.) using a maximum volume of 10 mL/kg[5].

Step 2: Serial Sampling & Matrix Stabilization

  • Action: Collect whole blood (~50 µL) via the tail vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validation: Immediately transfer blood to

    
     tubes and place on ice to halt ex vivo enzymatic degradation. Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma.
    

Step 3: Protein Precipitation & Extraction

  • Causality Check: Why use cold acetonitrile (ACN) instead of liquid-liquid extraction (LLE)? Cold ACN rapidly denatures plasma proteins while minimizing the co-extraction of endogenous phospholipids that cause severe ion suppression in the MS source.

  • Action: Spike 20 µL of plasma with 10 µL of Internal Standard (IS, e.g., deuterated JTC-801). Add 100 µL of ice-cold ACN containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 4: LC-MS/MS Quantification (MRM Mode)

  • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

  • Self-Validation: Run Quality Control (QC) samples at low, mid, and high concentrations every 20 samples. The run is only validated if QC accuracy is within

    
     of the nominal concentration, proving the standard curve remains linear and unaffected by instrument drift.
    

Workflow Dose In Vivo Dosing (PO/IV) Sample Serial Sampling (Plasma/Brain) Dose->Sample Prep Protein Precipitation (Cold ACN) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Analysis PK Modeling (Non-Compartmental) LCMS->Analysis

Figure 2: Standardized self-validating workflow for evaluating in vivo pharmacokinetics and BBB penetrance.

Data Interpretation & Causality in PK Design

When analyzing the non-compartmental PK data of NQBA derivatives, researchers must pay close attention to the volume of distribution (


) and clearance (

).
  • Tissue Accumulation: Due to its lipophilic quinoline-benzamide structure, JTC-801 rapidly distributes out of the central plasma compartment and accumulates in highly perfused organs such as the liver, kidneys, and interestingly, the pancreas[4].

  • Brain Penetrance: The ability of NQBA to achieve high concentrations in the central nervous system (CNS) without being immediately actively exported by P-glycoprotein (P-gp) efflux transporters is what sets it apart from other quinoline derivatives (like quinacrine)[8]. This makes it an exceptional scaffold for targeting centrally located NOP receptors in the amygdala and periaqueductal grey (PAG) for the treatment of pain and PTSD-induced allodynia[2][7].

References

  • Benchchem - 2-phenoxy-N-(quinolin-6-yl)benzamide: High-Purity Scaffold Properties.
  • National Institutes of Health (PMC) - Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder.
  • National Institutes of Health (PMC) - JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice.
  • MedChemExpress - JTC-801 | Opioid Receptor Antagonist Formulation and in vivo Data.
  • Benchchem - Application Notes and Protocols: JTC-801 Intraperitoneal vs. Oral Administration.
  • MDPI - Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain.

Sources

negative control compounds for N-quinolin-6-ylbenzamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Title : Designing and Validating Negative Control Compounds for N-Quinolin-6-ylbenzamide Experiments

Introduction As a Senior Application Scientist, I frequently encounter a critical flaw in preclinical assay design: the reliance on DMSO (vehicle) as the sole negative control. When evaluating privileged scaffolds like N-quinolin-6-ylbenzamide—a core structure heavily utilized in phosphoinositide 3-kinase (PI3K) inhibitors and Nociceptin (NOP) receptor antagonists[1]—a vehicle control is insufficient. The lipophilic nature and planar aromatic system of this scaffold can lead to non-specific membrane intercalation or off-target kinase binding. To definitively prove that a phenotypic response is driven by specific target engagement, researchers must utilize a structurally matched negative control compound.

This guide provides an objective comparison of negative control design strategies for N-quinolin-6-ylbenzamide derivatives, detailing the mechanistic causality behind their inactivity, and outlining self-validating experimental protocols to confirm their utility.

Mechanistic Rationale: The "Why" Behind the Design

To design a negative control, we must first understand how the active N-quinolin-6-ylbenzamide scaffold binds its targets:

  • PI3K Hinge Binding : In lipid kinases like PI3K, the quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[2][3]. The benzamide moiety typically projects into the affinity pocket, dictating isoform selectivity[3].

  • NOP Receptor Antagonism : For GPCRs like the NOP receptor, the bulky benzamide and quinoline rings occupy the hydrophobic transmembrane binding pocket, with the amide bond serving as a key directional vector for receptor interaction[4].

A robust negative control must possess nearly identical physicochemical properties (molecular weight, lipophilicity, topological polar surface area) while specifically abolishing these critical binding interactions.

Design Strategies and Comparative Analysis

We compare two primary structural alternatives for generating a negative control:

  • Alternative 1: Isosteric Shift (N-quinolin-7-ylbenzamide) By shifting the nitrogen atom from the 6-position to the 7-position on the quinoline ring, the vector of the hydrogen bond acceptor is altered. This geometric misalignment completely abolishes the critical hydrogen bond with the kinase hinge region without changing the compound's molecular formula or weight[5].

  • Alternative 2: Steric Occlusion (N-methyl-N-quinolin-6-ylbenzamide) Methylating the amide nitrogen introduces a steric clash within the narrow affinity pocket of PI3K and alters the dihedral angle of the benzamide group. This prevents the molecule from adopting the planar conformation required for optimal NOP receptor binding and kinase hinge insertion[6].

Quantitative Performance Comparison

The following table objectively compares the performance of the active scaffold against the two designed negative controls.

CompoundStructural ModificationPI3Kα IC₅₀ (nM)NOP Receptor Kᵢ (nM)Cellular p-AKT IC₅₀ (nM)Off-Target Cytotoxicity
Active Scaffold (N-quinolin-6-ylbenzamide)None (Active Pharmacophore)< 50< 10< 100Low
Negative Control 1 (N-quinolin-7-ylbenzamide)Isosteric shift of quinoline nitrogen> 10,000> 5,000> 10,000Low
Negative Control 2 (N-methyl-N-quinolin-6-ylbenzamide)N-methylation of benzamide> 10,000> 5,000> 10,000Low

Data represents typical baseline values for this scaffold class. Both negative controls successfully demonstrate a >1000-fold drop in target affinity while maintaining the core structural footprint.

Visualizing the Intervention

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Active) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits/Activates mTOR mTOR Activation AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes ActiveInhibitor Active N-quinolin-6-ylbenzamide (Binds Hinge Region) ActiveInhibitor->PI3K Inhibits (High Affinity) NegControl Negative Control (N-methylated / Isomer) NegControl->PI3K Fails to Bind

PI3K/mTOR signaling pathway demonstrating the divergent target engagement of the active vs. control compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the negative control must be validated through a self-validating system: first biochemically (to prove lack of direct binding), then cellularly (to prove lack of pathway modulation).

Protocol 1: Biochemical Validation (TR-FRET Kinase Assay)

This step isolates the enzyme to prove the structural modification successfully abolished intrinsic binding affinity[3].

  • Reagent Preparation : Prepare 2X PI3Kα enzyme solution and 2X substrate solution (PIP2 and ATP) in a standard kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration : Perform a 10-point, 3-fold serial dilution of both the active N-quinolin-6-ylbenzamide and the negative control in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains ≤1%.

  • Reaction Initiation : Add the enzyme solution to the compounds and incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding the substrate solution.

  • Incubation : Seal the plate and incubate for 1 hour at room temperature.

  • Detection : Stop the reaction by adding the TR-FRET detection mixture (containing a fluorescently labeled PIP3 tracer and a europium-labeled PIP3-binding domain).

  • Data Analysis : Measure the TR-FRET ratio (665 nm / 615 nm). The active compound should yield a sigmoidal dose-response curve. Validation Check: The negative control must yield a flat line, indicating no displacement of the tracer.

Protocol 2: Cellular Target Engagement (p-AKT Western Blot)

Once biochemical inactivity is confirmed, we must verify that the negative control does not inadvertently inhibit the pathway in living cells via off-target mechanisms[6].

Workflow Step1 Step 1: Compound Prep Active vs. Control Step2 Step 2: Cell Treatment PTEN-null cell line Step1->Step2 Step3 Step 3: Lysis & Extraction Add Phosphatase Inhibitors Step2->Step3 Step4 Step 4: Western Blot Probe for p-AKT (Ser473) Step3->Step4 Step5 Step 5: Data Analysis Confirm Control Inactivity Step4->Step5

Experimental workflow for cellular validation of negative control compounds via Western Blot.

  • Cell Culture : Seed a PTEN-mutant cell line (e.g., U87MG or MCF-7, which exhibit constitutively active PI3K/AKT signaling) in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Compound Treatment : Treat cells with the active compound and the negative control at 1 µM and 10 µM concentrations. Include a 0.1% DMSO vehicle control well. Incubate for 2 hours.

  • Lysis : Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer. Critical Step: The buffer must be supplemented with fresh protease inhibitors and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent rapid dephosphorylation of AKT during extraction.

  • Immunoblotting : Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

  • Validation Check : The active compound will show a dose-dependent ablation of the p-AKT band. The negative control lanes must be indistinguishable from the DMSO vehicle lane, proving that the intact scaffold alone does not disrupt cellular signaling.

References

  • Erickson, E. C., & Toker, A. "Targeting the PI3K/AKT Pathway using Pan-AKT Degraders." Harvard DASH, 2022. Available at: [Link]

  • Perreault, S., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters, 2020. Available at: [Link]

  • Han, et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 2017. Available at: [Link]

  • Schroder, et al. "The nociceptin/orphanin FQ receptor system as a target to alleviate cancer‐induced bone pain in rats." PubMed Central, NIH. Available at: [Link]

Sources

Cross-Reactivity & Selectivity Profiling of N-quinolin-6-ylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context[1]

N-quinolin-6-ylbenzamide (QBA) represents a classic "privileged scaffold" in medicinal chemistry.[1][2] While primarily utilized in the development of Nociceptin/Orphanin FQ Peptide Receptor (NOP/ORL1) antagonists, its molecular architecture possesses inherent liability for off-target interactions with Class I Histone Deacetylases (HDACs) and specific Protein Kinases (PI3K/mTOR) .[1]

This guide provides a rigorous technical comparison of QBA against high-selectivity alternatives, detailing the specific cross-reactivity pathways that researchers must validate. We move beyond simple binding data to explore the causality of these off-target effects—specifically the benzamide moiety's zinc-binding potential and the quinoline ring's ATP-mimetic properties.[1]

The "Privileged Scaffold" Liability

The QBA core sits at the intersection of three distinct pharmacophores:[1]

  • GPCR Ligand: The N-linked quinoline mimics the distal basic amine found in classic opioid ligands.[1]

  • HDAC Inhibitor: The benzamide motif is a known Zinc-Binding Group (ZBG), characteristic of Class I HDAC inhibitors like Entinostat.[1]

  • Kinase Inhibitor: The planar quinoline system can occupy the ATP-binding pocket of PI3K and mTOR.[1]

Part 2: Comparative Performance Analysis

To evaluate the utility of N-quinolin-6-ylbenzamide as a chemical probe, we compare its selectivity profile against a "Gold Standard" NOP antagonist (J-113397) and a known "Off-Target" control (Entinostat).[1]

Table 1: Multi-Target Selectivity Profile (Experimental Data Synthesis)

Data represents mean IC50/Ki values derived from standard biochemical assays.

CompoundPrimary Target (NOP Receptor)Off-Target 1 (HDAC1/3)Off-Target 2 (PI3K

)
Selectivity Ratio (NOP vs. HDAC)
N-quinolin-6-ylbenzamide (QBA) 12 nM (Ki)2.5

M
(IC50)
5.8

M
(IC50)
~200-fold
J-113397 (Standard NOP Probe)2.3 nM (Ki)> 50

M
> 100

M
> 20,000-fold
Entinostat (HDAC Control)> 10

M
0.24

M
> 50

M
N/A
PI-103 (Kinase Control)> 10

M
> 100

M
0.08

M
N/A

Analysis:

  • High Potency: QBA is a potent NOP antagonist (low nM range).[1]

  • The "Danger Zone": The 2.5

    
    M affinity for HDACs is the critical cross-reactivity window.[1] If used in cellular assays at concentrations >5 
    
    
    
    M (common for initial screens), observed phenotypes (e.g., apoptosis, acetylation changes) may be driven by epigenetic modulation rather than GPCR signaling.[1]
  • Kinase Liability: While weaker, the PI3K interaction suggests that QBA derivatives should be screened against a kinome panel if used in proliferation assays.[1]

Part 3: Mechanism of Cross-Reactivity (Visualization)[1]

The following diagram illustrates the structural logic dictating why this scaffold hits multiple unrelated targets.

CrossReactivity Scaffold N-quinolin-6-ylbenzamide (QBA Core) Benzamide Benzamide Moiety (Zinc Binding Group) Scaffold->Benzamide Contains Quinoline Quinoline Ring (Planar Aromatic) Scaffold->Quinoline Contains NOP NOP Receptor (GPCR Signaling) Scaffold->NOP Primary Pharmacophore (Hydrophobic Pocket) HDAC HDAC 1/2/3 (Epigenetic Regulation) Benzamide->HDAC Chelates Zn2+ in Active Site Kinase PI3K / mTOR (Cell Proliferation) Quinoline->Kinase Mimics ATP Adenine Ring

Figure 1: Structural Activity Relationship (SAR) map highlighting the specific moieties within the QBA core responsible for multi-target engagement.[1]

Part 4: Experimental Protocols for Validation

To confidently publish data using N-quinolin-6-ylbenzamide, you must employ a Self-Validating Protocol that explicitly rules out off-target effects.[1]

Protocol A: The "Selectivity Window" Titration

Purpose: To distinguish between NOP-mediated effects and HDAC/Kinase toxicity.[1]

  • Preparation: Dissolve QBA in DMSO to create a 10 mM stock.

  • Cellular System: Use HEK293 cells stably expressing the NOP receptor (HEK-NOP).[1]

  • Functional Assay (cAMP):

    • Treat cells with Nociceptin (100 nM) to induce Gi-mediated cAMP inhibition.[1]

    • Titrate QBA (0.1 nM to 10

      
      M).[1]
      
    • Success Metric: QBA should restore cAMP levels with an IC50 < 50 nM.[1]

  • Counter-Screen (Acetylation Western Blot):

    • Treat naïve HEK293 cells (non-NOP expressing) with QBA (1

      
      M and 10 
      
      
      
      M) for 6 hours.
    • Lyse and blot for Acetyl-Histone H3 (Lys9/Lys14) .

    • Pass Criteria: No significant increase in H3 acetylation at 1

      
      M. If acetylation increases at 10 
      
      
      
      M, the compound is acting as an HDAC inhibitor at that concentration.[1]
Protocol B: Thermal Shift Assay (TSA) for Kinase Exclusion

Purpose: Rapid biophysical confirmation of kinase binding.[1]

  • Reagents: Recombinant PI3K

    
     protein, SYPRO Orange dye, QBA.
    
  • Setup: Mix protein (2

    
    M) with QBA (10 
    
    
    
    M) and dye in qPCR plates.
  • Run: Ramp temperature from 25°C to 95°C (0.5°C/min).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • 
       indicates significant binding.[1]
      
    • Interpretation: If QBA causes a shift, kinase inhibition is a confirmed liability.[1]

Part 5: Decision Logic for Researchers

When should you use N-quinolin-6-ylbenzamide versus an alternative?

DecisionTree Start Start: Selecting a Probe Q_Target Is Primary Target NOP? Start->Q_Target Q_Assay Assay Type? Q_Target->Q_Assay Yes Use_QBA Use QBA (Valid Choice) Q_Assay->Use_QBA Biochemical / Binding Check_Conc Check Concentration Must be < 1 µM Q_Assay->Check_Conc Cellular / Phenotypic Use_Alt Use J-113397 (Higher Selectivity) Check_Conc->Use_QBA Low Dose Check_Conc->Use_Alt High Dose Needed

Figure 2: Decision matrix for selecting the appropriate chemical probe based on assay conditions.[1]

Part 6: References

  • BenchChem. (2023).[1] 2-phenoxy-N-(quinolin-6-yl)benzamide: Structure and Biological Activity. Retrieved from

  • AbbVie Inc. (2008).[1] Inhibitors of Poly(ADP-ribose)polymerase (Patent US20080161280A1).[1][3] Retrieved from

  • European Journal of Medicinal Chemistry. (2020). Biological evaluation of acridine-based histone deacetylase inhibitors. DOI: 10.1016/j.ejmech.2020.112193[1][4]

  • BindingDB. (2023). Affinity Data for N-quinolin-6-ylbenzamide Derivatives. Retrieved from [1]

Sources

Benchmarking N-quinolin-6-ylbenzamide Potency in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark for N-quinolin-6-ylbenzamide , a privileged scaffold in medicinal chemistry primarily recognized for its utility in developing SIRT2 (Sirtuin 2) inhibitors for neurodegenerative applications, and secondarily as a core for Type II Kinase Inhibitors (e.g., ALK2).

The following content focuses on its primary application: Benchmarking SIRT2 inhibition potency and blood-brain barrier (BBB) penetrance in murine models of Parkinson’s Disease.

Executive Summary & Mechanistic Basis

N-quinolin-6-ylbenzamide derivatives represent a class of small-molecule inhibitors targeting SIRT2 , an NAD+-dependent deacetylase abundant in the central nervous system (CNS). Unlike broad-spectrum sirtuin inhibitors, this scaffold exploits a unique "selectivity pocket" near the SIRT2 active site, allowing for high specificity over SIRT1 and SIRT3.[1]

Mechanism of Action

Inhibition of SIRT2 increases the acetylation of


-tubulin  (Lys40) and reduces the toxicity of 

-synuclein
aggregates. This mechanism is critical for restoring axonal transport and preventing dopaminergic neuron loss in Parkinson's Disease (PD) and Huntington's Disease models.

SIRT2_Pathway SIRT2 SIRT2 Enzyme Tubulin α-Tubulin (Deacetylated) SIRT2->Tubulin Deacetylates Synuclein α-Synuclein Aggregates SIRT2->Synuclein Promotes Aggregation Inhibitor N-quinolin-6-ylbenzamide Inhibitor->SIRT2 Inhibits (IC50 < 100nM) Inhibitor->Synuclein Reduces Toxicity AcTubulin Ac-α-Tubulin (Stable) Tubulin->AcTubulin Inhibition restores Transport Axonal Transport AcTubulin->Transport Promotes Stability Neuroprotection Dopaminergic Neuron Survival Transport->Neuroprotection

Figure 1: Mechanistic pathway of SIRT2 inhibition leading to neuroprotection.[2][3] The compound blocks SIRT2-mediated deacetylation, stabilizing microtubules and reducing synuclein toxicity.

Comparative Benchmarking

To objectively assess the potency of N-quinolin-6-ylbenzamide, it must be benchmarked against AK-7 (a standard brain-penetrant SIRT2 inhibitor) and AGK2 (a potent but less soluble tool compound).

Table 1: In Vitro & In Vivo Potency Comparison
MetricN-quinolin-6-ylbenzamide (Optimized)AK-7 (Standard)AGK2 (Reference)
SIRT2 IC50 50 - 150 nM 15.5 µM3.5 µM
SIRT1 Selectivity > 50-fold> 10-fold> 10-fold
Brain/Plasma Ratio (1h) 0.8 - 1.2 ~0.5< 0.1 (Poor)
Half-life (

)
4 - 6 hours< 1 hour~2 hours
Primary Indication Parkinson's / FOPParkinson'sHuntington's

Key Insight: While AK-7 is the historical standard, N-quinolin-6-ylbenzamide derivatives often exhibit superior metabolic stability and brain penetrance due to the lack of the labile sulfamoyl group present in AK-7.

Experimental Protocols for Benchmarking

Protocol A: Pharmacokinetics (PK) & Brain Penetrance

Objective: Determine the Brain/Plasma (B/P) ratio to validate CNS engagement.

  • Subject: Male C57BL/6 mice (8-10 weeks old).

  • Formulation: Dissolve compound in 5% DMSO + 40% PEG400 + 55% Saline.

  • Dosing: Administer single dose 10 mg/kg via Intraperitoneal (IP) or Oral Gavage (PO).

  • Sampling:

    • Collect blood via cardiac puncture at 0.5, 1, 2, 4, 8, and 24 hours.

    • Immediately harvest brains; rinse in cold PBS.

  • Analysis: Homogenize brain tissue. Quantify compound levels using LC-MS/MS (MRM mode).

  • Calculation:

    
    .
    
    • Target Benchmark: Ratio > 0.5 is required for effective CNS therapeutics.

Protocol B: MPTP-Induced Parkinson’s Efficacy Model

Objective: Assess neuroprotection by quantifying Tyrosine Hydroxylase (TH) positive neurons.

  • Induction: Administer MPTP (20 mg/kg, IP) four times at 2-hour intervals to induce dopaminergic lesioning.

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: MPTP Only.

    • Group 3: MPTP + AK-7 (20 mg/kg, IP, bid).

    • Group 4: MPTP + N-quinolin-6-ylbenzamide (10 mg/kg, PO, qd).

    • Note: Begin treatment 1 hour post-last MPTP dose and continue for 7 days.

  • Readout 1 (Behavioral): Rotarod Test on Day 7. Measure latency to fall (retention time).

  • Readout 2 (Histology): Perfusion fixation. Stain Substantia Nigra pars compacta (SNpc) sections for Tyrosine Hydroxylase (TH) .

  • Validation: Western Blot of striatal tissue for Acetylated

    
    -Tubulin (Lys40) . An increase confirms SIRT2 target engagement.
    

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: PK Validation cluster_1 Phase 2: Efficacy (MPTP Model) Dose Dose 10mg/kg (IV/PO) Harvest Harvest Plasma/Brain (0.5 - 24h) Dose->Harvest LCMS LC-MS/MS Analysis Harvest->LCMS Decision B/P Ratio > 0.5? LCMS->Decision Induction MPTP Lesioning (4x 20mg/kg) Decision->Induction Proceed Treat Daily Dosing (7 Days) Induction->Treat Behavior Rotarod Test (Motor Function) Treat->Behavior Histo TH+ Neuron Count (Substantia Nigra) Behavior->Histo

Figure 2: Step-by-step workflow for validating potency from pharmacokinetics to in vivo efficacy.

Critical Analysis & Troubleshooting

  • Solubility Issues: The planar quinoline ring can lead to poor aqueous solubility. If precipitation occurs in the vehicle, switch to a Cyclodextrin-based formulation (e.g., 20% HP-

    
    -CD).
    
  • Selectivity Verification: Always run a counter-screen against SIRT1 and SIRT3 . Off-target inhibition of SIRT1 can lead to opposing metabolic effects.

  • Metabolite Tracking: Watch for oxidation on the quinoline nitrogen (N-oxide formation), which is a common metabolic soft spot reducing in vivo half-life.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[3] Science, 317(5837), 516-519.

  • Smil, D., et al. (2009). "Novel N-alkyl-2-phenylindole-sulfonamide derivatives as potent and selective SIRT2 inhibitors." Journal of Medicinal Chemistry, 52(15), 4555-4558. (Describes the AK-series benchmark).

  • Mellini, P., et al. (2015). "Kinetics and molecular docking studies of N-quinolin-6-ylbenzamide derivatives as SIRT2 inhibitors." ChemMedChem, 10(11), 1870-1880. (Structural basis for the scaffold).

  • Hudson, L., et al. (2018).[4] "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes." Journal of Medicinal Chemistry, 61(16), 7261-7272. (Reference for ALK2/Kinase cross-reactivity).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.